Nitrosamine
説明
A class of compounds that contain a -NH2 and a -NO radical. Many members of this group have carcinogenic and mutagenic properties.
Structure
3D Structure
特性
IUPAC Name |
nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2O/c1-2-3/h(H2,1,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJHFLUAHKGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074037 | |
| Record name | Nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35576-91-1 | |
| Record name | Nitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35576-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035576911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB75A6POH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanisms of Nitrosamine Formation in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The unforeseen discovery of nitrosamine impurities in common medications has triggered widespread regulatory action and significant challenges for the pharmaceutical industry. These compounds, classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during its shelf life.[1][2][3] Understanding the fundamental chemical mechanisms, identifying potential sources of precursors, and implementing robust analytical and control strategies are paramount to ensuring patient safety and product quality.
This technical guide provides a comprehensive overview of the core mechanisms of this compound formation, sources of contamination, analytical methodologies for their detection, and a summary of current regulatory perspectives.
Core Chemical Mechanisms of Nitrosation
The formation of N-nitrosamines is a chemical reaction between a nitrosating agent and a secondary, tertiary, or quaternary amine.[1][2]
Key Reactants:
-
Amine Precursors: Secondary amines are the most direct precursors for stable this compound formation.[4] However, tertiary and quaternary amines can also undergo dealkylation to form intermediate secondary amines that subsequently react.[1] Primary amines, while they can be nitrosated, typically form unstable diazonium ions that do not lead to stable nitrosamines.[2]
-
Nitrosating Agents: The most common nitrosating agent is nitrous acid (HNO₂), which is unstable and typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[2][3] Other potential nitrosating agents include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).[5]
Reaction Conditions:
The nitrosation reaction is influenced by several factors:
-
pH: The reaction is significantly accelerated under acidic conditions (typically pH < 5), which facilitates the formation of the active nitrosating agent, nitrous acid, from nitrites.[3][6]
-
Temperature: Elevated temperatures can increase the rate of this compound formation and also promote the degradation of raw materials or solvents into amine precursors.[3][7]
-
Presence of Catalysts or Inhibitors: Certain species can influence the reaction. For instance, aldehydes may catalyze nitrosation under specific conditions.[8] Conversely, inhibitors or scavengers such as ascorbic acid (Vitamin C), sodium ascorbate, α-tocopherol, and certain amino acids can be added to formulations to suppress this compound formation by reacting with the nitrosating agent.[9][10]
Below is a diagram illustrating the fundamental pathway of this compound formation.
Caption: General pathway for N-nitrosamine formation from a secondary amine and nitrite.
Sources of Precursors in Pharmaceutical Manufacturing and Storage
Identifying the root cause of this compound contamination requires a thorough evaluation of the entire manufacturing process, from raw materials to the final packaged product.
-
Active Pharmaceutical Ingredient (API) Synthesis:
-
Reagents: Sodium nitrite (NaNO₂) is sometimes used to quench residual azide reagents, which are common in the synthesis of tetrazole rings found in certain drug classes like "sartans".[1][11]
-
Solvents: Common solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can degrade under certain conditions (e.g., high heat) to form secondary amines like dimethylamine (DMA) or N-methyl-4-aminobutyric acid (NMBA), respectively.[1][6][5] These solvents may also contain amine impurities from their own manufacturing process.[2]
-
API Structure: The API itself may contain a secondary or tertiary amine functional group, making it vulnerable to nitrosation. This leads to the formation of this compound Drug Substance-Related Impurities (NDSRIs).[1]
-
-
Drug Product Formulation and Storage:
-
Excipients: Many common pharmaceutical excipients have been found to contain trace levels of nitrites.[6][10][12] While the levels are often in the parts-per-million range, they can be sufficient to cause this compound formation when an amine source is present.
-
Degradation: The API or excipients can degrade over time during storage, releasing vulnerable amines.[7] This reaction can be exacerbated by heat and humidity.[3]
-
Cross-Contamination: Contaminated raw materials, solvents, or inadequately cleaned equipment can introduce amine or nitrite precursors into the manufacturing chain.[6]
-
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can potentially be a source of nitrosating agents.[7]
-
The following diagram illustrates the various potential sources of this compound precursors.
Caption: Potential sources of amine and nitrite precursors in pharmaceutical manufacturing.
Quantitative Data: Regulatory Limits for Common Nitrosamines
Regulatory agencies like the U.S. FDA have established acceptable intake (AI) limits for several common this compound impurities. These limits are based on lifetime cancer risk assessments and are crucial for setting specifications for drug products.
| This compound Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 96.0 |
| N-nitrosodiethylamine | NDEA | 26.5 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 |
| N-nitrosoethylisopropylamine | NEIPA | 26.5 |
| N-nitrosodibutylamine | NDBA | 26.5 |
Source: Data compiled from regulatory guidance documents. The AI limit represents the level at or below which the impurity is considered to pose a negligible safety concern.[13]
Experimental Protocols for this compound Analysis
Accurate and sensitive analytical methods are essential for detecting and quantifying this compound impurities at the required low levels. The most common techniques are mass spectrometry-based methods.[14][15]
Common Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and highly sensitive method suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[16]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Preferred for volatile nitrosamines and also offers high sensitivity and selectivity.[16]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique provides high selectivity, which is crucial for differentiating actual nitrosamines from other structurally similar impurities, ensuring the reliability of results.[17]
Representative Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework. Specific parameters must be optimized and validated for each drug product matrix.
-
Sample Preparation:
-
Accurately weigh a portion of the ground tablets or API powder (e.g., 100 mg).
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and dichloromethane).
-
Spike the sample with an appropriate isotopically labeled internal standard (e.g., NDMA-d6) to ensure accurate quantification.[16]
-
Vortex or sonicate the sample to ensure complete extraction of the nitrosamines.
-
Centrifuge the sample to pelletize any undissolved solids.
-
Transfer the supernatant to a clean vial, potentially concentrating it under a gentle stream of nitrogen if necessary.
-
Filter the final extract through a 0.22 µm filter into an LC vial for analysis.
-
Note: As nitrosamines can be light-sensitive, the use of amber glassware is recommended.[15]
-
-
LC Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase column suitable for separating small polar molecules (e.g., a C18 column).[16]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.[16]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target this compound and its internal standard. For example, for NDMA, the transition of m/z 75.0 → 58.1 might be monitored.[16]
-
The general workflow for this analytical process is shown below.
Caption: A typical experimental workflow for the analysis of nitrosamines in pharmaceuticals.
Conclusion
The formation of this compound impurities in pharmaceuticals is a complex issue arising from the convergence of specific chemical precursors and reaction conditions. A comprehensive understanding of the underlying reaction mechanisms is essential for drug manufacturers to conduct effective risk assessments, as recommended by global regulatory bodies.[1][18][19] By carefully controlling the quality of raw materials, optimizing manufacturing processes to avoid conditions favorable for nitrosation, and employing validated, highly sensitive analytical methods, the pharmaceutical industry can effectively mitigate the risk of these potentially harmful impurities, ensuring the continued safety and quality of medicines.
References
- 1. fda.gov [fda.gov]
- 2. veeprho.com [veeprho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ccsnorway.com [ccsnorway.com]
- 5. researchgate.net [researchgate.net]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmadigests.com [pharmadigests.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fda.gov [fda.gov]
- 14. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. propharmagroup.com [propharmagroup.com]
- 16. benchchem.com [benchchem.com]
- 17. fda.gov [fda.gov]
- 18. npra.gov.my [npra.gov.my]
- 19. This compound impurities in medications: Guidance - Canada.ca [canada.ca]
Toxicological Profile of Nitrosamine Impurities in Drug Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. Classified as probable human carcinogens based on extensive animal studies, these compounds can form during the synthesis of active pharmaceutical ingredients (APIs), in the finished drug product, or during storage.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound impurities, detailing their mechanisms of toxicity, methodologies for their assessment, and the regulatory landscape governing their control in drug products.
Toxicological Profile of this compound Impurities
Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. Their carcinogenic potential stems from their ability to undergo metabolic activation, leading to the formation of reactive electrophilic species that can alkylate DNA.[4][5][6] This DNA damage, if not properly repaired by cellular mechanisms, can lead to mutations and the initiation of cancer.[3][7]
Genotoxicity and Mutagenicity
This compound impurities are considered potent mutagenic carcinogens and are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7 guideline.[8] Their mutagenicity is a key factor in their carcinogenicity. The primary mechanism involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which hydroxylate the α-carbon of the this compound.[4][6][9] This leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive diazonium ions, which are potent alkylating agents.[4][5][6] These agents can then react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O6-methylguanine is a particularly critical lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired.[6]
Carcinogenicity
The carcinogenicity of numerous nitrosamines has been demonstrated in a variety of animal species, leading to their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC).[2][3][10] The carcinogenic potency of different nitrosamines can vary by several orders of magnitude and is influenced by their chemical structure, metabolic activation pathways, and the efficiency of DNA repair mechanisms.[11][12]
Quantitative Toxicological Data
| This compound Impurity | Abbreviation | Acceptable Intake (AI) Limit (ng/day) | TD50 (mg/kg/day) - Rat | Target Organs (in Rodents) |
| N-Nitrosodimethylamine | NDMA | 96[16] | 0.096[13] | Liver, Kidney, Lung[7][11] |
| N-Nitrosodiethylamine | NDEA | 26.5[16] | 0.0265[13] | Liver, Esophagus[7][11] |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | 0.199 | Bladder, Liver |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 | 0.053 | Liver |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 | 0.048 | Liver |
| N-Nitrosodibutylamine | NDBA | 26.5 | 0.158 | Bladder, Liver, Esophagus |
| N-Nitrosopiperidine | NPIP | 100 | 0.233 | Esophagus, Nasal Cavity, Liver[11] |
| N-Nitrosopyrrolidine | NPYR | 100 | 0.221 | Liver[11] |
| N-Nitrosomorpholine | NMOR | 127 | 0.369 | Liver, Kidney |
Experimental Protocols for Toxicological Assessment
A battery of in vitro and in vivo tests is employed to assess the toxicological profile of this compound impurities. These studies are guided by international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[7][14][19] For nitrosamines, an enhanced protocol is often recommended to improve sensitivity.[12][20]
Methodology:
-
Tester Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).[7][19]
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. For nitrosamines, a higher concentration of S9 (e.g., 30%) and the use of hamster liver S9 is often recommended.[12][18][21]
-
Exposure Method: The pre-incubation method is generally preferred over the plate incorporation method for nitrosamines. This involves incubating the test substance with the bacterial culture and the S9 mix (if used) for a short period (e.g., 20-30 minutes) before plating on minimal glucose agar plates.[17][20]
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. At least five different analyzable concentrations should be selected.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vivo Mammalian Gene Mutation Tests - OECD 488
In vivo studies are crucial to confirm the mutagenic potential observed in vitro and to assess the effects in a whole organism. The Transgenic Rodent (TGR) gene mutation assay is a commonly used method.[5][8][9][21][22]
Methodology:
-
Test System: Transgenic mice or rats carrying multiple copies of a reporter gene (e.g., lacZ or cII) are used.[8][22]
-
Administration: The test substance is administered to the animals, typically for 28 consecutive days, via a relevant route of exposure (e.g., oral gavage).[5][8]
-
Dose Levels: At least three dose levels, along with a negative and a positive control group, are used. The highest dose should induce some evidence of toxicity without causing lethality.
-
Tissue Collection: After the treatment period and a mutation manifestation time (typically 3 days), various tissues (e.g., liver, the primary site of this compound metabolism) are collected.[8]
-
DNA Isolation and Analysis: Genomic DNA is isolated from the collected tissues. The reporter gene is then recovered from the genomic DNA and analyzed for mutations in a bacterial system.
-
Data Analysis: The mutant frequency (the ratio of mutant reporter genes to the total number of recovered reporter genes) is calculated for each animal and each group. A statistically significant, dose-dependent increase in mutant frequency in any tissue indicates a positive result.
Carcinogenicity Studies - OECD 451
Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.[1][2][4][15][23]
Methodology:
-
Test System: Typically, two rodent species (e.g., rats and mice) are used.[1][4][23]
-
Group Size: Each dose group and the concurrent control group should consist of at least 50 animals of each sex.[1][2][4][23]
-
Dose Levels: At least three dose levels, plus a control group, are used. The highest dose is typically the maximum tolerated dose (MTD), determined from shorter-term toxicity studies.[4][23]
-
Administration and Duration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[2]
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, a full necropsy is performed on all animals. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Visualizing Key Processes and Pathways
Signaling Pathway of this compound-Induced DNA Damage
Caption: Metabolic activation of nitrosamines and subsequent DNA damage pathway.
Experimental Workflow for Toxicological Assessment of this compound Impurities
Caption: Workflow for the toxicological assessment of this compound impurities.
Logical Framework for this compound Impurity Risk Assessment
Caption: A logical framework for the risk assessment of this compound impurities.
Conclusion
The toxicological profile of this compound impurities necessitates a robust and science-based approach to their control in pharmaceutical products. A thorough understanding of their genotoxic and carcinogenic properties, coupled with the application of validated and sensitive analytical and toxicological testing methods, is essential for ensuring patient safety. Continuous monitoring, risk assessment, and process optimization are critical components of a comprehensive strategy to mitigate the risks associated with these potent impurities. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to navigate the complexities of this compound impurity assessment and control.
References
- 1. policycommons.net [policycommons.net]
- 2. oecd.org [oecd.org]
- 3. This compound Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. oecd.org [oecd.org]
- 6. N-nitrosodiethanolamine: Carcinogenic Potency Database [files.toxplanet.com]
- 7. nib.si [nib.si]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. lhasalimited.org [lhasalimited.org]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Lhasa TD50 or Gold TD50 to set AI limit? - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. lhasalimited.org [lhasalimited.org]
- 18. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Ames test study designs for this compound mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
A Historical Perspective on the Discovery of Nitrosamine Contamination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of N-nitrosamine impurities in commonly used medications in 2018 triggered a global regulatory and public health crisis that continues to shape pharmaceutical development and manufacturing. These compounds, many of which are classified as probable human carcinogens, were not previously considered routine contaminants in drug products.[1][2] This guide provides a comprehensive historical perspective on the discovery of nitrosamine contamination, delving into the key scientific milestones, the evolution of analytical methodologies, and the metabolic pathways that underpin their carcinogenicity. This document is intended to serve as a technical resource for professionals in the pharmaceutical sciences, offering detailed insights into the scientific and regulatory landscape of this compound impurities.
I. Early Discoveries and Precursors to the Pharmaceutical Crisis
The story of nitrosamines begins long before their detection in pharmaceuticals. The carcinogenic potential of N-nitrosodimethylamine (NDMA), the simplest of the nitrosamines, was first reported in 1956 by British scientists John Barnes and Peter Magee, who observed the formation of liver tumors in rats fed with the compound.[3] Subsequent research throughout the 1960s and 1970s solidified the understanding that many nitrosamines are potent carcinogens in various animal species.[3]
During the 1970s, scientific investigations began to reveal the presence of nitrosamines in a variety of consumer products.[1] These compounds were found to form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite salts, which were commonly used as preservatives in cured meats.[4] This led to concerns about dietary exposure to nitrosamines from foods like bacon, beer, and smoked fish.[4][5]
II. The Pharmaceutical Tipping Point: Valsartan, Ranitidine, and Beyond
The issue of this compound contamination escalated dramatically in June 2018 when the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) reported the detection of NDMA in the active pharmaceutical ingredient (API) of valsartan, a widely prescribed angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1][6] The contamination was traced back to a change in the synthetic process by a specific manufacturer.[7] This discovery prompted widespread recalls of valsartan products globally.[2]
A month later, another this compound, N-nitrosodiethylamine (NDEA), was also detected in some sartan medicines.[1] The crisis deepened in September 2019 with the discovery of NDMA in ranitidine, a popular over-the-counter and prescription medication for heartburn.[8][9] Subsequent investigations also found NDMA in metformin, a first-line treatment for type 2 diabetes.[2] These findings demonstrated that the problem was not isolated to a single class of drugs and could arise from various sources, including the manufacturing process of the API, the degradation of the drug substance over time, or interactions with excipients.[10][11]
This series of events led to a paradigm shift in the pharmaceutical industry and among regulatory bodies, necessitating a comprehensive re-evaluation of manufacturing processes and control strategies to mitigate the risk of this compound formation.
III. Quantitative Data on this compound Contamination and Regulatory Limits
The discovery of nitrosamines in pharmaceuticals prompted regulatory agencies to establish acceptable intake (AI) limits to ensure patient safety. These limits are based on a lifetime risk of one additional cancer case in 100,000 people.[12] The tables below summarize the evolution of these limits for common nitrosamines and the reported levels of contamination in affected drug products.
| This compound | FDA/EMA Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine (NDMA) | 96.0[3][13] |
| N-Nitrosodiethylamine (NDEA) | 26.5[3][13] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96.0[14] |
| N-Nitrosoethylisopropylamine (NEIPA) | 26.5[15] |
| N-Nitrosodiisopropylamine (NDIPA) | 26.5[15] |
| N-Nitrosodibutylamine (NDBA) | 26.5[16] |
| Table 1: Current Acceptable Intake (AI) Limits for Common Nitrosamines in Drug Products. |
| Drug Product | This compound Detected | Reported Concentration Range |
| Valsartan | NDMA, NDEA | NDMA: 0.004 mg/kg to levels exceeding 20 µg per tablet. NDEA: 0.008 - 0.009 mg/kg.[2][7] |
| Ranitidine | NDMA | 0.009 - 0.012 mg/kg, with some quality testing showing levels higher than the acceptable daily intake.[2][3] |
| Metformin | NDMA | Low levels detected, with some samples exceeding the acceptable daily intake limit.[3] |
| Table 2: Reported Levels of this compound Contamination in Recalled Drug Products. |
| Food Product | This compound(s) Detected | Historical Concentration Range (pre-2000s) |
| Cured Meats (e.g., bacon) | NDMA, N-nitrosopyrrolidine (NPYR) | Parts-per-billion levels[4] |
| Beer | NDMA | Parts-per-billion levels[4] |
| Smoked Fish | NDMA | Parts-per-billion levels[11] |
| Table 3: Historical Data on this compound Levels in Food Products. |
IV. Experimental Protocols for this compound Detection
The detection of trace levels of nitrosamines in complex matrices like pharmaceutical products requires highly sensitive and specific analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS).
A. GC-MS Method for Volatile Nitrosamines (e.g., in Valsartan)
This method is suitable for the analysis of volatile nitrosamines like NDMA and NDEA.
1. Sample Preparation (Headspace Analysis):
-
Accurately weigh approximately 500 mg of the valsartan drug substance or a representative portion of ground tablets into a 20 mL headspace vial.[8]
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO).[8]
-
Immediately cap and crimp the vial.[8]
-
Vortex the sample to ensure dissolution/dispersion.[8]
-
For drug products, allow the vial to sit for approximately 10 minutes and then shake mechanically for at least 30 minutes.[8]
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness, or equivalent.[8]
-
Injection Mode: Headspace.[8]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.
-
MS Ion Source: Electron Ionization (EI).[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6]
B. LC-HRMS Method for Nitrosamines in Metformin
This method is suitable for the analysis of both volatile and less volatile nitrosamines and avoids the high temperatures of GC that can cause artificial this compound formation in some drug matrices.
1. Sample Preparation:
-
Accurately weigh approximately 500 mg of metformin drug substance into a 15 mL glass centrifuge tube.[3] For tablets, crush a sufficient number to obtain a target concentration of 100 mg/mL of the API in the final solution.[3]
-
Add 5.0 mL of methanol.[3]
-
Vortex the sample to mix.[3]
-
Shake the sample for 40 minutes using a mechanical wrist shaker.[3]
-
Centrifuge the sample for 15 minutes at 4500 rpm.[3]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[3]
2. LC-HRMS Parameters:
-
LC System: UHPLC system with a temperature-controlled autosampler and column.
-
MS System: High-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).
-
Column: Suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the nitrosamines from the API.
-
Ion Source: Heated Electrospray Ionization (HESI) in positive mode.
-
Spray Voltage: 3.5 kV.[3]
-
Capillary Temperature: 350 °C.[3]
-
Acquisition Mode: Parallel Reaction Monitoring (PRM) or Full MS/dd-MS2.
V. Signaling Pathways and Mechanism of Carcinogenicity
Nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[6] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[17]
Metabolic Activation of NDMA
The primary pathway for the metabolic activation of NDMA involves alpha-hydroxylation, a reaction catalyzed mainly by the CYP2E1 enzyme.[17] This initial step is critical for the formation of the ultimate carcinogenic species.
The methyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming DNA adducts.[6] One of the most critical adducts is O6-methylguanine, which, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[18] The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound impurities in pharmaceutical products involves several key steps, from sample preparation to data analysis.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hesiglobal.org [hesiglobal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jchr.org [jchr.org]
- 14. Center Highlights | NDMA and Other N-Nitrosamines Impact on Diseases – MIT Superfund Research Program [superfund.mit.edu]
- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- 18. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Concern: A Technical Guide to the Structure and Reactivity of Nitrosamine Classes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosamines, a class of potent genotoxic impurities, have garnered significant attention within the pharmaceutical industry and regulatory bodies. Their inadvertent formation in drug products poses a considerable risk to patient safety, necessitating a thorough understanding of their chemical properties. This in-depth technical guide provides a comprehensive overview of the chemical structure, classification, and reactivity of different nitrosamine classes. It details the mechanisms of their formation, metabolic activation into DNA-reactive species, and the resulting genotoxicity. Furthermore, this guide presents key quantitative data on their carcinogenic potency and physicochemical properties in structured tables for comparative analysis. Detailed experimental protocols for the detection and genotoxicity assessment of nitrosamines are also provided to aid researchers in their analytical and toxicological evaluations. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows, offering a clear and concise understanding of the complex processes involved.
Introduction to N-Nitrosamines
N-nitrosamines are organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen atom (R¹R²N-N=O).[1] The core C₂N₂O structure of nitrosamines is planar, a feature established by X-ray crystallography.[2] In cases of asymmetrical substitution (where R¹ and R² are different), restricted rotation around the N-N bond, which exhibits partial double-bond character, can lead to the existence of stable rotational isomers, or rotamers.[3] These compounds are of significant concern as many are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[1][4] Their presence as impurities in pharmaceuticals, food, and consumer products has prompted stringent regulatory actions worldwide.[5][6]
Nitrosamines can be broadly categorized based on their volatility and origin:
-
Volatile Nitrosamines: These are typically small alkyl nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are readily amenable to analysis by gas chromatography.
-
Non-Volatile Nitrosamines: This category includes a wider range of structures with lower volatility, often requiring liquid chromatography for analysis.
-
Tobacco-Specific Nitrosamines (TSNAs): A group of nitrosamines found primarily in tobacco products, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[7]
-
This compound Drug Substance-Related Impurities (NDSRIs): These are nitrosamines that are structurally similar to the active pharmaceutical ingredient (API) or its fragments and are formed through nitrosation of the API or its impurities.[1]
Chemical Structure and Physicochemical Properties
The reactivity and biological activity of nitrosamines are intrinsically linked to their chemical structure. The nature of the alkyl or aryl substituents on the amine nitrogen dictates the compound's physicochemical properties, such as molecular weight, polarity, and volatility. These properties, in turn, influence their behavior in analytical systems and their biological fate.
| This compound | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| N-Nitrosodimethylamine | NDMA | 74.08 | 151-153 | Miscible |
| N-Nitrosodiethylamine | NDEA | 102.14 | 177 | Soluble (10.6 g/100 mL) |
| N-Nitrosodi-n-propylamine | NDPA | 130.19 | 204 | Sparingly soluble |
| N-Nitrosodi-n-butylamine | NDBA | 158.24 | 235-240 | Slightly soluble |
| N-Nitrosopiperidine | NPIP | 114.15 | 218 | Soluble |
| N-Nitrosopyrrolidine | NPYR | 100.12 | 214 | Miscible |
| N-Nitrosomorpholine | NMOR | 116.12 | 224 | Miscible |
Data compiled from various sources.[8][9]
Formation and Reactivity
Mechanism of this compound Formation
The most common pathway for this compound formation involves the reaction of a nitrosatable amine (secondary, tertiary, or quaternary) with a nitrosating agent.[5][10] This reaction is typically favored under acidic conditions (optimally pH 3.0-4.0) or at elevated temperatures.[10][11]
The key steps are:
-
Formation of the Nitrosating Agent: In the presence of acid, nitrite salts (NO₂⁻) form nitrous acid (HNO₂).[2]
-
Nitrosation of the Amine: The nitrous acid or its activated forms (e.g., dinitrogen trioxide, N₂O₃) react with the unprotonated amine to form the N-nitrosamine.
Secondary amines are generally the most reactive precursors for this compound formation.[12] Tertiary amines can also undergo nitrosative cleavage to yield a this compound and a carbonyl compound.
Chemical Reactivity of Nitrosamines
Generally, N,N-dialkyl nitrosamines are relatively unreactive compounds, often requiring harsh conditions or highly reactive reagents to undergo chemical transformation.[13][14] Their reactivity is a critical factor in assessing their potential to be purged during pharmaceutical manufacturing processes.
Key reactions of nitrosamines include:
-
Reduction: Nitrosamines can be reduced to the corresponding hydrazines or amines using reagents like lithium aluminum hydride or catalytic hydrogenation.[13]
-
Oxidation: Oxidation of nitrosamines can yield nitramines.[2]
-
Denitrosation: Under strongly acidic conditions, the N-NO bond can be cleaved, regenerating the secondary amine. This reaction can be accelerated by nucleophiles.[2]
-
α-Lithiation: The protons on the carbon atom alpha to the amine nitrogen are acidic and can be removed by strong bases like lithium diisopropylamide (LDA), creating a nucleophilic center for further synthetic transformations.[2]
-
Fischer-Hepp Rearrangement: Aryl nitrosamines can rearrange in the presence of acid to form para-nitroso aromatic amines.[13]
Metabolic Activation and Genotoxicity
Nitrosamines themselves are not directly carcinogenic; they require metabolic activation to exert their genotoxic effects.[2][15] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8][16]
The Metabolic Activation Pathway
The critical first step in the activation of most carcinogenic nitrosamines is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).[17][18]
-
α-Hydroxylation: CYP enzymes, such as CYP2A6 and CYP2E1, catalyze the addition of a hydroxyl group to the α-carbon.[19]
-
Spontaneous Decomposition: The resulting α-hydroxythis compound is unstable and spontaneously decomposes.[15]
-
Formation of Electrophilic Diazonium Ions: The decomposition generates a highly reactive alkyldiazonium ion.[18]
-
DNA Adduct Formation: This electrophilic diazonium ion can then attack nucleophilic sites on DNA bases (such as guanine and adenine), forming covalent DNA adducts.[7][8]
If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.[8]
References
- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Investigation of this compound Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Ames test study designs for this compound mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | H2N2O | CID 37183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. cir-safety.org [cir-safety.org]
- 16. lhasalimited.org [lhasalimited.org]
- 17. researchgate.net [researchgate.net]
- 18. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
Unmasking a Hidden Threat: An In-depth Technical Guide to Nitrosamine Contamination in Drug Manufacturing
For Immediate Release
[City, State] – December 16, 2025 – The pharmaceutical industry continues to grapple with the persistent challenge of nitrosamine impurities, a class of probable human carcinogens, that have been detected in various drug products, leading to widespread recalls and heightened regulatory scrutiny.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the common sources of this compound contamination in drug manufacturing, detailed analytical methodologies for their detection, and strategies for risk mitigation.
The Genesis of a Contaminant: Primary Sources of this compound Formation
This compound impurities can emerge at various stages of the drug manufacturing process, from the synthesis of the active pharmaceutical ingredient (API) to the storage of the final drug product.[5][6] Their formation is a chemical reaction between a nitrosating agent (such as nitrites) and a secondary or tertiary amine, often under acidic conditions or at elevated temperatures.[7][8][9]
1. Raw Materials: The Initial Breeding Ground
The journey of contamination frequently begins with the raw materials used in API synthesis.
-
Starting Materials and Intermediates: These foundational components can themselves be contaminated with amines or nitrites, introducing the necessary precursors for this compound formation.[8]
-
Reagents and Solvents: Common solvents like dimethylformamide (DMF) can degrade to form secondary amines, such as dimethylamine (DMA), which can then react with nitrosating agents.[9] Similarly, reagents and catalysts may contain amine impurities. The use of recovered or recycled solvents poses a significant risk if not properly controlled, as they can become a repository for amine residues from various processes.[1]
-
Water: Potable water used in manufacturing may contain low levels of nitrites, which can contribute to this compound formation.[8]
2. Manufacturing Processes: A Confluence of Risk Factors
The very conditions of drug synthesis can inadvertently foster the creation of nitrosamines.
-
Reaction Conditions: Acidic pH and high temperatures are well-known catalysts for the reaction between amines and nitrites.[7]
-
Cross-Contamination: The use of shared manufacturing equipment without adequate cleaning validation can lead to the carryover of nitrosating agents or amine-containing residues from one process to another.[8]
-
API Degradation: The API itself can degrade over time, releasing amines that can then form nitrosamines if a nitrosating source is present.[8]
3. Packaging and Storage: The Final Frontier of Contamination
Even after a drug is manufactured, the risk of this compound formation is not eliminated.
-
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a source of nitrosating agents that can leach into the drug product, especially under conditions of heat and humidity.[8]
-
Storage Conditions: Elevated temperatures and prolonged storage can accelerate the degradation of the API and excipients, potentially leading to the formation of nitrosamines.[7]
Quantifying the Threat: A Look at Contamination Levels
The discovery of this compound impurities has led to numerous drug recalls. The table below summarizes the acceptable daily intake limits set by regulatory bodies and reported contamination levels in some recalled products.
| This compound Impurity | Common Abbreviation | Acceptable Intake (AI) Limit (ng/day) | Drug Class Affected (Examples) | Reported Contamination Levels (per tablet/capsule) |
| N-Nitrosodimethylamine | NDMA | 96.0 | Angiotensin II Receptor Blockers (ARBs), Ranitidine, Metformin | Up to 20.19 µg in a valsartan product |
| N-Nitrosodiethylamine | NDEA | 26.5 | ARBs | Up to 1.31 µg in a valsartan product |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 | ARBs (Losartan, Valsartan) | Detected, but specific quantitative levels not always publicly reported |
| Nitroso-Orphenadrine | NMOA | 26.5 | Orphenadrine | Levels exceeding the acceptable intake limit |
Note: The reported contamination levels can vary significantly between different products and batches. The Acceptable Intake (AI) limits are based on a lifetime exposure risk.[1][10]
The Chemist's Gauntlet: this compound Formation Pathways
The formation of nitrosamines is a well-understood chemical process. The following diagram illustrates the general reaction pathway.
Caption: General chemical reaction pathway for the formation of nitrosamines.
Detecting the Invisible: Experimental Protocols for this compound Analysis
Highly sensitive and specific analytical methods are required to detect and quantify the trace levels of nitrosamines in pharmaceutical products. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[11][12]
Protocol 1: LC-MS/MS Method for this compound Analysis
This method is versatile and suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.
1. Sample Preparation (Liquid-Liquid Extraction): a. Weigh an appropriate amount of the powdered drug product (e.g., 100 mg) into a centrifuge tube.[13] b. Add a suitable extraction solvent (e.g., 1 mL of methanol or a mixture of methanol and water).[13] c. Add an internal standard solution (stable isotope-labeled analogues of the target nitrosamines are recommended for accuracy). d. Vortex the mixture for a specified time (e.g., 20 minutes) to ensure thorough extraction. e. Centrifuge the sample to separate the solid and liquid phases. f. Filter the supernatant through a 0.2 µm filter into an autosampler vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
Gradient Program: A gradient elution is typically used to achieve optimal separation of the target nitrosamines.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often employed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the target nitrosamines. Specific precursor-to-product ion transitions are monitored for each this compound.
Protocol 2: GC-MS/MS Method for Volatile this compound Analysis
This method is particularly suitable for the analysis of volatile nitrosamines.
1. Sample Preparation (Headspace Analysis): a. Weigh an appropriate amount of the drug product into a headspace vial.[13] b. Add a suitable solvent (e.g., water or an organic solvent).[13] c. Add an internal standard solution. d. Seal the vial immediately.[13] e. Incubate the vial at a specific temperature for a set time to allow the volatile nitrosamines to partition into the headspace.
2. GC Conditions:
-
GC System: A gas chromatograph equipped with a headspace autosampler.
-
Column: A capillary column with a suitable stationary phase (e.g., a wax-type column).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.
-
Injection Mode: Headspace injection is used to introduce the volatile compounds into the GC system.
3. MS/MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for selective detection and quantification.
A Proactive Stance: Risk Assessment and Mitigation Workflow
A robust quality risk management approach is essential to control this compound impurities. The following diagram outlines a typical workflow for this compound risk assessment and mitigation.
References
- 1. sedgwick.com [sedgwick.com]
- 2. Latest nitrosamines recall spotlighting need to control pharmaceutical impurities | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical Analysis of Drug Product Recalls due to this compound Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmadigests.com [pharmadigests.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. Analysis of this compound Impurities in Drugs by GC-MS/MS [restek.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosamine drug substance-related impurities (NDSRIs) have emerged as a significant concern in the pharmaceutical industry due to their potential carcinogenic risk.[1] These impurities are structurally similar to the active pharmaceutical ingredient (API) and can form during the manufacturing process or during storage of the drug product.[2] Understanding the complex formation pathways of NDSRIs is crucial for developing effective control and mitigation strategies to ensure patient safety and regulatory compliance. This technical guide provides a comprehensive overview of the core formation pathways of NDSRIs, detailed experimental protocols for their analysis, and strategies for their mitigation.
Core Formation Pathways of NDSRIs
The formation of NDSRIs predominantly occurs through the reaction of a nitrosatable amine functional group present in the API, its precursors, or degradation products, with a nitrosating agent.
The Primary Nitrosation Reaction
The most common pathway for NDSRI formation involves the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid (HNO₂), which is formed from nitrite salts under acidic conditions.[2][3]
-
Secondary Amines: These are highly susceptible to nitrosation, readily reacting with nitrous acid to form stable N-nitrosamines.[3] The reaction is typically favored under acidic pH conditions.
-
Tertiary Amines: The nitrosation of tertiary amines is a more complex process that involves a dealkylation step to form a secondary amine intermediate, which then reacts to form the this compound. This pathway is generally slower than the direct nitrosation of secondary amines.
-
Quaternary Amines: These can also be precursors to NDSRIs, often through degradation to tertiary or secondary amines which then undergo nitrosation.[2]
dot
Core NDSRI Formation Pathway
Sources of Amine Precursors
The vulnerable amine functionality can originate from several sources within the drug substance and product:
-
Active Pharmaceutical Ingredient (API): Many APIs contain secondary or tertiary amine moieties as part of their molecular structure.
-
API Degradation Products: The degradation of the API during manufacturing or storage can lead to the formation of amine-containing impurities.
-
Reagents and Solvents: Residual amines from reagents or solvents used in the API synthesis can carry over into the final product. For instance, dimethylformamide (DMF) can be a source of dimethylamine.
Sources of Nitrosating Agents
The primary nitrosating agents are nitrites, which can be introduced into the drug product from various sources:
-
Excipients: Nitrite impurities are commonly found in a wide range of pharmaceutical excipients at parts-per-million (ppm) levels.[4] The variability in nitrite levels across different excipient suppliers and even between different lots from the same supplier can be significant.[5]
-
Water: Water used in the manufacturing process can also contain trace amounts of nitrites.
-
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose, can be a source of nitrogen oxides, which can act as nitrosating agents.
Key Factors Influencing NDSRI Formation
Several factors can influence the rate and extent of NDSRI formation:
-
pH: Acidic conditions generally favor the formation of nitrous acid from nitrites, thereby accelerating the nitrosation reaction.[3]
-
Temperature: Elevated temperatures during manufacturing processes (e.g., drying) or storage can increase the rate of NDSRI formation.
-
Water Content: The presence of water can facilitate the mobility of reactants within a solid dosage form, promoting the reaction between the amine and the nitrosating agent.[6]
-
Presence of Catalysts: Certain impurities, such as formaldehyde, can catalyze the nitrosation of secondary amines.
-
Manufacturing Process: Wet granulation processes, which involve the use of water and heat, have been shown to be a higher risk for NDSRI formation compared to direct compression.[7]
Experimental Protocols for NDSRI Analysis
Accurate and sensitive analytical methods are essential for the detection and quantification of NDSRIs at trace levels. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Forced Nitrosation (Stress Testing) Protocol
Forced nitrosation studies are conducted to assess the potential of a drug substance to form NDSRIs under worst-case conditions.
-
Objective: To determine if an API can form an NDSRI when exposed to an excess of a nitrosating agent.
-
Procedure:
-
Dissolve the API in a suitable solvent.
-
Add a stoichiometric excess of a nitrosating agent (e.g., sodium nitrite).
-
Adjust the pH to acidic conditions (e.g., pH 3-4) using an appropriate acid.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.
-
Quench the reaction.
-
Analyze the sample using a validated analytical method (e.g., LC-MS/MS) to detect the presence of any formed NDSRI.[8]
-
dot
Forced Nitrosation Experimental Workflow
General LC-MS/MS Protocol for NDSRI Quantification in Solid Oral Dosage Forms
This protocol provides a general framework for the analysis of NDSRIs in tablets. Method optimization and validation are crucial for each specific drug product.
-
Sample Preparation:
-
Accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Weigh an appropriate amount of the powdered sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Vortex and/or sonicate the sample to ensure complete extraction of the NDSRI.
-
Centrifuge the sample to pellet the excipients.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial.[9]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 1-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each NDSRI for confirmation and quantification.[10][11]
-
General GC-MS/MS Protocol for Volatile this compound Analysis
This protocol is suitable for the analysis of volatile nitrosamines that may be present as impurities.
-
Sample Preparation:
-
For solid samples, dissolve in a suitable solvent (e.g., dichloromethane).
-
For liquid samples, direct injection or liquid-liquid extraction may be employed.
-
Headspace analysis can be used for highly volatile nitrosamines.
-
-
GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a wax-type column).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to ensure separation of the analytes.
-
Injector Temperature: Typically around 250°C.
-
Ionization Source: Electron Ionization (EI).
-
MRM Transitions: Specific precursor-to-product ion transitions for each target this compound.[13]
-
Quantitative Data on NDSRI Formation and Mitigation
The following tables summarize key quantitative data related to NDSRI formation and mitigation strategies.
Table 1: Nitrite Levels in Common Pharmaceutical Excipients
| Excipient Category | Excipient Example | Average Nitrite Level (µg/g) | Reference |
| Fillers/Diluents | Microcrystalline Cellulose | ~1 | [14] |
| Fillers/Diluents | Lactose | ~1 | [14] |
| Binders | Povidone | Varies | [15] |
| Disintegrants | Crospovidone | Varies | [15] |
| Disintegrants | Croscarmellose Sodium | Varies | [5] |
| Lubricants | Magnesium Stearate | Low | [6] |
Note: Nitrite levels can vary significantly between suppliers and batches.[5]
Table 2: Effectiveness of Nitrosation Inhibitors
| Inhibitor (Antioxidant) | Concentration | % Inhibition of NDSRI Formation | Reference |
| Ascorbic Acid (Vitamin C) | ~1 wt% | >80% | [16] |
| Sodium Ascorbate | ~1 wt% | >80% | [16] |
| α-Tocopherol (Vitamin E) | ~1 wt% | >80% | [16] |
| Caffeic Acid | ~1 wt% | >80% | [16] |
| Ferulic Acid | ~1 wt% | >80% | [16] |
Note: The effectiveness of inhibitors can be dependent on the specific drug substance and formulation.[7]
Mitigation Strategies for NDSRIs
A multi-faceted approach is required to effectively mitigate the risk of NDSRI formation.
Formulation Design and Optimization
-
Selection of Low-Nitrite Excipients: Sourcing excipients with consistently low levels of nitrite impurities is a primary strategy.[7] Establishing a robust supplier qualification program is essential.
-
Use of Nitrosation Inhibitors (Scavengers): The addition of antioxidants to the formulation can effectively inhibit NDSRI formation by reacting with nitrosating agents.[4][17] Commonly used inhibitors include ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E).[4]
-
pH Modification: Maintaining a neutral or basic microenvironment within the drug product can significantly reduce the rate of nitrosation. This can be achieved by incorporating pH modifiers such as sodium carbonate.[4]
Manufacturing Process Control
-
Avoidance of High-Risk Processes: Where feasible, manufacturing processes with a lower risk of NDSRI formation, such as direct compression instead of wet granulation, should be considered.[7]
-
Control of Manufacturing Parameters: Optimizing parameters such as temperature and drying time can help to minimize NDSRI formation.
API Synthesis and Purification
-
Control of Raw Materials: Careful selection and control of starting materials, reagents, and solvents to minimize the introduction of amine and nitrite impurities.
-
Process Optimization: Modifying synthetic routes to avoid the use of nitrosating agents or to ensure their effective removal.
-
Purification: Implementing effective purification steps to remove any potential this compound precursors from the final API.
dot
Overview of NDSRI Mitigation Strategies
Conclusion
The formation of this compound Drug Substance-Related Impurities is a complex issue influenced by a multitude of factors related to the drug substance, excipients, and manufacturing process. A thorough understanding of the underlying chemical pathways is paramount for the development of effective risk assessment and mitigation strategies. By implementing robust analytical methodologies for detection and quantification, and by employing a combination of formulation design, process control, and API synthesis optimization, the pharmaceutical industry can effectively manage and control the presence of these potentially harmful impurities, ensuring the safety and quality of medicines. Continuous research and collaboration between industry, academia, and regulatory bodies will be essential to further advance the understanding and control of NDSRIs.
References
- 1. This compound Drug Substance-Related Impurities (NDSRIs) in Pharmaceuticals: Formation, Mitigation Strategies, and Emphasis on Mutagenicity Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates on possible mitigation strategies to reduce the risk of this compound drug substance-related impurities in drug products | FDA [fda.gov]
- 5. A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FDA Workshop: Mitigation Strategies for this compound Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. efpia.eu [efpia.eu]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. gcms.cz [gcms.cz]
- 13. restek.com [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
Role of secondary and tertiary amines in nitrosamine formation
An In-depth Technical Guide on the Role of Secondary and Tertiary Amines in Nitrosamine Formation
Introduction
N-nitrosamines are a class of chemical compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] The discovery of these impurities in various drug products has led to widespread recalls and intensified regulatory scrutiny. Nitrosamines can form during the synthesis, formulation, or storage of drug products when a nitrosatable amine precursor reacts with a nitrosating agent.[1] Understanding the distinct roles and reaction mechanisms of different amine precursors—specifically secondary and tertiary amines—is fundamental for researchers, scientists, and drug development professionals to perform accurate risk assessments and implement effective mitigation strategies. This guide provides a detailed examination of the chemical pathways, kinetics, influencing factors, and analytical methodologies related to this compound formation from secondary and tertiary amines.
Core Chemical Principles of this compound Formation
The formation of N-nitrosamines requires three fundamental components:
-
A nitrosatable amine (secondary or tertiary).[2]
-
A nitrosating agent.[2]
-
Conditions conducive to the reaction, such as an acidic environment.[2][3]
The most common nitrosating agent in pharmaceutical contexts is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[4] The nitrous acid is then protonated and loses water to form the highly reactive nitrosonium ion (NO⁺), which acts as the primary electrophile in the nitrosation reaction.[5] Other nitrosating agents can include dinitrogen trioxide (N₂O₃) and nitrosyl halides.[6][7]
The Role of Secondary Amines
Secondary amines are the most reactive precursors for N-nitrosamine formation.[8] Their direct reaction with a nitrosating agent is a well-established and relatively rapid pathway.
Mechanism of Nitrosation
The reaction proceeds via a direct nucleophilic attack by the lone pair of electrons on the nitrogen atom of the secondary amine (R₂NH) on the electrophilic nitrosating agent, such as the nitrosonium ion (NO⁺).[5] This forms an unstable N-nitrosammonium ion intermediate, which is then deprotonated, typically by a water molecule, to yield a stable N-nitrosamine (R₂N-NO).[5] Because the resulting this compound lacks a proton on the nitrogen atom, it does not undergo further reactions like tautomerism, rendering it stable under typical conditions.[5]
Figure 1. Mechanism of N-nitrosamine formation from a secondary amine.
The Role of Tertiary Amines
Tertiary amines can also serve as precursors to N-nitrosamines, although the reaction mechanism is more complex and generally much slower than that of secondary amines.[4][9] The primary pathway involves a dealkylative nitrosation process.
Mechanism of Dealkylative Nitrosation
In this mechanism, the tertiary amine reacts with a nitrosating agent (like N₂O₃), leading to the cleavage of an alkyl group.[4][10] This process generates an iminium ion intermediate and ultimately a secondary amine.[4] This newly formed secondary amine can then readily react with another nitrosating agent molecule via the direct pathway described previously to form a stable N-nitrosamine.[8] Because this pathway requires an initial, often rate-limiting, dealkylation step, the overall rate of this compound formation from tertiary amines is significantly lower than from corresponding secondary amines.[9] For example, the rate of N-nitrosodibutylamine formation from tributylamine (a tertiary amine) was found to be two orders of magnitude lower than from di-n-butylamine (a secondary amine) under similar conditions.[9]
Figure 2. Dealkylative nitrosation pathway for tertiary amines.
Factors Influencing this compound Formation
Several environmental and chemical factors critically influence the rate and extent of this compound formation.
-
pH: The reaction is highly pH-dependent. Acidic conditions are required to form the active nitrosating agent, nitrous acid.[3] The optimal pH for the nitrosation of most secondary and tertiary amines is typically in the range of 2.5 to 3.4.[10] At very low pH, the reaction rate can decrease because the amine precursor becomes protonated, reducing the nucleophilicity of its nitrogen atom.[8]
-
Temperature: Higher temperatures generally accelerate the rate of this compound formation.[3] This is a critical consideration during drug manufacturing processes involving heat (e.g., drying) and during long-term storage.[3]
-
Amine Basicity and Structure: The reactivity of an amine is influenced by its structural characteristics.[11] Less basic amines are generally more prone to forming N-nitrosamines.[2] Steric hindrance around the nitrogen atom can also reduce the reaction rate.
-
Catalysts and Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction.
-
Catalysts: Anions like thiocyanate can be effective catalysts.[12] Notably, certain carbonyl compounds, especially formaldehyde, can significantly enhance this compound formation by reacting with secondary amines to form highly reactive iminium ion intermediates.[13][14]
-
Inhibitors: Compounds that can scavenge nitrosating agents, such as ascorbic acid (Vitamin C) and phenols, act as inhibitors by reacting with nitrous acid more rapidly than the amine precursors do.[12]
-
Quantitative Data on this compound Formation
The propensity for an amine to form a this compound varies significantly based on its class (secondary vs. tertiary) and structure. The following tables summarize key quantitative findings from the literature.
Table 1: Comparative Reactivity of Secondary vs. Tertiary Amines
| Amine Class | Precursor Example | Product | Relative Rate of Formation | Reference |
| Secondary Amine | Di-n-butylamine | N-nitrosodibutylamine (NDBA) | Baseline (High) | [9][15] |
| Tertiary Amine | Tributylamine | N-nitrosodibutylamine (NDBA) | ~100x slower than Di-n-butylamine | [9][15] |
Table 2: Catalytic Effect of Formaldehyde on this compound Formation Rates from Secondary Amines
Conditions: pH 7, 10 mM secondary amine, 50 mM nitrite. Rates are presented to show the relative enhancement.
| Secondary Amine Precursor | This compound Product | Formation Rate (without Formaldehyde) (µM min⁻¹) | Formation Rate (with 10 mM Formaldehyde) (µM min⁻¹) | Enhancement Factor | Reference |
| Dimethylamine (DMA) | NDMA | 3.09 x 10⁻³ | 0.16 | ~52x | [13] |
| Diethylamine (DEA) | NDEA | 1.62 x 10⁻⁴ | 0.0246 | ~152x | [13] |
| N-methylethanolamine (NMEA) | NMEA | 6.41 x 10⁻⁴ | 0.043 | ~67x | [13] |
| Pyrrolidine (PYR) | NPYR | 3.69 x 10⁻⁴ | 0.0018 | ~5x | [13] |
| Morpholine (MOR) | NMOR | 0.17 | 0.44 | ~2.6x | [13] |
Experimental Protocols for this compound Analysis
Robust analytical methods are essential for the detection and quantification of trace-level this compound impurities in pharmaceutical products.[16] The most widely used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer high sensitivity and selectivity.[17][18]
General Experimental Workflow
A typical analytical workflow involves sample preparation to extract and concentrate the nitrosamines from the complex drug matrix, followed by chromatographic separation and detection by mass spectrometry.
Figure 3. General experimental workflow for this compound analysis.
Detailed Methodology: LC-MS/MS Protocol Example
This protocol is a representative example for the quantification of nitrosamines in a drug product. Method parameters must be optimized and validated for each specific drug matrix and target analyte.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a mixed stock solution of target this compound standards (e.g., NDMA, NDEA) in a suitable solvent like methanol.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 100 ng/mL).[19]
-
Internal Standard (IS): Use a stable isotope-labeled version of a this compound (e.g., NDMA-d6) to correct for matrix effects and variations in instrument response.
-
Sample Preparation: Accurately weigh a portion of the drug substance or powdered tablets. Extract the nitrosamines using an appropriate solvent (e.g., methanol, dichloromethane). The extraction may be aided by sonication or vortexing. Spike the sample with the internal standard. Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter before analysis.[20]
-
-
Liquid Chromatography (LC) Conditions:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[17]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid to improve peak shape.[19]
-
Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[20] In MRM, a specific precursor ion for each this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions (Example):
-
NDMA: Precursor ion m/z 75.1 → Product ion m/z 43.1
-
NDEA: Precursor ion m/z 103.1 → Product ion m/z 43.1, 75.1
-
-
-
Data Analysis and Quantification:
-
A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
The concentration of the this compound in the sample is determined by interpolating its peak area ratio from the calibration curve.
-
The method's limit of detection (LOD) and limit of quantification (LOQ) must be established to ensure it is sensitive enough to meet regulatory requirements.[19]
-
Conclusion
Secondary and tertiary amines are key precursors in the formation of carcinogenic N-nitrosamine impurities in pharmaceutical products. Secondary amines represent the most direct and rapid route, reacting readily with nitrosating agents under acidic conditions. Tertiary amines react via a slower, more complex dealkylative pathway. The risk of this compound formation is a multifaceted issue governed by pH, temperature, precursor structure, and the presence of catalysts or inhibitors. For drug development professionals, a thorough understanding of these distinct chemical pathways is critical for identifying potential risks in manufacturing processes and formulations. The implementation of highly sensitive and specific analytical methods, such as LC-MS/MS, is paramount for the accurate quantification of these impurities, ensuring that control strategies are effective and that final drug products are safe for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. veeprho.com [veeprho.com]
- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. freethinktech.com [freethinktech.com]
- 11. Blog Details [chemicea.com]
- 12. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Quantitative Analysis of this compound Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols for LC-MS/MS Quantification of Nitrosamine Impurities
Introduction
Since 2018, the detection of N-nitrosamine impurities in various medications has become a major concern for the pharmaceutical industry and global regulatory bodies.[1][2] Nitrosamines are classified as probable human carcinogens, and their presence in drug products, even at trace levels, poses a significant risk to patient safety.[3][4] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods for the detection and quantification of these impurities.[4][5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard and preferred method for the quantification of all types of nitrosamines due to its high sensitivity, selectivity, and accuracy.[7][8] This technique allows for the detection of nitrosamines at or below the low acceptable intake (AI) limits, which can be as low as 0.03 ppm for some drug substances.[9] This document provides detailed application notes and experimental protocols for the analysis of common nitrosamine impurities in pharmaceutical products using LC-MS/MS.
Application Notes
Challenges in this compound Analysis
The analysis of nitrosamines presents several analytical challenges:
-
Low Detection Limits: The potent carcinogenicity of nitrosamines necessitates analytical methods capable of achieving very low limits of detection (LOD) and quantification (LOQ), often in the sub-ppm range.[10][11]
-
Matrix Effects: Active Pharmaceutical Ingredients (APIs) and drug product formulations are diverse matrices that can cause ion suppression or enhancement in the MS source, affecting method accuracy and sensitivity.[1] This requires matrix-specific optimization for nearly every new drug product.[1]
-
Analyte Stability: Some nitrosamines can be volatile or thermally labile, making sample preparation and analysis conditions critical.
-
Chromatographic Separation: The presence of isomers, such as N-nitrosodiisopropylamine (NDIPA) and N-nitrosodipropylamine (NDPA), requires robust chromatographic separation to ensure accurate quantification.[12]
Core Principles of the LC-MS/MS Method
The analytical workflow involves a sample preparation step to extract the nitrosamines from the drug matrix, followed by chromatographic separation using HPLC or UHPLC, and finally, detection and quantification by a tandem mass spectrometer.
-
Sample Preparation: The primary goal is to efficiently extract nitrosamines while minimizing matrix components. A simple "dilute and shoot" approach using water or methanol is often sufficient for soluble products like sartans.[1][10] For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. The final extract is typically filtered through a 0.22 µm filter before injection.[10][13]
-
Liquid Chromatography (LC): Reversed-phase chromatography is the most common separation technique.
-
Columns: C18 and Pentafluorophenyl (F5) columns are frequently used and provide good retention and selectivity for a broad range of nitrosamines.[11][13][14]
-
Mobile Phase: A typical mobile phase consists of water and an organic solvent (methanol or acetonitrile), often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[11][13][15] A gradient elution is generally employed to separate the target nitrosamines from each other and from matrix interferences.[11]
-
-
Mass Spectrometry (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is the standard and often preferred ionization technique for small, volatile nitrosamines.[1][11] Electrospray Ionization (ESI) is also effective and is better suited for less volatile or more complex nitrosamines.[7] Both are typically operated in positive ion mode.
-
Detection: A triple quadrupole mass spectrometer is the preferred instrument for quantification.[7] It operates in Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), mode. This involves selecting a specific precursor ion (Q1) for a target this compound, fragmenting it in the collision cell (Q2), and monitoring a specific product ion (Q3).[10] This process provides exceptional selectivity and sensitivity, minimizing false positives.[2]
-
Data Presentation: Quantitative Method Performance
The following tables summarize key quantitative data for this compound analysis using LC-MS/MS.
Table 1: Common this compound Impurities and Abbreviations
| This compound | Abbreviation |
| N-Nitrosodimethylamine | NDMA |
| N-Nitrosodiethylamine | NDEA |
| N-Nitrosoethylisopropylamine | NEIPA |
| N-Nitrosodiisopropylamine | NDIPA |
| N-Nitrosodibutylamine | NDBA |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA |
| N-Nitrosopiperidine | NPIP |
| N-Nitrosopyrrolidine | NPYR |
| N-Nitrosomorpholine | NMOR |
Table 2: Example MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| NDMA | 75.1 | 43.1 | APCI/ESI (+) |
| NDEA | 103.1 | 43.1 / 75.1 | APCI/ESI (+) |
| NEIPA | 117.1 | 75.1 / 43.1 | APCI/ESI (+) |
| NDIPA | 131.1 | 89.1 / 43.1 | APCI/ESI (+) |
| NDBA | 159.1 | 57.1 / 103.1 | APCI/ESI (+) |
| NMBA | 147.1 | 101.1 / 55.1 | ESI (+) |
Note: Optimal transitions and collision energies should be determined empirically for the specific instrument used.
Table 3: Summary of Reported LC-MS/MS Method Performance
| This compound(s) | Matrix | LOQ | Recovery (%) | Citation(s) |
| 12 Nitrosamines | Sartans | 50 ng/g (0.05 ppm) | 80 - 120% | [11] |
| 6 Nitrosamines | Losartan | 3 ng/mL | 89.9 - 115.7% | [16] |
| NMBA | Telmisartan | 0.004 ppm | N/A | [16] |
| 6 Nitrosamines | Sartans | < 0.003 ppm | 80 - 120% | [8] |
| NDMA, NDEA | Doxofylline API | 0.0060 - 0.0262 µg/mL | N/A | [17] |
| 6 Nitrosamines | Losartan | ~0.03 ppm | 70 - 130% | [9] |
Experimental Protocols
Protocol 1: Quantification of Six Nitrosamines in Angiotensin II Receptor Blocker (ARB) Drug Products
This protocol is adapted from validated methods for the analysis of NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA in sartan drug substances and products.[10][13]
1. Reagents and Materials
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (99% or higher)
-
Reference standards for all six nitrosamines
-
15 mL glass centrifuge tubes
-
Vortex mixer and mechanical shaker
-
Centrifuge
-
0.22 µm PVDF syringe filters
2. Standard Solution Preparation
-
Stock Standards: Prepare individual stock solutions of each this compound in methanol at a concentration of 100-200 ng/mL.[13]
-
Working Standard: Prepare a mixed working standard solution by diluting the stock solutions in methanol to a final concentration of approximately 2.0-4.0 ng/mL for each analyte.[13] Prepare fresh daily.[13]
3. Sample Preparation
-
Crush tablets to obtain a powder equivalent to 100 mg of the API.[10]
-
Transfer the powder to a 15 mL glass centrifuge tube.
-
Add 5.0 mL of methanol.[10]
-
Vortex for 1 minute, then shake on a mechanical shaker for 40 minutes.[10][13]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[10][13]
4. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UHPLC or HPLC system |
| Column | Kinetex F5, 2.6 µm, 100 x 4.6 mm or equivalent[13] |
| Column Temp. | 40 °C[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[13] |
| Flow Rate | 0.5 mL/min |
| Gradient | Example: Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial and equilibrate. |
| Injection Vol. | 10 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Heated ESI (HESI) or APCI, Positive Mode[1][7] |
| Capillary Temp. | 400 °C[13] |
| Spray Voltage | 3.5 kV[13] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| MRM Transitions | See Table 2 (must be optimized for the specific instrument) |
Protocol 2: Quantification of Nitrosamines in Metformin Drug Products
This protocol is designed for the analysis of up to 10 this compound impurities in metformin, which can form a gel in water, necessitating an organic diluent.[1][15]
1. Reagents and Materials
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (99% or higher)
-
This compound reference standards
-
Isotopically labeled internal standards (e.g., NDMA-d6)
-
2 mL microcentrifuge tubes
-
Vortex mixer and sonicator
-
Centrifuge (capable of 13,000 rpm)
-
0.2 µm PVDF syringe filters
2. Standard and Sample Preparation
-
Diluent: Prepare a diluent solution of 80:20 Methanol:Water.[15]
-
Standards: Prepare a series of calibration standards (e.g., 0.5 to 40 ng/mL) in the diluent solution.[15] If using internal standards, spike each standard and sample with a fixed concentration (e.g., 20 ng/mL).[18]
-
Sample Preparation:
-
Crush tablets to obtain a powder equivalent to 100 mg of metformin API.[15]
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 2.0 mL of the diluent solution (containing internal standard if used).[15]
-
Vortex for 5 minutes, then sonicate for 10 minutes.[15]
-
Centrifuge at 13,000 rpm for 10 minutes.[15]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial for analysis.[15]
-
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UHPLC or HPLC system |
| Column | Acclaim 120 C18, 3 µm, 150 x 4.6 mm or equivalent[15] |
| Column Temp. | 40 °C[15] |
| Mobile Phase A | 0.1% Formic Acid in Water[15] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[15] |
| Flow Rate | 0.4 mL/min[15] |
| Gradient | Optimize for separation of all target nitrosamines. |
| Injection Vol. | 15 µL[15] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | APCI, Positive Mode[7] |
| Gas Temp. | 400 °C[11] |
| Nebulizer Current | 5 µA[11] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| MRM Transitions | Optimize empirically for each of the target nitrosamines. |
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound analysis.
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Logic for method development based on matrix and analyte type.
References
- 1. Overcoming the Challenges of this compound Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. fda.gov [fda.gov]
- 3. Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. fda.gov [fda.gov]
- 14. Quantitative Analysis of this compound Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. ijper.org [ijper.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: High-Sensitivity Detection of Volatile Nitrosamines in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
N-nitrosamine impurities in pharmaceutical products are a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control and monitoring of these impurities in drug substances and finished products.[1] Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), stands as a robust, sensitive, and widely accepted analytical technique for the detection and quantification of volatile nitrosamines at trace levels.[1][2] Its high selectivity and sensitivity are crucial for meeting the low detection limits required by regulatory bodies.[2][3]
This document provides detailed protocols and application notes for the analysis of volatile nitrosamines using GC-MS/MS, covering sample preparation, instrument parameters, and data analysis. The methodologies are designed to ensure high sensitivity and selectivity for regulatory compliance and drug safety assurance.
Principle of GC-MS/MS for Nitrosamine Analysis
The analysis of volatile nitrosamines by GC-MS/MS involves a two-stage process. First, the gas chromatograph (GC) separates the volatile compounds in a sample based on their boiling points and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer (MS). In the MS, the compounds are ionized, typically by Electron Ionization (EI). For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used.[2][4] This involves selecting a specific precursor ion for a target this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process minimizes matrix interference and ensures accurate quantification at very low levels.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of this compound Impurities in Drugs by GC-MS/MS [restek.com]
- 3. Analysis of this compound Impurities in Drugs by GC-MS/MS [restek.com]
- 4. Simultaneous Determination and Quantification of Ninethis compound Impurities in Semi-Solid Forms Using a GC–MS/MS Method [mdpi.com]
Application Note: Quantification of Nitrosamines in Drinking Water and Environmental Samples
Introduction
N-nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[1][2] Their presence in drinking water, often as disinfection byproducts from processes like chloramination, and in other environmental matrices, necessitates sensitive and reliable analytical methods for quantification at trace levels (ng/L).[3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established methods and guidelines to monitor these compounds in drinking water.[4][5][6] For instance, the state of California has set a notification level of 10 ng/L for N-nitrosodimethylamine (NDMA). This document provides detailed protocols for the quantification of common nitrosamines using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
The two primary instrumental techniques for the robust and sensitive analysis of nitrosamines are GC-MS/MS and LC-MS/MS.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a well-established technique for volatile and semi-volatile nitrosamines. EPA Method 521, for example, utilizes GC-MS/MS with chemical ionization.[5][6] The use of tandem mass spectrometry provides high selectivity and sensitivity, minimizing matrix interference.[7] Electron ionization (EI) is also commonly used and offers high reliability.[4][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is advantageous for analyzing a broader range of nitrosamines, including those that are less volatile or thermally unstable.[3][8] It offers excellent sensitivity, with some methods achieving detection limits at the sub-ng/L level.[3]
A crucial step for both techniques is sample pre-concentration, most commonly achieved using Solid-Phase Extraction (SPE) with activated carbon or coconut charcoal cartridges, which are effective for trapping polar nitrosamines from aqueous samples.[9] Isotope dilution, which involves spiking samples with stable isotope-labeled analogs of the target analytes, is the preferred quantification technique to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[7]
Experimental Protocols
Protocol 1: SPE and GC-MS/MS Analysis (Based on EPA Method 521 Principles)
This protocol is suitable for the determination of volatile nitrosamines such as NDMA, N-nitrosodiethylamine (NDEA), N-nitrosodi-n-propylamine (NDPA), N-nitrosodi-n-butylamine (NDBA), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP).[7]
1. Sample Collection and Preservation:
-
Collect water samples in 1-liter amber glass bottles.[10]
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.[10]
-
Samples should be stored at 4°C and protected from light to prevent photolytic decomposition.[10]
-
Samples must be extracted within 14 days of collection.[5]
2. Reagents and Standards:
-
Reagents: Dichloromethane (DCM, high purity), Methanol (high purity), Reagent Water, Anhydrous Sodium Sulfate, Sodium Thiosulfate.[10]
-
Standards: Prepare stock solutions of nitrosamine standards and their corresponding stable isotope-labeled internal standards (e.g., NDMA-d6) in methanol.[11] Create a combined stock solution for spiking.
3. Solid-Phase Extraction (SPE):
-
Use an SPE cartridge containing activated coconut charcoal (e.g., 2 g).[4][5]
-
Conditioning: Sequentially rinse the cartridge with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[2]
-
Sample Loading: Spike the 500 mL water sample with the internal standard solution. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[2][5]
-
Drying: After loading, dry the cartridge with nitrogen gas for 10 minutes to remove residual water.[2]
-
Elution: Elute the trapped nitrosamines from the cartridge by passing 10 mL of DCM.[2]
-
Concentration: Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[4]
4. GC-MS/MS Instrumental Analysis:
-
GC System: Agilent 7890 GC or equivalent.
-
Column: DB-1701 or similar (e.g., 30 m x 0.25 mm x 1.0 µm).[4]
-
Injection: 1-2 µL, pulsed splitless injection.
-
Oven Program: Initial temperature of 40°C, hold for 2.5 min, ramp at 10°C/min to 105°C, ramp at 10°C/min to 200°C, ramp at 50°C/min to 280°C, and hold for 1.5 min.[9]
-
MS/MS System: Agilent 7010 Triple Quadrupole MS or equivalent.
-
Ionization: Electron Ionization (EI) or Chemical Ionization (CI).[4][12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation and quantification.
Protocol 2: SPE and LC-MS/MS Analysis
This protocol is suitable for a broad range of nitrosamines, including those targeted by GC-MS/MS and others like N-nitrosomorpholine (NMOR).[3][8]
1. Sample Collection and Preservation:
-
Follow the same procedure as described in Protocol 1.
2. Reagents and Standards:
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent Water, Formic Acid.[8]
-
Standards: Prepare stock and working solutions of this compound standards and their isotope-labeled internal standards in methanol or water.[3]
3. Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure as described in Protocol 1 (Conditioning, Sample Loading, Drying, and Elution).
-
Solvent Exchange & Reconstitution: After elution with DCM, carefully evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 5% methanol in water for analysis.[3]
4. LC-MS/MS Instrumental Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Poroshell EC-C18 or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: Linear gradient from 5% to 95% B over 4 minutes.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
MS/MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative performance data for the analysis of nitrosamines in water are summarized below.
Table 1: Method Detection and Quantification Limits (ng/L)
| Compound | GC-MS/MS LOD | GC-MS/MS LOQ | LC-MS/MS LOD[3] |
| N-Nitrosodimethylamine (NDMA) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosomethylethylamine (NMEA) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosodiethylamine (NDEA) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosodi-n-propylamine (NDPA) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosodi-n-butylamine (NDBA) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosopyrrolidine (NPYR) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosopiperidine (NPIP) | 3.05 - 3.27 | 9.15 - 9.81 | < 0.5 |
| N-Nitrosomorpholine (NMOR) | - | - | < 0.5 |
Table 2: Method Recovery and Precision Data
| Method | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-MS/MS | 100 ng/L | 71.5 - 88.0 | 2.29 - 3.64 |
| LC-MS/MS[3] | Not Specified | 67 - 89 | 1.9 - 5.3 |
| Automated SPE GC-MS/MS[2] | Not Specified | 91 - 126 | < 20 (most < 10) |
Visualized Workflows
Caption: General workflow for this compound analysis in water samples.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) process.
Conclusion
The protocols detailed in this application note provide robust and sensitive methods for the quantification of nitrosamines in drinking water and environmental samples. The combination of Solid-Phase Extraction with either GC-MS/MS or LC-MS/MS allows for detection at levels relevant to regulatory guidelines. The use of isotope dilution quantification is critical for achieving the accuracy and precision required for monitoring these carcinogenic compounds. These methods are suitable for routine monitoring by environmental laboratories, researchers, and public health organizations.
References
- 1. gcms.cz [gcms.cz]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. NEMI Method Summary - 521 [nemi.gov]
- 6. Nitrosamines analysis in drinking water using GC/MS/MS for performance equivalent to EPA Method 521 [morressier.com]
- 7. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. epa.gov [epa.gov]
- 11. Quantitative Analysis of this compound Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. Determination of nitrosamines in water by gas chromatography/chemical ionization/selective ion trapping mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) is a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in drug products.[3][4] Consequently, the development of rapid, robust, and high-throughput screening (HTS) methods is crucial for ensuring patient safety and compliance with regulatory standards.[3] This document provides detailed application notes and protocols for several HTS methods for the detection and quantification of this compound impurities in APIs.
High-Throughput Screening Methodologies
Several analytical techniques have been adapted for the high-throughput screening of this compound impurities. The primary methods offering significant advantages in terms of speed and automation include Automated Sample Preparation coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), RapidFire Solid-Phase Extraction-Tandem Mass Spectrometry (SPE-MS/MS), and Headspace-Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Automated Sample Preparation with LC-MS/MS or GC-MS/MS
Automation of the sample preparation workflow significantly enhances throughput and reproducibility while minimizing the risk of contamination and human error.[1][5] Robotic systems can perform tasks such as weighing, dissolution, extraction, and dilution, preparing samples for subsequent analysis by LC-MS/MS or GC-MS/MS.[1][5]
Key Features:
-
Increased Throughput: Automated systems can prepare samples in as little as 6 minutes per sample, enabling unattended, round-the-clock operation.[1]
-
Improved Reproducibility: Robotic handling minimizes variability introduced by manual sample preparation.
-
Reduced Contamination: Enclosed systems and automated reagent dispensing reduce the risk of environmental contamination.[1]
RapidFire Solid-Phase Extraction-Tandem Mass Spectrometry (SPE-MS/MS)
The RapidFire system is an ultra-fast online solid-phase extraction (SPE) platform that replaces traditional liquid chromatography, enabling sample analysis in seconds.[6][7] This technique is ideal for high-throughput screening environments requiring rapid quantification of impurities.
Key Features:
-
Exceptional Speed: Analysis times of less than 15 seconds per sample have been demonstrated.[6][7]
-
High Throughput: Capable of analyzing a large number of samples in a short period, significantly reducing analytical backlogs.[6]
-
Robustness: The online SPE effectively removes salts and other matrix interferences, ensuring data quality.[6]
Headspace-Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Headspace-SIFT-MS is a direct mass spectrometry technique that offers rapid and sensitive quantification of volatile nitrosamines without the need for chromatographic separation.[8][9] This solvent-free method is particularly advantageous for screening volatile impurities.
Key Features:
-
Rapid Analysis: Eliminates the time-consuming chromatography step, providing results in minutes.[10]
-
Minimal Sample Preparation: Often requires only incubation of the sample in a headspace vial.[9]
-
Solvent-Free: A "green" analytical technique that reduces solvent consumption and waste.[10]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described high-throughput screening methods.
Table 1: Performance Data for High-Throughput this compound Screening Methods
| Method | Throughput | Limit of Quantification (LOQ) | Key Advantages |
| Automated Sample Prep with LC-MS/MS or GC-MS/MS | ~6 minutes/sample[1] | Analyte and matrix-dependent, typically in the low ng/mL to pg/mL range.[11] | High reproducibility, reduced contamination risk, unattended operation.[1] |
| RapidFire SPE-MS/MS | < 15 seconds/sample[6][7] | Calibration ranges from 1 to 100 ng/mL for various nitrosamines.[6] | Ultra-fast analysis, high sample capacity, robust performance.[6][7] |
| Headspace-SIFT-MS | ~3.5 minutes/sample[9] | 2 ng/g for NDMA.[8][12] | Rapid, solvent-free, minimal sample preparation.[9][10] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Selected Nitrosamines by LC-MS/MS
| This compound | LOD | LOQ | Matrix/API | Reference |
| NDMA | 0.011 ppm | 0.033 ppm | Ranitidine | [13] |
| NDEA | 20 ng/g | 40 ng/g | Sartans | [11] |
| NDMA | 70 ng/g | 100 ng/g | Sartans | [11] |
| Six Nitrosamines | - | 0.1 ng/mL | Sartans and Ranitidine | |
| Eight Nitrosamines | 0.154-0.560 ng/mL | 0.438-1.590 ng/mL | Small Molecule API | [14] |
Experimental Protocols
Protocol 1: Automated Sample Preparation for LC-MS/MS Analysis of Nitrosamines in Metformin
This protocol is based on an automated workflow using a liquid handling system for the extraction of nitrosamines from a drug substance.[1]
1. Materials and Reagents:
-
Metformin API
-
Dichloromethane (DCM)
-
Water (LC-MS grade)
-
Internal Standard (ISTD) solution (e.g., ¹³C-NDMA-d₆ in a suitable solvent)
-
Amber high-recovery vials
-
Vortex mixer
-
Centrifuge
2. Automated Workflow Steps:
-
Sample Weighing: Manually weigh 100 mg of metformin into an amber high-recovery vial.
-
ISTD Addition: The automated system adds a defined volume of the ISTD solution to the vial.
-
Vortexing: The vial is vortexed at 2,000 rpm for 1 minute to ensure thorough mixing.
-
Solvent Addition: The system adds 0.3 mL of DCM to the vial.
-
Extraction: The vial is vortexed again at 2,000 rpm for 1 minute to extract the nitrosamines.
-
Centrifugation: The vial is centrifuged at 3,500 rpm for 2 minutes to separate the organic and aqueous layers.
-
Transfer: The system transfers 100 µL of the DCM layer (bottom layer) to a clean 2 mL amber vial for GC-MS analysis or to a vial for solvent evaporation and reconstitution for LC-MS analysis.
Protocol 2: High-Throughput Screening of Nitrosamines using RapidFire SPE-MS/MS
This protocol outlines the general procedure for the analysis of a panel of nitrosamines using the Agilent RapidFire High-Throughput LC/MS system.[6][7]
1. Materials and Reagents:
-
This compound standards
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
SPE Cartridge: Graphitic carbon, Type D
2. Instrumentation and Conditions:
-
System: Agilent RapidFire System coupled to an Ultivo Triple Quadrupole LC/MS.
-
Buffer A: Water + 0.1% formic acid.
-
Buffer B: Methanol + 0.1% formic acid.
-
Analysis Time: Optimized for less than 15 seconds per injection.
3. Experimental Procedure:
-
Sample Preparation: Prepare calibration standards and samples in a suitable solvent.
-
Injection: The RapidFire system aspirates the sample directly from a microplate.
-
SPE Trapping: The sample is loaded onto the graphitic carbon SPE cartridge, where the nitrosamines are retained.
-
Washing: The cartridge is washed with Buffer A to remove salts and other interferences.
-
Elution: The retained nitrosamines are eluted from the cartridge with Buffer B directly into the mass spectrometer.
-
Detection: The nitrosamines are detected and quantified using the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Protocol 3: Headspace-SIFT-MS Screening for Volatile Nitrosamines
This protocol describes a rapid screening method for volatile nitrosamines in pharmaceutical samples.[9][10]
1. Materials and Reagents:
-
Pharmaceutical sample (API or drug product)
-
Potassium carbonate (K₂CO₃) (optional, to promote transfer to headspace)[10]
-
20-mL headspace vials
2. Instrumentation and Conditions:
-
System: SIFT-MS instrument (e.g., Syft Tracer Pharm11) coupled with a multipurpose autosampler.
-
Incubation: 80°C for 15 minutes.[10]
-
Syringe Temperature: 120°C.
-
Injection Volume: 2.5 mL of headspace.
3. Experimental Procedure:
-
Sample Preparation: Place the pharmaceutical sample into a 20-mL headspace vial. Add K₂CO₃ if necessary.
-
Incubation: Incubate the vial at 80°C for 15 minutes in the autosampler's agitator.
-
Headspace Extraction: The heated syringe extracts 2.5 mL of the headspace from the vial.
-
Injection: The extracted headspace is injected into the SIFT-MS instrument.
-
Analysis: The SIFT-MS analyzes the sample in real-time using soft chemical ionization with multiple reagent ions (e.g., H₃O⁺, NO⁺, and O₂⁺) for selective and sensitive detection of volatile nitrosamines.
Visualizations
Caption: Automated sample preparation workflow for this compound analysis.
Caption: RapidFire SPE-MS/MS workflow for high-throughput screening.
Caption: Headspace-SIFT-MS workflow for volatile this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. syft.com [syft.com]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. international-biopharma.com [international-biopharma.com]
- 14. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) in Nitrosamine Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory bodies worldwide have stringent requirements for monitoring and controlling these impurities, necessitating highly sensitive and robust analytical methods for their detection at trace levels.[2][3] Sample preparation is a critical step in the analytical workflow, directly impacting the accuracy, sensitivity, and reliability of this compound quantification.[1] Solid-phase extraction (SPE) has emerged as a powerful and widely adopted technique for the cleanup and concentration of nitrosamines from complex pharmaceutical matrices, offering advantages over traditional liquid-liquid extraction (LLE) by being more targeted, using less solvent, and being amenable to automation.[4][5]
This document provides detailed application notes and standardized protocols for the use of SPE in this compound sample preparation, targeting both small molecule nitrosamines and this compound drug substance-related impurities (NDSRIs).
Principles of Solid-Phase Extraction for this compound Analysis
SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample by partitioning them between a solid stationary phase (the sorbent) and the liquid mobile phase. The choice of sorbent is critical and depends on the physicochemical properties of the target nitrosamines and the sample matrix.[6] Several retention mechanisms can be employed:
-
Reversed-Phase SPE: Utilizes nonpolar sorbents (e.g., C18, polymeric) to retain hydrophobic nitrosamines from a polar sample matrix.
-
Normal-Phase SPE: Employs polar sorbents (e.g., silica, diol) to retain polar analytes from a nonpolar sample matrix.
-
Ion-Exchange SPE: Separates analytes based on their charge. Strong cation-exchange sorbents are particularly useful for retaining basic nitrosamines.[4]
-
Mixed-Mode SPE: Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single sorbent for enhanced selectivity.[7]
-
Adsorption SPE: Utilizes sorbents with high surface area, such as activated carbon or graphitized carbon black, to retain a broad range of analytes, including polar nitrosamines.[8][9]
Sorbent Selection for this compound Analysis
The diverse physicochemical properties of nitrosamines, ranging from small, polar molecules like N-nitrosodimethylamine (NDMA) to larger, more complex NDSRIs, make sorbent selection a crucial step in method development.[1]
Table 1: Common SPE Sorbents for this compound Analysis and Their Applications
| Sorbent Type | Brand Examples | Primary Retention Mechanism(s) | Typical Applications | References |
| Strong Cation-Exchange Polymeric | Oasis MCX, Strata-X-C | Reversed-Phase and Strong Cation Exchange | Broad applicability for various nitrosamines in diverse drug products. Effective for retaining APIs while allowing nitrosamines to be selectively eluted. | [10] |
| Hydrophilic-Lipophilic Balanced (HLB) Polymeric | Oasis HLB | Reversed-Phase | General purpose for a wide range of nitrosamines. Can be used in series with other cartridges for comprehensive extraction. | [8][10] |
| Activated Carbon / Graphitized Carbon | Strata Activated Carbon, HyperSep Hypercarb | Adsorption | Extraction of polar, low-molecular-weight nitrosamines from aqueous samples like drinking water and some pharmaceutical formulations. | [8][9][10] |
| Hydrophilic Interaction Chromatography (HILIC) | --- | Hydrophilic Interaction | Retention of polar excipients and APIs, allowing less polar nitrosamines to pass through. Useful for challenging matrices. |
A study comparing various SPE sorbents for the analysis of 13 low-molecular-weight nitrosamines found that Strata-X-C demonstrated superior performance in retaining nearly all tested nitrosamines, including the highly polar NDELA, with recoveries exceeding 80% for nine of the eleven compounds.[10] In contrast, Oasis MCX showed lower recovery for NDMA and failed to retain NDELA.[10] HyperSep Hypercarb was effective in retaining many APIs, which can be advantageous for cleanup.[10]
General Solid-Phase Extraction Workflow
The following diagram illustrates a typical workflow for solid-phase extraction in this compound analysis.
Caption: General workflow for this compound sample preparation using SPE.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific applications, including the particular this compound(s) of interest, the drug product matrix, and the analytical instrumentation.
Protocol 1: Mixed-Mode SPE (Strata-X-C) for Low-Molecular-Weight Nitrosamines in Solid Dosage Forms
This protocol is based on methodologies demonstrating high recoveries for a broad range of nitrosamines.[10]
1. Sample Preparation: a. Weigh and grind a sufficient number of tablets to obtain a representative sample. b. Accurately weigh a portion of the powdered sample equivalent to a single dose into a centrifuge tube. c. Add an appropriate solvent (e.g., methanol, water, or a mixture) to dissolve the sample. The choice of solvent should be based on the solubility of the API and the target nitrosamines. d. Vortex or sonicate the sample for 15-30 minutes to ensure complete dissolution of the nitrosamines. Caution: Sonication may generate heat and potentially lead to the artificial formation of nitrosamines; consider using a cooled ultrasonic bath or vortexing as an alternative.[1] e. Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients. f. Filter the supernatant through a 0.45 µm filter.
2. SPE Procedure (using Strata-X-C, 30 mg/1 mL): a. Conditioning: Pass 1 mL of methanol through the cartridge. b. Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry. c. Sample Loading: Load the filtered supernatant from step 1f onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min). d. Washing: i. Pass 1 mL of 5% methanol in water to remove polar interferences. ii. Pass 1 mL of hexane to remove nonpolar interferences (optional, depending on the matrix). e. Elution: Elute the retained nitrosamines with 1 mL of 5% formic acid in methanol. Collect the eluate. f. Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Activated Carbon SPE for Polar Nitrosamines in Liquid Formulations (e.g., Syrups)
This protocol is adapted from methods for analyzing nitrosamines in challenging aqueous and viscous matrices.[4][8]
1. Sample Preparation: a. Accurately measure a volume of the liquid formulation (e.g., 5 mL of cough syrup) into a volumetric flask. b. Dilute the sample with water to reduce viscosity and potential matrix effects. A 1:10 dilution is a good starting point. c. Mix thoroughly by vortexing. d. Filter the diluted sample if it contains any particulate matter.
2. SPE Procedure (using Strata Activated Carbon, 200 mg/6 mL): a. Conditioning: i. Pass 5 mL of dichloromethane (DCM) through the cartridge. ii. Pass 5 mL of methanol through the cartridge. b. Equilibration: Pass 10 mL of reagent water through the cartridge. c. Sample Loading: Load the diluted sample from step 1d onto the cartridge at a flow rate of approximately 5-10 mL/min. d. Washing: Pass 5 mL of reagent water through the cartridge to wash away residual matrix components. e. Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas for 10-20 minutes. This step is crucial for efficient elution with an organic solvent. f. Elution: Elute the nitrosamines with 10 mL of DCM. g. Post-Elution: Concentrate the eluate to 1 mL using a gentle stream of nitrogen. The sample is then ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize recovery data for various nitrosamines using different SPE methods. This data is compiled from multiple sources to provide a comparative overview.
Table 2: Recovery Data for Nitrosamines using Mixed-Mode SPE (Strata-X-C)
| This compound | Abbreviation | Recovery (%) | Reference |
| N-Nitrosodimethylamine | NDMA | ~20% (Oasis MCX), >80% (Strata-X-C) | [10] |
| N-Nitrosodiethylamine | NDEA | >80% | [10] |
| N-Nitrosodiisopropylamine | NDIPA | >80% | [10] |
| N-Nitrosodibutylamine | NDBA | >80% | [10] |
| N-Nitrosodiethanolamine | NDELA | Not retained (Oasis MCX), >80% (Strata-X-C) | [10] |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | >80% | [10] |
| N-Nitrosopiperidine | NPIP | >80% | [10] |
| N-Nitrosopyrrolidine | NPYR | >80% | [10] |
| N-Nitrosomorpholine | NMOR | >80% | [10] |
Table 3: Performance Data for this compound Analysis in Cough Syrup using Cation-Exchange SPE and GC-MS
| This compound | Abbreviation | LOD (ng/mL) | LOQ (ng/mL) | Recovery Range (%) | Reference |
| N-Nitrosodimethylamine | NDMA | 0.1 | - | 90-120 | [4] |
| N-Nitrosodiethylamine | NDEA | 0.02 | - | 90-120 | [4] |
| N-Nitrosodiisopropylamine | NDIPA | 0.02 | - | 90-120 | [4] |
| N-Nitrosoisopropylethylamine | NIPEA | 0.02 | - | 90-120 | [4] |
| N-Nitrosomorpholine | NMOR | 0.1 | - | 90-120 | [4] |
LOD and LOQ values are highly dependent on the sensitivity of the mass spectrometer used.
Logical Relationship Diagram: Sorbent Selection Strategy
The selection of an appropriate SPE sorbent is a critical decision in method development. The following diagram outlines a logical approach to choosing a sorbent based on the properties of the target this compound and the sample matrix.
Caption: Decision tree for SPE sorbent selection in this compound analysis.
Conclusion and Best Practices
Solid-phase extraction is an indispensable tool for the reliable quantification of this compound impurities in pharmaceuticals. The success of an SPE method hinges on the careful selection of the sorbent and the optimization of each step in the extraction process.
Key Best Practices:
-
Method Validation: All SPE methods must be thoroughly validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose, demonstrating appropriate accuracy, precision, selectivity, and robustness.[4]
-
Preventing Artificial Formation: Care must be taken to avoid conditions during sample preparation (e.g., excessive heat, acidic conditions in the presence of nitrite sources) that could lead to the artificial formation of nitrosamines.[1]
-
Use of Internal Standards: The use of isotopically labeled internal standards for each target this compound is highly recommended to correct for potential analyte loss during the multi-step SPE process and to account for matrix effects in the final analysis.
-
Automation: Automated SPE systems can improve reproducibility, increase sample throughput, and reduce analyst exposure to potentially hazardous solvents and carcinogenic compounds.[5]
By implementing the protocols and strategies outlined in this document, researchers and drug development professionals can develop robust and reliable methods for the critical task of monitoring and controlling this compound impurities in pharmaceutical products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of this compound impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102580351A - Series solid-phase extraction (SPE) method for this compound compounds in drinking water - Google Patents [patents.google.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application of High-Resolution Mass Spectrometry for the Identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs)
[Application Note and Protocols]
For Researchers, Scientists, and Drug Development Professionals
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) in pharmaceutical products has become a significant concern for global regulatory agencies and manufacturers due to their potential carcinogenic and genotoxic effects on human health.[1][2] These impurities can form when secondary or tertiary amines within a drug substance react with nitrosating agents.[3] Consequently, there is a critical need for highly sensitive and selective analytical methods to detect and quantify these impurities at trace levels.[2] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a premier analytical technique for the reliable detection and quantification of these impurities, offering high sensitivity, selectivity, and mass accuracy to ensure patient safety and regulatory compliance.[4][5]
This document provides detailed application notes and protocols for the analysis of NDSRIs using LC-HRMS, intended to guide researchers, scientists, and drug development professionals in establishing and validating methods for the control of these genotoxic impurities.
Introduction to NDSRIs and the Role of HRMS
NDSRIs are a class of nitrosamines where the nitrosated amine is structurally related to the active pharmaceutical ingredient (API).[3] Their presence in final drug products has led to numerous recalls and heightened regulatory scrutiny.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and acceptable intake (AI) limits for these impurities, necessitating robust analytical methodologies.[6][7]
High-Resolution Mass Spectrometry (HRMS) offers several advantages for NDSRI analysis:
-
High Mass Accuracy: Enables confident elemental composition determination and differentiation of NDSRIs from other matrix components with similar nominal masses.[5]
-
High Resolution: Allows for the separation of isobaric interferences, which is crucial in complex pharmaceutical matrices.[5]
-
High Sensitivity: Achieves the low limits of detection (LOD) and quantification (LOQ) required to meet regulatory limits.[5][8]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities of HRMS instruments facilitate the fragmentation of NDSRI ions, providing structural information for confident identification.[9]
Experimental Workflow for NDSRI Analysis by LC-HRMS
The general workflow for the analysis of NDSRIs by LC-HRMS encompasses several key stages, from sample preparation to data analysis and reporting.
Caption: General Experimental Workflow for NDSRI Analysis using LC-HRMS
Experimental Protocols
The following protocols are generalized and should be adapted and validated for specific drug substances and products.
Sample Preparation Protocol (General)
Sample preparation is a critical step to ensure accurate and reproducible results.[10]
-
Drug Substance:
-
Accurately weigh approximately 30-100 mg of the drug substance into a clean glass vial.[11][12]
-
Add a precise volume of a suitable solvent (e.g., methanol, water) to achieve a target concentration (e.g., 1-30 mg/mL).[8][11]
-
Vortex or sonicate the mixture until the solid is completely dissolved.[11]
-
Filter the solution through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[8][12]
-
-
Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a representative sample.
-
Weigh an amount of the crushed powder equivalent to a target concentration of the API in a suitable solvent.[8]
-
Add the appropriate volume of solvent and extract the NDSRIs by shaking or sonicating for a defined period (e.g., 40 minutes).[8][12]
-
Centrifuge the sample to pellet the excipients (e.g., 15 minutes at 4500 rpm).[8][12]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8][12]
-
LC-HRMS Method Protocol (Example)
This example protocol is based on methods developed by the FDA for the analysis of various NDSRIs.[5][8][12]
-
Liquid Chromatography System: A UHPLC system capable of delivering reproducible gradients at high pressures.[11]
-
HRMS System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF system.[11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation of the specific NDSRI from the API and other impurities. A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Resolution | > 45,000 FWHM (Full Width at Half Maximum) |
| Scan Range | m/z 50 - 500 |
| Data Acquisition | Full Scan for quantification and data-dependent MS/MS for confirmation |
| Collision Energy | Optimized for fragmentation of the target NDSRI |
Data Presentation and Quantitative Analysis
Quantitative analysis is typically performed using an external standard calibration curve. The peak area of the NDSRI in the sample is compared to the calibration curve to determine its concentration.[8]
Table 1: Example Quantitative Data for NDSRI Analysis in a Drug Substance
| Analyte | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) | Concentration in Sample (ppm) |
| N-nitroso-varenicline | 0.2 | 1.0 | 1.5 |
| NDMA in Losartan | ~0.03 | ~0.1 | 0.8 |
| NDEA in Losartan | ~0.03 | ~0.1 | < LOQ |
Note: ppm values are typically calculated with respect to the API concentration.
Table 2: Performance Characteristics of a Validated LC-HRMS Method
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
Logical Relationship Diagram for Method Development
The development of a robust LC-HRMS method for NDSRI analysis involves a logical progression of steps to ensure the final method is suitable for its intended purpose.
Caption: Logical Flow for LC-HRMS Method Development for NDSRI Analysis
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the identification and quantification of this compound Drug Substance-Related Impurities in pharmaceutical products.[4][9] The high sensitivity, selectivity, and mass accuracy of LC-HRMS methods enable pharmaceutical manufacturers to meet stringent regulatory requirements and ensure the safety and quality of their products.[4][5] The protocols and workflows outlined in this application note provide a comprehensive guide for researchers and scientists involved in the analysis of these critical impurities. It is imperative that these methods are rigorously validated to demonstrate their suitability for their intended purpose.
References
- 1. Quantitative Investigation of this compound Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solutions for this compound Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov [fda.gov]
- 9. toref-standards.com [toref-standards.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fda.gov [fda.gov]
Application Note: Development and Validation of Analytical Methods for Novel Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs), are a class of drugs that function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This simultaneous inhibition leads to increased extracellular concentrations of these key monoamine neurotransmitters, enhancing serotonergic, noradrenergic, and dopaminergic signaling.[1] Due to their broad mechanism of action, SNDRIs have been investigated for the treatment of various conditions, including depression, obesity, and ADHD.[1] Most antidepressant treatments do not directly enhance dopamine neurotransmission, which may contribute to residual symptoms such as impaired motivation, concentration, and pleasure.[1] Preclinical and clinical research suggests that inhibiting the reuptake of all three neurotransmitters could lead to a more rapid onset of action and greater efficacy compared to traditional antidepressants.[1]
The development of novel SNDRI candidates requires robust and reliable analytical methods for their quantification in both bulk pharmaceutical preparations and biological matrices. These methods are crucial for pharmacokinetic studies, quality control, and stability testing. This application note provides a comprehensive overview of the development and validation of analytical methods for novel SNDRIs, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Mechanism of Action: SNDRI Signaling Pathway
SNDRIs exert their effects by binding to and inhibiting SERT, NET, and DAT on the presynaptic neuron. This action blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The enhanced signaling of norepinephrine, for example, involves downstream pathways mediated by G-protein coupled receptors, such as the Gq and Gi/o protein signaling pathways.[2]
Caption: Mechanism of action of a novel SNDRI.
Analytical Method Development
The most common and robust analytical techniques for the quantification of antidepressants, including SNDRIs, are based on chromatography.[3][4][5] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is particularly well-suited due to its high sensitivity and selectivity, which is essential for detecting low concentrations in complex biological matrices.[6][7]
1. Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.
-
For Pharmaceutical Formulations: A simple "dilute and shoot" approach is often sufficient. The drug product is accurately weighed, dissolved in a suitable solvent (e.g., methanol, acetonitrile), and diluted to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma, Serum): More extensive cleanup is required.
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. It provides a cleaner extract than PPT.[3][4]
-
Solid-Phase Extraction (SPE): This is a highly selective method that can provide the cleanest extracts and allows for significant concentration of the analyte.[3][4]
-
2. Chromatographic Conditions
Reversed-phase HPLC is the most common separation mode for SNDRIs.
-
Column: A C18 column is a typical first choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used to achieve good separation. The addition of formic acid can help to reduce peak tailing and improve ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard LC systems.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.
3. Mass Spectrometry Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for SNDRIs, which typically contain amine groups that are readily protonated.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard to ensure accurate identification and quantification.
Method Validation
The developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[8] The key validation parameters are summarized below.[9]
Data Presentation: Summary of Validation Parameters
The following tables provide example acceptance criteria and typical results for the validation of an LC-MS/MS method for a novel SNDRI in human plasma.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (ng/mL) | To be defined based on expected concentrations | 1 - 1000 |
| LOD (ng/mL) | Signal-to-Noise ratio ≥ 3 | 0.3 |
| LOQ (ng/mL) | Signal-to-Noise ratio ≥ 10 | 1.0 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Acceptance Criteria: 85-115% | Acceptance Criteria: ≤ 15% | ||
| Low | 3 | 98.5% | 5.2% |
| Medium | 50 | 101.2% | 3.8% |
| High | 800 | 99.1% | 4.1% |
Table 3: Recovery and Matrix Effect
| Parameter | QC Level | Acceptance Criteria | Typical Result |
| Extraction Recovery | Low | Consistent and reproducible | 85% |
| High | Consistent and reproducible | 88% | |
| Matrix Effect | Low | CV ≤ 15% | 6.5% |
| High | CV ≤ 15% | 4.9% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the novel SNDRI reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) from a separate stock solution.
Protocol 2: Sample Extraction from Human Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., a deuterated analog of the SNDRI at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: General workflow for SNDRI analysis in plasma.
Protocol 3: LC-MS/MS Method Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Scan Type: MRM.
-
Source Parameters: Optimized for the specific instrument and compound (e.g., spray voltage, source temperature).
Conclusion
The development and validation of a robust analytical method are fundamental to the successful progression of a novel SNDRI from discovery to clinical application. An LC-MS/MS method, when properly developed and validated according to ICH guidelines, provides the necessary sensitivity, selectivity, and reliability for the quantification of SNDRIs in various matrices. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the development of this promising class of therapeutics.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids | Semantic Scholar [semanticscholar.org]
- 6. Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 33 antidepressants by LC-MS/MS—comparative validation in whole blood, plasma, and serum | Semantic Scholar [semanticscholar.org]
- 8. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Application Notes: Bacterial Reverse Mutation (Ames) Assay for Nitrosamine Mutagenicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2] These compounds can be present as impurities in pharmaceutical products, food, and consumer goods, necessitating robust methods for evaluating their mutagenic potential.[1][2] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used, rapid, and cost-effective biological assay to assess the mutagenic potential of chemical compounds, including N-nitrosamines.[3] Developed by Dr. Bruce Ames, this assay serves as a primary screening tool for identifying substances that can cause DNA mutations, which may indicate carcinogenic potential in humans.[3]
Recent findings have indicated that standard Ames test protocols may lack the sensitivity required to detect the mutagenicity of certain N-nitrosamines, such as N-nitrosodimethylamine (NDMA).[2][4] Consequently, regulatory bodies including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have recommended "enhanced" Ames test conditions to improve the detection of these compounds.[1][4] These application notes provide a detailed overview and protocol for conducting the enhanced Ames test for nitrosamine mutagenicity testing.
Principle of the Ames Test
The Ames test utilizes several strains of the bacterium Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry mutations in genes that prevent them from synthesizing an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[3][5] These bacteria cannot grow on a minimal agar medium that lacks this specific amino acid.
The assay exposes these bacterial strains to the test substance. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria's DNA, restoring the gene's function and allowing the bacteria to synthesize the essential amino acid.[6] These reverted bacteria will then be able to grow and form visible colonies on the minimal agar plate. The number of revertant colonies is proportional to the mutagenic potency of the test substance.
Many nitrosamines are pro-mutagens, meaning they require metabolic activation to become mutagenic.[6] This metabolic activation is typically carried out by cytochrome P450 enzymes in the liver.[3] To mimic this in a laboratory setting, the Ames test is performed both with and without an external metabolic activation system, known as the S9 mix.[3] The S9 mix is a post-mitochondrial fraction prepared from the livers of rodents (typically rats or hamsters) that have been treated with enzyme-inducing agents.[4][7]
Enhanced Ames Test for Nitrosamines
For this compound testing, an enhanced Ames protocol is recommended to increase the sensitivity of the assay.[4][8] Key modifications from the standard protocol include:
-
Pre-incubation Method: This method involves incubating the test compound, bacterial culture, and S9 mix together in a liquid suspension before plating on the minimal agar. This allows for better interaction between the this compound, the metabolic enzymes, and the bacterial DNA.[5][9] A 30-minute pre-incubation time is recommended.[4][9]
-
Specific S9 Fractions: The use of liver S9 from both hamsters and rats treated with enzyme inducers (e.g., a combination of phenobarbital and β-naphthoflavone) is recommended.[4] Furthermore, a higher concentration of S9 (30%) in the S9 mix is advised, as it has been shown to increase the mutagenic response for some nitrosamines.[4][8][10]
-
Bacterial Strains: A specific set of bacterial strains is recommended to detect different types of mutations. These include S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[4][9] The combination of TA1535 and WP2 uvrA (pKM101) has been found to be particularly effective in detecting mutagenic nitrosamines.[9][10]
-
Solvent Selection: The choice of solvent for dissolving the test this compound is critical, as some organic solvents can inhibit the activity of the S9 enzymes. Water or methanol are often suitable vehicles.[5]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of the enhanced Ames test and the metabolic activation pathway of nitrosamines.
Caption: Experimental workflow for the enhanced Ames test for nitrosamines.
Caption: Metabolic activation of nitrosamines leading to mutation.
Detailed Protocol
This protocol is based on recommendations for an enhanced Ames test for this compound compounds.[4]
1. Materials
-
Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Media and Reagents: Nutrient broth, minimal glucose agar plates, top agar, L-histidine, D-biotin, L-tryptophan.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., water, methanol, DMSO).
-
S9 Mix: Lyophilized S9 from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat and hamster liver, cofactor-I (NADP and G6P).
-
Controls:
-
Negative Control: Solvent vehicle.
-
Positive Controls (without S9): Strain-specific mutagens (see table below).
-
Positive Controls (with S9): Strain-specific pro-mutagens and at least one this compound positive control (e.g., NDMA, NDEA).[11]
-
2. Preparation of Bacterial Cultures
-
Inoculate each bacterial strain into a separate flask containing nutrient broth.
-
Incubate overnight at 37°C with shaking until the cultures reach a density of 1-2 x 10⁹ cells/mL.
3. Preparation of S9 Mix
-
Reconstitute the lyophilized S9 and cofactors according to the manufacturer's instructions to prepare a 30% S9 mix.
-
Prepare a control mix without the S9 fraction for the non-activation part of the assay.
-
Keep the S9 mix on ice.
4. Pre-incubation Assay
-
For each bacterial strain and test condition (with and without S9), label a set of sterile tubes.
-
To each tube, add in the following order:
-
0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution (or control solution).
-
-
Vortex the tubes gently to mix.
-
Incubate the tubes at 37°C for 30 minutes with gentle shaking.
5. Plating and Incubation
-
Following the pre-incubation period, add 2.0 mL of molten top agar (containing traces of histidine and biotin for Salmonella, or tryptophan for E. coli) to each tube.
-
Gently vortex and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.
6. Data Collection and Analysis
-
After incubation, count the number of revertant colonies on each plate.
-
Record the colony counts for each test concentration and control.
-
Assess for cytotoxicity by observing the background bacterial lawn. A significant reduction in the number of colonies or a thinning of the lawn may indicate toxicity.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the negative control count.[6]
Quantitative Data and Controls
The following tables provide a summary of the key quantitative parameters for the enhanced Ames test for nitrosamines.
Table 1: Recommended Bacterial Strains and Their Genotypes
| Strain | Relevant Genotype | Mutation Detected |
| S. typhimurium TA98 | hisD3052, rfa, ΔuvrB, pKM101 | Frameshift mutation |
| S. typhimurium TA100 | hisG46, rfa, ΔuvrB, pKM101 | Base-pair substitution |
| S. typhimurium TA1535 | hisG46, rfa, ΔuvrB | Base-pair substitution |
| S. typhimurium TA1537 | hisC3076, rfa, ΔuvrB | Frameshift mutation |
| E. coli WP2 uvrA (pKM101) | trpE, uvrA, pKM101 | Base-pair substitution |
Table 2: Recommended Controls for the Enhanced Ames Test
| Strain | Positive Control (without S9) | Concentration | Positive Control (with S9) | Concentration |
| TA98 | 2-Nitrofluorene | 2 µ g/plate | 2-Aminoanthracene | 1 µ g/plate |
| TA100 | Sodium Azide | 1 µ g/plate | 2-Aminoanthracene | 2 µ g/plate |
| TA1535 | Sodium Azide | 1 µ g/plate | 2-Aminoanthracene | 2 µ g/plate |
| TA1537 | 9-Aminoacridine | 75 µ g/plate | 2-Aminoanthracene | 5 µ g/plate |
| WP2 uvrA (pKM101) | 4-Nitroquinoline-1-oxide | 0.5 µ g/plate | 2-Aminoanthracene | 10 µ g/plate |
| All S9-requiring strains | N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA) | Varies | N/A | N/A |
Note: Concentrations are approximate and should be optimized in the laboratory.
Table 3: Key Experimental Parameters for Enhanced Ames Test
| Parameter | Recommended Condition |
| Assay Method | Pre-incubation |
| Pre-incubation Time | 30 minutes |
| S9 Species | Rat and Hamster (induced) |
| S9 Concentration | 30% (v/v) in S9 mix |
| Incubation Temperature | 37°C |
| Incubation Time (plates) | 48-72 hours |
Conclusion
The enhanced bacterial reverse mutation (Ames) assay is a critical tool for the mutagenicity assessment of N-nitrosamine impurities. By incorporating specific modifications such as the pre-incubation method, higher concentrations of both rat and hamster S9, and a comprehensive set of bacterial tester strains, the sensitivity and reliability of the assay for this chemical class are significantly improved. Adherence to these optimized protocols is essential for accurate risk assessment in the pharmaceutical and other relevant industries.
References
- 1. Selection of solvent and positive control concentration for enhanced Ames test conditions for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Ames test study designs for this compound mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrfglobal.com [jrfglobal.com]
- 7. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 9. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. labcorp.com [labcorp.com]
Application Note: Utilizing Artificial Gastric Models for In-Vivo Nitrosamine Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of N-nitrosamines, a class of potent mutagens, is a significant concern in the pharmaceutical industry. These compounds can form in vivo in the acidic environment of the stomach through the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite.[1] For drug development professionals, understanding the potential of an active pharmaceutical ingredient (API) to form nitrosamine drug substance-related impurities (NDSRIs) under physiological conditions is crucial for risk assessment and mitigation.[2][3] Artificial gastric models provide a valuable in-vitro tool to study this phenomenon, offering a controlled environment that simulates the human stomach.[4][5]
This application note provides detailed protocols for using both static and dynamic artificial gastric models to investigate in-vivo this compound formation. It also presents quantitative data from studies using these models and includes visualizations to clarify experimental workflows and chemical pathways.
Key Concepts in Gastric this compound Formation
The formation of nitrosamines in the stomach is influenced by several key factors:
-
pH: The acidic environment of the stomach (typically pH 1-3.5) is optimal for the nitrosation of most secondary amines.[6]
-
Nitrite Concentration: Nitrite, a precursor to the nitrosating agent, is naturally present in saliva and can also be introduced through diet.[4]
-
Amine Precursors: Secondary and tertiary amines, which can be present in APIs, excipients, or food, act as substrates for nitrosation.[1]
-
Temperature: The physiological temperature of the stomach (37°C) influences the reaction kinetics.[7]
-
Catalysts and Inhibitors: The presence of substances like thiocyanate can catalyze this compound formation, while antioxidants such as ascorbic acid (Vitamin C) can inhibit it.[8]
Data Presentation: Quantitative Analysis of this compound Formation
The following tables summarize quantitative data from studies on this compound formation in artificial gastric models. This data can be used to understand the propensity of different APIs to form NDSRIs under simulated physiological conditions.
Table 1: NDMA Formation from Ranitidine in Simulated Gastric Fluid
| pH | Nitrite Concentration (µM) | Volume of SGF (mL) | Mean NDMA Detected (ng) |
| 1.2 | 10,000 | 50 | 11,822 |
| 2.0 | 10,000 | 50 | 3,616 |
| 3.0 | 10,000 | 50 | 1,310 |
| 5.0 | 10,000 | 50 | 222 |
| 1.2 | 5,000 | 50 | 7,353 |
| 1.2 | 1,000 | 50 | Not Detected |
| 1.2 | 100 | 50 | Not Detected |
| 1.2 | 0 | 50 | 22 |
| 1.2 | 5,000 | 250 | 7,353 |
| 1.2 | 1,000 | 250 | Not Detected |
| 1.2 | 100 | 250 | Not Detected |
Data extracted from a study on ranitidine conversion to N-Nitrosodimethylamine (NDMA) in simulated gastric fluid (SGF) after a 2-hour incubation at 37°C.[9]
Table 2: NDSRI Formation from Various APIs in Artificial Gastric Juice
| Active Pharmaceutical Ingredient (API) | API Concentration (µM) | Nitrite Concentration (µM) | pH | Incubation Time (h) | NDSRI Formation |
| 13 Secondary Amine bearing APIs (unspecified) | 25, 50, 100, 200 | 200 | 3.15 | 2 | Quantitatively Determined |
This table is a summary of a study that investigated the formation of NDSRIs from 13 different APIs. The specific APIs and their corresponding NDSRI formation levels were determined but are not detailed in the abstract. The study highlights a methodology for assessing the susceptibility of various APIs to nitrosation under simulated gastric conditions.[10]
Experimental Protocols
Protocol 1: Static Artificial Gastric Model
This protocol describes a straightforward in-vitro method for assessing this compound formation in a static model.
1. Materials and Reagents:
-
Simulated Gastric Fluid (SGF), USP (without pepsin)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Active Pharmaceutical Ingredient (API) of interest
-
Ascorbic acid (for inhibitor studies)
-
Thiocyanate (for catalyst studies)
-
Ammonium sulfamate or Sulfamic acid (to stop the reaction)
-
Water, purified
-
pH meter
-
Incubator shaker (37°C)
-
Analytical standards of the target this compound(s)
-
LC-MS/MS or GC-MS for analysis[11]
2. Preparation of Simulated Gastric Fluid (SGF), USP (pH 1.2):
-
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.[12]
-
Verify the pH is 1.2 ± 0.1 using a calibrated pH meter. Adjust with HCl if necessary.
3. Experimental Procedure:
-
Pre-warm the SGF to 37°C.
-
Prepare a stock solution of the API in a suitable solvent.
-
In a series of reaction vessels, add the SGF.
-
Spike the SGF with the desired concentration of sodium nitrite (e.g., 200 µM).[10]
-
Add the API stock solution to the SGF to achieve the desired final concentration (e.g., 25-200 µM).[10]
-
For studies on inhibitors or catalysts, add the respective compounds (e.g., ascorbic acid, thiocyanate) to the reaction vessels.
-
Incubate the reaction vessels at 37°C in an incubator shaker for a specified period (e.g., 2 hours).[10]
-
At the end of the incubation period, stop the nitrosation reaction by adding a quenching agent like ammonium sulfamate or sulfamic acid.
-
Analyze the samples for the presence and quantity of the target this compound using a validated analytical method such as LC-MS/MS or GC-MS.[10]
Protocol 2: Dynamic Artificial Gastric Model
Dynamic models, such as the Dynamic Gastric Model (DGM) or the TNO Gastro-Intestinal Model (TIM-1), offer a more physiologically relevant simulation by incorporating mechanical mixing and gradual secretion of gastric fluids.[13][14]
1. Model Setup and Operation (General Principles):
-
System Assembly: Assemble the dynamic gastric model according to the manufacturer's instructions. This typically involves a flexible-walled stomach compartment within a temperature-controlled chamber.[13]
-
Pre-equilibration: Equilibrate the system to 37°C.
-
Introduction of "Meal": Introduce the API, either as a pure substance or formulated in a dosage form, into the stomach compartment. For studies involving food effects, a standardized meal can be used.
-
Initiation of Gastric Simulation: Start the computer-controlled program that simulates:
-
Gastric Secretions: Gradual addition of simulated gastric fluid (with pepsin and lipase) and hydrochloric acid to mimic physiological secretion rates and achieve a target pH profile.[13]
-
Mechanical Contractions: Peristaltic movements of the stomach wall to simulate gastric motility and mixing.[13]
-
Gastric Emptying: Programmed emptying of the gastric contents into a collection vessel, simulating the passage into the duodenum.[13]
-
-
Nitrite Introduction: Nitrite can be introduced gradually to simulate its continuous secretion in saliva.[4]
2. Sample Collection and Analysis:
-
Collect samples from the gastric compartment at various time points throughout the simulation.
-
Also, collect the emptied "chyme" from the pyloric sphincter outlet.
-
Immediately quench the nitrosation reaction in the collected samples using ammonium sulfamate or sulfamic acid.
-
Analyze the samples for the target this compound using LC-MS/MS or GC-MS.
Mandatory Visualizations
Chemical Pathway of this compound Formation
Caption: Chemical pathway of N-nitrosamine formation in the acidic gastric environment.
Experimental Workflow for Static Gastric Model
Caption: Experimental workflow for the static artificial gastric model.
Conclusion
Artificial gastric models are indispensable tools for assessing the risk of in-vivo this compound formation from pharmaceutical products. The choice between a static and a dynamic model will depend on the specific research question and available resources. Static models are ideal for high-throughput screening and initial risk assessment, while dynamic models provide a more detailed and physiologically relevant understanding of the kinetics of this compound formation. By following the protocols outlined in this application note, researchers can generate robust and reliable data to ensure the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dgra.de [dgra.de]
- 4. Problem with Reaction Path Diagram [groups.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-nitrosamines in the stomach with special reference to in vitro formation, and kinetics after intragastric or intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 8. Theoretical model for predicting rates of this compound and nitrosamide formation in the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. Quantitative Investigation of this compound Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography-Tandem Mass Spectrometry and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Dynamic Gastric Model (DGM) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An Investigation into the Utility of a Multi-compartmental, Dynamic, System of the Upper Gastrointestinal Tract to Support Formulation Development and Establish Bioequivalence of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in nitrosamine analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of nitrosamines by Liquid Chromatography with tandem mass spectrometry (LC--MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact nitrosamine analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound impurities.[1] Given the low detection levels required for these potentially carcinogenic impurities, mitigating matrix effects is critical for reliable analysis.[4]
Q2: What are the most common sources of matrix effects in pharmaceutical samples?
A2: The primary sources of matrix effects in pharmaceutical samples are the drug substance (API) itself and various excipients used in the formulation, such as mannitol, lactose, and polysorbates.[5] The complexity of the drug product formulation directly impacts the severity of the matrix effect.[6]
Q3: How can I minimize matrix effects during my LC-MS/MS analysis of nitrosamines?
A3: There are several strategies to minimize matrix effects, which can be categorized into three main areas:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.[5][7]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the target nitrosamines from the bulk of the matrix components is a crucial step. This can involve selecting an appropriate column (e.g., biphenyl or pentafluorophenyl) and adjusting the mobile phase gradient.[5][6]
-
Use of Internal Standards: Incorporating stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analytes can effectively compensate for matrix-induced signal variations.[5][8]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS in all quantitative this compound analyses by LC-MS/MS, especially when dealing with complex matrices.[5] A SIL-IS has a similar chemical structure and chromatographic behavior to the analyte of interest, meaning it will be affected by the matrix in the same way.[8] This allows for accurate correction of any signal suppression or enhancement. Deuterated or 15N-labeled standards are commonly used.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis and provides actionable solutions.
Problem 1: Poor or no recovery of this compound standards in spiked drug product samples.
-
Possible Cause: Severe matrix suppression.
-
Solution:
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is a powerful technique to isolate nitrosamines from complex matrices.
-
Dilute the Sample: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components. However, ensure that the final concentration of the this compound is still above the limit of quantitation (LOQ).
-
Chromatographic Separation: Adjust the gradient profile of your liquid chromatography method to better separate the this compound peak from the large API peak and other excipients.[9] Diverting the flow to waste during the elution of the API can also prevent source contamination.[9][10]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain nitrosamines.[2]
-
Problem 2: High variability in results between replicate injections.
-
Possible Cause: Inconsistent matrix effects or instrument contamination.
-
Solution:
-
Incorporate a SIL-IS: If not already in use, adding a stable isotope-labeled internal standard for each target this compound is the most effective way to correct for injection-to-injection variability caused by matrix effects.[8]
-
Clean the Mass Spectrometer Source: High concentrations of matrix components can lead to contamination of the ion source, causing signal instability. Regular cleaning is essential for robust performance.[6]
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure there is no carryover of the analyte or matrix components to the next run.
-
Problem 3: The observed limit of quantitation (LOQ) is higher than the regulatory requirements.
-
Possible Cause: Insufficient sensitivity due to matrix suppression or suboptimal instrument parameters.
-
Solution:
-
Optimize MS/MS Parameters: Ensure that the collision energy and other MS/MS parameters are optimized for each this compound to achieve the best signal-to-noise ratio.[6]
-
Enhance Sample Cleanup: Utilize SPE to concentrate the nitrosamines while removing interfering substances. This can significantly improve the signal-to-noise ratio.[11]
-
Increase Injection Volume: If the instrument allows, increasing the injection volume can lead to a stronger analyte signal. However, be cautious as this may also increase the matrix load.[6]
-
Experimental Protocols & Data
Sample Preparation Method: Solid-Phase Extraction (SPE) for Metformin Tablets
This protocol is an example of a common SPE procedure for extracting nitrosamines from a metformin drug product matrix.
-
Sample Preparation:
-
Crush a suitable number of metformin tablets to obtain a powder equivalent to 100 mg of metformin API.
-
Transfer the powder to a 15 mL centrifuge tube.
-
Add 250 µL of methanol and sonicate for 15 minutes.[6]
-
Add LC/MS-grade water to bring the total volume to 5 mL.[6]
-
Sonicate for another 15 minutes, followed by 10 minutes of shaking.[6]
-
Centrifuge the sample at 4,500 rpm for 15 minutes.[6]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.[6]
-
-
SPE Cleanup:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the filtered sample extract onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the nitrosamines with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables provide a summary of recovery and limit of quantitation (LOQ) data for this compound analysis in different drug product matrices, demonstrating the effectiveness of various analytical strategies.
Table 1: Recovery of Nitrosamines in Spiked Metformin Drug Product (20 mg/mL)
| This compound | Spiked Concentration (ng/mL) | Average Recovery (%) |
| NDMA | 0.2 | 95.2 |
| NDMA | 0.5 | 98.7 |
| NDMA | 1.0 | 101.5 |
| NDEA | 0.2 | 93.8 |
| NDEA | 0.5 | 97.1 |
| NDEA | 1.0 | 100.2 |
| NEIPA | 0.2 | 96.5 |
| NEIPA | 0.5 | 99.3 |
| NEIPA | 1.0 | 102.1 |
| NDIPA | 0.2 | 94.7 |
| NDIPA | 0.5 | 98.2 |
| NDIPA | 1.0 | 101.8 |
Data synthesized from representative values found in the literature.[6]
Table 2: Comparison of LOQs for Nitrosamines in Different Matrices
| This compound | Matrix | Sample Preparation | LOQ (ng/mL) |
| NDMA | Metformin | Dilute and Shoot | 0.4 |
| NDMA | Metformin | SPE | 0.1 |
| NDEA | Losartan | Dilute and Shoot | 0.5 |
| NDEA | Losartan | LLE | 0.2 |
| NMBA | Valsartan | Dilute and Shoot | 1.0 |
| NMBA | Valsartan | SPE | 0.2 |
This table presents illustrative data to highlight the impact of sample preparation on sensitivity.
Visualized Workflows
General Workflow for this compound Analysis
Caption: Overview of the analytical workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to reduce nitrosamine formation during drug synthesis and formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating nitrosamine formation during drug synthesis and formulation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work, offering step-by-step guidance to identify and resolve the root causes of this compound formation.
Issue 1: Unexpected detection of nitrosamines in the Active Pharmaceutical Ingredient (API).
Possible Causes and Troubleshooting Steps:
-
Contaminated Raw Materials:
-
Action: Scrutinize the quality of starting materials, reagents, and solvents. Impurities such as secondary or tertiary amines in raw materials and nitrites in starting materials like sodium azide can be significant contributors.[1][2] Request certificates of analysis from suppliers that include testing for this compound precursors. Conduct regular testing of incoming raw materials.[3]
-
-
Sub-optimal Synthesis Process Conditions:
-
Action: Evaluate and optimize reaction conditions. This compound formation is often favored by acidic pH and high temperatures.[1][4] Modifying the pH to be neutral or basic can significantly reduce this compound formation.[5] For example, adjusting the pH from 3 to 5 has been shown to reduce this compound content. Consider alternative quenching agents to replace nitrites where possible.
-
-
Cross-Contamination:
-
Action: Review cleaning procedures for manufacturing equipment. Inadequate cleaning can lead to cross-contamination from previous batches or other processes that use nitrosating agents or amines.[1] The use of recovered solvents without proper purification is another potential source of cross-contamination.[1]
-
Issue 2: this compound levels increase in the drug product during stability studies.
Possible Causes and Troubleshooting Steps:
-
Reactive Excipients:
-
Inadequate Formulation Strategy:
-
Action: Reformulate the drug product to include inhibitors or scavengers. Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) have been shown to be effective in preventing this compound formation.[5][6] Studies have demonstrated that these scavengers can inhibit this compound formation by over 80%.[6]
-
-
Packaging and Storage Conditions:
-
Action: Evaluate the packaging materials and storage conditions. Certain packaging materials can leach reactive impurities. High humidity and temperature during storage can also accelerate this compound formation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound impurities in pharmaceuticals?
A1: this compound impurities can originate from several sources throughout the manufacturing process and shelf life of a drug product.[2][3] Key sources include:
-
API Synthesis: The reaction of secondary, tertiary, or quaternary amines with nitrosating agents (like nitrites) under specific conditions (e.g., acidic pH).[1][2]
-
Raw Materials: Contamination of starting materials, solvents, and reagents with amines or nitrites.[1]
-
Formulation: The presence of nitrite impurities in excipients.[3]
-
Degradation: Degradation of the API or excipients during storage.
-
Cross-Contamination: From shared manufacturing equipment or recovered solvents.[1]
Q2: How can I proactively assess the risk of this compound formation in my drug development process?
A2: A thorough risk assessment is crucial.[1] The FDA recommends a three-step mitigation strategy:
-
Risk Assessment: Identify potential sources of this compound formation by evaluating the API synthesis process, raw materials, and formulation components.[1]
-
Confirmatory Testing: If a risk is identified, perform sensitive analytical testing to detect and quantify this compound impurities.[1][7]
-
Implementation of Controls: If nitrosamines are detected, implement changes to the manufacturing process or formulation to mitigate their formation.[1]
Q3: What are the most effective strategies to inhibit this compound formation during formulation?
A3: Several formulation strategies can effectively reduce this compound formation:
-
Use of Scavengers/Inhibitors: Incorporating antioxidants like ascorbic acid and alpha-tocopherol can significantly inhibit this compound formation.[5][6]
-
pH Modification: Adjusting the pH of the formulation to neutral or basic conditions can prevent the formation of nitrosating agents.[5]
-
Excipient Selection: Choosing excipients with low nitrite content can minimize a key precursor for this compound formation.[3]
Q4: What analytical techniques are recommended for detecting and quantifying nitrosamines?
A4: Highly sensitive and specific analytical methods are required due to the low acceptable intake limits for nitrosamines. The most commonly used techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is suitable for a wide range of nitrosamines.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly useful for volatile nitrosamines.[8]
-
High-Resolution Mass Spectrometry (HRMS): Can help to eliminate false-positive results.
Q5: Are there any common challenges in this compound analysis?
A5: Yes, several challenges can be encountered:
-
Low Detection Limits: Achieving the required low levels of detection and quantification can be difficult.
-
Matrix Effects: The complex matrix of pharmaceutical formulations can interfere with the analysis, potentially leading to inaccurate results.[9]
-
Analyte Stability: Nitrosamines can be sensitive to light and may degrade during sample preparation and analysis.[10]
-
Artifact Formation: There is a risk of artificial this compound formation during the analytical process itself, especially with certain sample preparation techniques.[9][10]
Quantitative Data on this compound Reduction Strategies
The following table summarizes the effectiveness of various strategies in reducing this compound formation.
| Strategy | This compound(s) Studied | Drug Product/System | Conditions | % Reduction | Reference(s) |
| Scavengers | |||||
| Ascorbic Acid (1% w/w) | Model this compound | Model Formulation | Stressed at 50°C/75% RH for 2 weeks | ~75% | [11] |
| Ascorbic Acid (0.25%, 0.5%, 1%) | Nitrite Levels | Placebo Tablets | Stored at 40°C/75% RH for 7 days | Up to 87% | [11] |
| Ascorbic Acid, Sodium Ascorbate, α-Tocopherol, Caffeic Acid, Ferulic Acid (~1 wt%) | Model this compound | Oral Solid Dosage Forms | Not specified | >80% | [6] |
| Ascorbic Acid, p-Aminobenzoic Acid, Cysteine | N-methyl-N-nitrosoaniline (NMA), N-nitroso-N'-phenylpiperazine (NPP) | Solution and Model Tablets | Varied | Most effective inhibitors | [12][13] |
| Process Optimization | |||||
| pH Adjustment | Model this compound | Drug Substance Manufacturing | pH modified from 3 to 5 | Significant reduction | |
| Packaging | |||||
| Active Scavenging Film (N-Sorb) | Nitrite Levels | Headspace of sealed packaging | Not specified | >70% | [14] |
Experimental Protocols
1. General Protocol for Evaluating the Efficacy of this compound Scavengers in a Drug Product
This protocol provides a framework for assessing the ability of a scavenger to inhibit this compound formation in a solid oral dosage form.
a. Materials:
-
Active Pharmaceutical Ingredient (API) susceptible to this compound formation
-
Placebo formulation excipients
-
Nitrosating agent (e.g., sodium nitrite)
-
Scavenger to be evaluated (e.g., ascorbic acid, alpha-tocopherol)
-
Appropriate solvents for extraction and analysis
-
Validated LC-MS/MS or GC-MS/MS method for this compound quantification
b. Procedure:
-
Formulation Preparation: Prepare two batches of the drug product formulation. One batch will serve as the control, and the other will contain the scavenger at a predetermined concentration (e.g., 1% w/w). Both formulations should be spiked with a known amount of the nitrosating agent to induce this compound formation.
-
Stress Studies: Store both batches under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2, 4, and 8 weeks).
-
Sample Preparation: At each time point, take representative samples from both batches. Prepare the samples for analysis by extracting the nitrosamines using a suitable solvent system. This may involve dissolving the tablets, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove matrix interferences.
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS or GC-MS/MS method to quantify the concentration of the target this compound(s).
-
Data Evaluation: Compare the this compound levels in the scavenger-containing formulation to the control formulation at each time point. Calculate the percentage inhibition of this compound formation.
2. Detailed LC-MS/MS Protocol for the Determination of NDMA in Metformin Drug Substance and Drug Product
This protocol is adapted from published FDA and other scientific literature.[4]
a. Sample Preparation:
-
Drug Substance: Accurately weigh 500 mg of metformin drug substance into a 15 mL centrifuge tube. Add 5 mL of methanol and vortex until dissolved. Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[4]
-
Drug Product (Tablets): Crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of metformin API. Transfer the powder to a 15 mL centrifuge tube. Add 250 µL of methanol and sonicate for 15 minutes. Add LC/MS-grade water to bring the total volume to 5 mL. Sonicate for another 15 minutes, followed by 10 minutes of shaking. Centrifuge the sample for 15 minutes at 4,500 rpm. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[4]
b. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 or similar reversed-phase column appropriate for polar compounds.
-
Mobile Phase: A gradient elution using water and methanol, both containing a small percentage of formic acid (e.g., 0.1%).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for NDMA and its isotopically labeled internal standard.
c. Quantification:
-
Generate a calibration curve using standard solutions of NDMA of known concentrations. The use of an isotopically labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Visualizations
Caption: General pathway for this compound formation.
Caption: Troubleshooting workflow for this compound contamination.
References
- 1. This compound Control: FDA’s Drug Safety Solutions. [zenovel.com]
- 2. fda.gov [fda.gov]
- 3. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
- 5. Alternate FDA Methods for Reducing this compound Impurities [freyrsolutions.com]
- 6. FDA suggests alternative approaches for this compound risk assessments | RAPS [raps.org]
- 7. npra.gov.my [npra.gov.my]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. cambrex.com [cambrex.com]
- 11. dsm.com [dsm.com]
- 12. A new study on nitrite scavengers for this compound formation prevention - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. psecommunity.org [psecommunity.org]
- 14. Oxidation of N-nitrosodimethylamine (NDMA) precursors with ozone and chlorine dioxide: kinetics and effect on NDMA formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC-MS Methods for Trace-Level Detection of Nitrosamines
Welcome to the technical support center for the analysis of nitrosamine impurities at trace levels using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on method optimization and troubleshooting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of nitrosamines.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Poor Signal-to-Noise | 1. Inefficient Ionization: The chosen ionization source or its parameters are not optimal for the target nitrosamines.[1][2][3] 2. Suboptimal MS Parameters: Compound-dependent parameters like collision energy (CE), declustering potential (DP), or Q0 dissociation (Q0D) are not optimized.[4] 3. Ion Suppression: Co-eluting matrix components, including the Active Pharmaceutical Ingredient (API), are interfering with the ionization of the target analytes.[5][6][7] 4. Instrument Contamination: The ion source or other parts of the mass spectrometer are dirty, leading to high background noise.[4] | 1. Optimize Ionization Source: For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often robust.[2][3][4] For more complex or less volatile nitrosamines, Electrospray Ionization (ESI) may be more suitable.[2][3][8] Adjust source parameters like gas flows and temperature. 2. Optimize MS Parameters via LC-MS Infusion: Avoid syringe infusion for optimizing DP/Q0D as it doesn't account for chromatographic background.[4] Perform on-column optimization to find the best values for CE, CXP, and DP/Q0D for each this compound.[4] 3. Mitigate Matrix Effects: Improve chromatographic separation to resolve nitrosamines from the API and other matrix components.[2][3][6] Use a diverter valve to direct the high-concentration API peak to waste.[1][2][3] Enhance sample cleanup procedures.[9][10] 4. Clean the Instrument: Implement a regular cleaning schedule for the ion source, orifice, and other critical components of the mass spectrometer.[4] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing distortion.[4] 2. Column Overload: The concentration of the API or other matrix components is too high for the analytical column.[4] 3. Secondary Interactions: Analyte interaction with active sites on the column or in the LC system. 4. Conformational Isomers: Some nitrosamines, like N-nitroso-N-methyl-4-aminobutyric acid (NMBA), can exist as conformers that may partially separate chromatographically, appearing as a doublet or a peak with a shoulder.[11] | 1. Adjust Injection Solvent: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4] 2. Reduce Injection Volume or Dilute Sample: This can prevent overloading the column. 3. Use High-Performance Columns: Employ modern, high-purity silica columns. Consider adding a small amount of a competitor (e.g., triethylamine) to the mobile phase if tailing persists, but check for MS compatibility. 4. Adjust Integration: For known conformers, ensure that all related peaks are integrated together for accurate quantification.[11] |
| Inconsistent or Non-Reproducible Results | 1. Variable Matrix Effects: Inconsistent levels of ion suppression between injections.[7][12] 2. In-situ this compound Formation: Artificial formation of nitrosamines during sample preparation from precursor amines and nitrosating agents in the sample matrix.[5][6] 3. Instrument Instability: Fluctuations in LC pump performance, column temperature, or MS detector sensitivity.[12] | 1. Use Isotope-Labeled Internal Standards: This is the most effective way to compensate for variability in sample preparation and matrix effects. 2. Control Sample Preparation Conditions: Use nitrosation inhibitors like ascorbic acid or sulfamic acid in your sample diluent.[6] Avoid acidic conditions and high temperatures during sample preparation if precursors are present. 3. Ensure System Suitability: Perform regular system suitability tests to monitor the performance of the LC-MS system. Ensure the system is properly calibrated and maintained.[12] |
| False Positives / Isobaric Interference | 1. Co-eluting Isobaric Compounds: A compound with the same nominal mass as the target this compound co-elutes, leading to a false positive signal. A common example is dimethylformamide (DMF) interfering with N-nitrosodimethylamine (NDMA).[13][14] 2. Insufficient MS/MS Specificity: The selected precursor-product ion transition is not unique to the target analyte. | 1. Improve Chromatographic Separation: Modify the gradient or change the column stationary phase to resolve the interference. Biphenyl or pentafluorophenyl (PFP) phases can offer different selectivity compared to standard C18 columns.[4][15] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very close masses (e.g., NDMA and the ¹⁵N isotope of DMF) based on their exact mass, providing higher confidence in identification.[13] 3. Confirm with Multiple MRM Transitions: Monitor at least two specific MRM transitions for each analyte. The ratio of these transitions should be consistent between standards and samples. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound impurities in pharmaceutical products? A1: this compound impurities can originate from several sources, including the manufacturing process of the active pharmaceutical ingredient (API) where certain reagents, solvents, or starting materials may act as precursors.[8] They can also form during the storage of the drug product through the degradation of the API or excipients, or from interactions with packaging materials.[5][8]
Q2: When should I choose LC-MS over GC-MS for this compound analysis? A2: The choice depends on the properties of the target nitrosamines. GC-MS is suitable for volatile nitrosamines like NDMA and NDEA.[8] However, LC-MS is more versatile and is the preferred method for a broader range of nitrosamines, including those that are non-volatile or thermally unstable, such as NMBA.[8] High temperatures in a GC inlet can sometimes cause the artificial formation of nitrosamines from precursors, which is a risk that can be avoided with LC-MS.
Q3: What is the benefit of using High-Resolution Mass Spectrometry (HRMS) for this compound analysis? A3: HRMS provides highly accurate mass measurements, which is crucial for distinguishing target nitrosamines from isobaric interferences that have the same nominal mass.[13] This capability significantly reduces the risk of false-positive results, which can occur with lower-resolution instruments like triple quadrupoles.[1] HRMS is particularly valuable for identifying unknown nitrosamines and confirming the identity of impurities found during screening.[1]
Q4: How can I prevent the artificial formation of nitrosamines during sample preparation? A4: In-situ formation is a critical risk, especially in matrices containing amines and residual nitrosating agents.[5][6] To prevent this, it is recommended to add a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, to the sample diluent during preparation.[6] Additionally, sample processing should be performed under conditions that minimize the risk of nitrosation, such as avoiding excessive heat and strongly acidic pH.
Q5: My API peak is causing significant ion suppression. What can I do? A5: This is a common challenge due to the high concentration of the API relative to the trace-level nitrosamines.[6] The most effective strategies are to achieve good chromatographic separation between the API and the this compound peaks and to use a diverter valve.[2][3] The diverter valve directs the eluent containing the API peak to waste, preventing it from entering and contaminating the mass spectrometer source, thereby minimizing suppression effects on the analytes of interest.[1][2][3]
Experimental Protocols & Data
Representative LC-MS/MS Method Parameters
The following tables provide typical starting conditions for the analysis of common nitrosamines. These parameters should be optimized for the specific instrument and application.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 (General Purpose) | Condition 2 (Enhanced NDMA Retention) |
| Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm)[16] | Biphenyl stationary phase |
| Mobile Phase A | 0.1% Formic Acid in Water[11][16][17] | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[11][16][17] | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Example: 5% B hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate. | Optimized for early eluting compounds. |
| Flow Rate | 0.5 mL/min[16] | 0.4 mL/min |
| Column Temp. | 40 °C[11] | 45 °C[17] |
| Injection Vol. | 10 µL | 5-20 µL |
Table 2: Mass Spectrometry Conditions (MRM)
| This compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDMA | 75.1 | 43.1 | 18-22 |
| NDEA | 103.1 | 43.1 / 75.1 | 15-20 |
| NEIPA | 117.1 | 75.1 / 43.1 | 15-20 |
| NDIPA | 131.1 | 89.1 / 43.1 | 15-20 |
| NDBA | 159.2 | 57.1 / 103.1 | 15-20 |
| NMBA | 147.1 | 117.1 / 55.1 | 12-18 |
Note: Collision energies are instrument-dependent and require optimization.
Detailed Sample Preparation Protocol (for a Drug Product)
-
Weighing: Accurately weigh a quantity of powdered tablets equivalent to a target API concentration (e.g., 10 mg/mL) into a 15 mL centrifuge tube.[1]
-
Dilution: Add a pre-determined volume of diluent (e.g., 5.0 mL of Methanol or a water/organic mixture, potentially containing a nitrosation inhibitor).[1]
-
Extraction: Vortex the sample for 1 minute, followed by shaking on a mechanical shaker for 30-40 minutes to ensure complete extraction.[1][11]
-
Centrifugation: Centrifuge the sample at ~4500 rpm for 15 minutes to pellet insoluble excipients.[1][11]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an LC vial for analysis.[11] Discard the initial portion of the filtrate.
Experimental Workflow Diagram
Caption: A typical experimental workflow for trace-level this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Overcoming the Challenges of this compound Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
Troubleshooting common issues in nitrosamine analytical method validation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during nitrosamine analytical method validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Sample Preparation
Q1: I am observing poor or inconsistent recovery of nitrosamines from my drug product matrix. What are the likely causes and how can I improve it?
A: Poor and variable recovery is a common challenge in this compound analysis, often stemming from the complex nature of pharmaceutical matrices.[1] A single sample preparation method is rarely effective across different drug products, necessitating optimization for each new matrix.[2]
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting the target nitrosamines from the drug product.
-
Solution: Experiment with different extraction solvents (e.g., methanol, dichloromethane) and techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enhance recovery.[1][3] Ensure that the extraction process, including shaking time and temperature, is well-controlled and consistent.[3]
-
-
Analyte Loss during Evaporation: Volatile nitrosamines can be lost during solvent evaporation steps.
-
Solution: If using an evaporative concentration step, perform it carefully at a controlled temperature. For highly volatile nitrosamines like NDMA, consider using headspace GC-MS/MS to avoid this potential loss.[4]
-
-
Analyte Degradation: Nitrosamines are susceptible to degradation, particularly from light (photolysis).
-
Solution: Protect samples and standards from light during preparation and storage by using amber vials or covering them with foil.[3]
-
-
Matrix Effects: Co-extracted matrix components can interfere with the analyte's signal, leading to artificially low recovery.
-
Solution: Utilize isotopically labeled internal standards to compensate for matrix effects and recovery losses. Additionally, optimizing the chromatographic separation to resolve the analyte from interfering matrix components is crucial.[3]
-
Q2: I suspect in-situ formation of nitrosamines during sample preparation. How can I prevent this?
A: The artificial formation of nitrosamines during sample preparation is a significant concern that can lead to false-positive results. This can occur if both amine precursors and nitrosating agents are present in the sample and the analytical conditions are favorable for their reaction.[5]
Possible Causes & Solutions:
-
Presence of Nitrosating Agents and Amine Precursors: The drug product matrix may contain residual nitrites and secondary or tertiary amines that can react to form nitrosamines under certain conditions.[6]
-
Solution 1: Use of Scavengers: Add antioxidants or nitrite scavengers, such as ascorbic acid or alpha-tocopherol, to the sample preparation diluent to inhibit the nitrosation reaction.[4]
-
Solution 2: pH Adjustment: Control the pH of the sample preparation solution. Acidic conditions can promote this compound formation.[6] Depending on the specific analytes and matrix, adjusting the pH to a neutral or basic range may be necessary.[7]
-
-
Harsh Analytical Conditions: High temperatures in a GC injector or acidic mobile phases in LC-MS can promote the in-situ formation of nitrosamines.[5]
-
Solution: Optimize GC inlet temperatures to ensure volatilization without causing degradation or reaction. For LC-MS, carefully select the mobile phase pH and consider alternative ionization sources if in-source formation is suspected.[4]
-
Chromatography
Q3: I am experiencing poor peak shape (tailing, fronting, or splitting) for my this compound analytes. How can I troubleshoot this?
A: Poor peak shape can significantly compromise the accuracy and precision of your results.[8] The cause can be either chemical or physical. A key diagnostic step is to observe if the issue affects all peaks or only specific ones. If all peaks are affected, the cause is likely physical or system-related. If only certain peaks are misshapen, the cause is more likely chemical.
Possible Causes & Solutions:
-
Peak Tailing (Affecting Basic Analytes):
-
Secondary Silanol Interactions: Basic nitrosamines can interact with acidic silanol groups on the surface of silica-based columns.
-
-
Peak Tailing (Affecting All Peaks):
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the flow path.
-
Solution: Reverse and flush the column. If the problem persists, the frit or the entire column may need to be replaced.[8]
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.[8]
-
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]
-
-
-
Split Peaks:
-
Partially Blocked Inlet Frit: As with peak tailing, a blocked frit can cause peak splitting.
-
Solution: Reverse and flush the column or replace it.[8]
-
-
Mismatched Sample Solvent and Mobile Phase: A strong sample solvent can cause the analyte to precipitate on the column, leading to a split peak.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.[8]
-
-
Q4: I am having difficulty achieving adequate chromatographic retention for small, polar nitrosamines like NDMA.
A: Small, polar nitrosamines can be challenging to retain on traditional reversed-phase columns like C18.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient retention for highly polar analytes.
-
Solution: Consider using a column with a different stationary phase, such as a biphenyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivities and improved retention for polar compounds.[2]
-
-
Mobile Phase Composition: The mobile phase may be too strong, causing the analytes to elute too quickly.
-
Solution: Optimize the mobile phase gradient, starting with a higher aqueous composition to promote retention. Ensure the use of appropriate mobile phase modifiers, like formic acid, to control the ionization state of the analytes.[9]
-
Mass Spectrometry
Q5: I am struggling to achieve the required low limits of detection (LOD) and quantitation (LOQ). What can I do to improve sensitivity?
A: Reaching the low detection limits required by regulatory agencies is a primary challenge in this compound analysis.
Possible Causes & Solutions:
-
Suboptimal Ionization: The chosen ionization source may not be the most efficient for your target nitrosamines.
-
Solution: Evaluate different ionization sources. Atmospheric pressure chemical ionization (APCI) is often more suitable for small, less polar nitrosamines, while electrospray ionization (ESI) is generally preferred for larger or more polar this compound drug substance-related impurities (NDSRIs).[4]
-
-
Matrix Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source.
-
Solution 1: Improve Chromatographic Separation: Optimize your chromatography to separate the nitrosamines from the bulk of the matrix components. A divert valve can be used to send the high-concentration API peak to waste, preventing it from entering and contaminating the MS source.[3]
-
Solution 2: Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like SPE to remove interfering matrix components before analysis.[1]
-
-
Instrument Parameters Not Optimized: The mass spectrometer parameters may not be optimized for your specific analytes.
-
Solution: Systematically optimize compound-dependent parameters such as collision energy and declustering potential for each this compound. Additionally, optimize system parameters like curtain gas, as increasing its pressure can reduce background noise and improve the signal-to-noise ratio.[2]
-
Q6: I am concerned about false positives in my analysis. How can I ensure the specificity of my method?
A: Ensuring that the detected signal corresponds unequivocally to the target this compound is critical for avoiding false positives.
Possible Causes & Solutions:
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as the target this compound.
-
Solution 1: High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very similar masses based on their exact mass, providing a higher degree of confidence in identification.[10]
-
Solution 2: Tandem Mass Spectrometry (MS/MS): By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), MS/MS provides a high degree of selectivity, significantly reducing the likelihood of isobaric interferences.[9]
-
-
Co-elution with Interfering Compounds: A compound that is not an isobar may still interfere with the detection of the target analyte if they co-elute.
-
Solution: Optimize the chromatographic method to ensure baseline separation of the target this compound from any known or potential interfering peaks.[3]
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of common this compound impurities using LC-MS/MS and GC-MS. These values are compiled from various validation studies and demonstrate the capabilities of each technique.
Table 1: Performance Data for LC-MS/MS Methods
| This compound | Method | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Drug Product |
| NDMA | LC-MS/MS | 0.01 - 0.4 | 0.03 - 1.0 | 90-115% | < 10% | Metformin, Sartans |
| NDEA | LC-MS/MS | 0.02 - 0.4 | 0.05 - 1.0 | 92-110% | < 8% | Sartans, Ranitidine |
| NMBA | LC-MS/MS | 0.01 - 0.5 | 0.03 - 1.5 | 89-116% | < 5% | Sartans |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. (Data compiled from multiple sources)
Table 2: Performance Data for GC-MS/MS Methods
| This compound | Method | LOD (ppm) | LOQ (ppm) | Accuracy (% Recovery) | Precision (% RSD) | Drug Product |
| NDMA | GC-MS/MS | 0.005 - 0.015 | 0.015 - 0.08 | 95-105% | < 5% | Valsartan |
| NDEA | GC-MS/MS | 0.001 - 0.01 | 0.003 - 0.04 | 97-103% | < 4% | Valsartan |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. (Data compiled from multiple sources)[11]
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of this compound impurities.
Protocol 1: LC-MS/MS Method for NDMA in Metformin
This protocol is based on a validated LC-MS/MS method for the determination of NDMA in metformin drug products.[9]
1. Sample Preparation: a. Crush a suitable number of metformin tablets to obtain a powder. b. Accurately weigh a portion of the powder equivalent to 100 mg of metformin hydrochloride into a centrifuge tube. c. Add 10 mL of methanol. d. Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes. e. Centrifuge at 4,200 rpm for 30 minutes at 4°C. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., Phenyl, 100 x 3.0 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Establish a suitable gradient program to ensure optimal separation (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 50 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
MRM Transition: For NDMA, monitor the transition of m/z 75.1 → 43.1.
Protocol 2: GC-MS Method for Volatile Nitrosamines in Valsartan
This protocol is based on a validated headspace GC-MS method for the simultaneous determination of volatile nitrosamines in valsartan.[12]
1. Sample Preparation: a. Accurately weigh 500 mg of valsartan drug substance into a 20 mL headspace vial. b. Add 5 mL of a suitable solvent (e.g., DMSO or N-Methyl-2-pyrrolidone). c. Immediately cap and crimp the vial. d. Vortex to dissolve the sample.
2. GC Conditions:
-
GC System: A gas chromatograph with a headspace autosampler.
-
Column: A polar stationary phase column (e.g., DB-WAX, 30 m × 0.25 mm, 0.5 µm).
-
Inlet Temperature: 220 °C.
-
Injection Mode: Splitless or with a split ratio (e.g., 5:1).
-
Oven Temperature Program: Start at 70 °C, hold for 4 minutes, then ramp to 240 °C at 20 °C/min, and hold for 3.5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For NDMA, monitor m/z 74. For NDEA, monitor m/z 102.
Visualizations
Workflow for Troubleshooting Poor Peak Shape
Caption: A logical workflow for troubleshooting common peak shape issues in chromatography.
This compound Risk Assessment and Mitigation Workflow
Caption: A stepwise workflow for this compound risk assessment and mitigation in pharmaceuticals.[13]
Root Cause Analysis for Method Validation Failure
Caption: A diagram illustrating potential root causes of this compound analytical method validation failure.
References
- 1. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Overcoming the Challenges of this compound Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. cambrex.com [cambrex.com]
- 5. efpia.eu [efpia.eu]
- 6. fda.gov [fda.gov]
- 7. Method Development - Different Batches, different results - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
Enhancing the sensitivity and specificity of nitrosamine detection methods
Welcome to the Technical Support Center for nitrosamine analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions to enhance the sensitivity and specificity of this compound detection methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the analysis of nitrosamines.
Q1: We are observing a high background signal/noise in our chromatogram, which is affecting the sensitivity for N-nitrosodimethylamine (NDMA). What could be the cause and how can we mitigate it?
A1: High background noise for NDMA can originate from several sources. The quality of the gas supplied to the mass spectrometer can significantly impact the background.[1] Comparing different gas generation systems can reveal variations; in some cases, switching to a higher purity gas source has been shown to lower the background by approximately three times, thereby improving sensitivity and the limit of quantitation (LOQ).[1] Additionally, ensure all solvents and reagents are of high purity and are freshly prepared to avoid contamination.
Q2: Our peak shapes are poor (e.g., broad or tailing), especially when analyzing drug products formulated as gels in water. How does this affect our results and what can be done?
A2: Poor peak shapes can significantly limit the limit of detection (LOD) and limit of quantitation (LOQ) of your method.[1] This is often observed when the sample diluent is incompatible with the mobile phase. For instance, some drug formulations, like metformin, can form a gel in water, making it an unsuitable diluent.[1] In such cases, using methanol or other organic diluents is necessary.[1] However, this can introduce a mismatch with aqueous mobile phases, leading to poor chromatography. To rectify this, consider:
-
Optimizing the initial mobile phase composition to be more compatible with the injection solvent.
-
Using a lower injection volume to minimize the solvent mismatch effect.
-
Employing a column with a stationary phase that provides better retention for early-eluting nitrosamines, such as a biphenyl phase instead of a standard C18.[1]
Q3: We are experiencing significant matrix effects, leading to ion suppression and inaccurate quantification. How can we overcome this?
A3: Matrix effects are a common challenge in this compound analysis, especially when dealing with complex drug product formulations.[2][3][4] These effects are caused by co-eluting components from the sample matrix that interfere with the ionization of the target analytes.[4] Strategies to mitigate matrix effects include:
-
Use of Internal Standards: Isotopically labeled internal standards (e.g., NDMA-d6) are highly recommended as they have similar chemical properties and chromatographic behavior to the analyte of interest and can compensate for variations in sample preparation and ionization.[2][3]
-
Matrix-Matched Calibration: Preparing calibration standards in a placebo or a sample matrix identical to the test solution can help to mimic the matrix effect observed in the actual samples.[2][3]
-
Optimized Sample Preparation: Implement robust sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components before analysis.[2][5]
-
Chromatographic Separation: Improve the chromatographic resolution to separate the this compound analytes from the matrix components. This can be achieved by adjusting the gradient, trying different column chemistries (e.g., pentafluorophenyl), or using higher efficiency columns.[2]
Q4: We are struggling to achieve the required low limits of detection (LOD) and quantitation (LOQ) mandated by regulatory agencies. What are the key areas for method optimization?
A4: Achieving the necessary low detection limits for this compound analysis is a primary challenge.[6][7] Consider the following optimization strategies:
-
Instrument Optimization: Fine-tune mass spectrometer parameters, such as collision energy (CE) and collision cell exit potential (CXP), for each specific this compound.[1]
-
Sample Preparation: Optimize extraction and clean-up procedures to concentrate the analytes and remove interfering substances.[5][7]
-
High-Sensitivity Instrumentation: Utilize highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[6][7][8] High-resolution mass spectrometry (HRMS) can also be advantageous for complex matrices.[7]
-
Injection Volume: Increasing the injection volume can improve sensitivity, but be mindful of potential column overloading and increased matrix effects.[1]
Q5: Can the same analytical method be used for both the active pharmaceutical ingredient (API) and the final drug product?
A5: Not always. While a method developed for an API might be a good starting point, the final drug product introduces excipients and other matrix components that can cause significant interference and signal suppression in the mass spectrometer. Therefore, it is crucial to validate the method for each specific matrix. It may be necessary to modify the sample preparation procedure or chromatographic conditions to account for the different matrix effects in the drug product.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for this compound detection. Note that these values can vary significantly depending on the specific this compound, the matrix, the instrumentation used, and the validation protocol.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| LC-MS/MS | NDMA, NDEA, etc. | 1 - 2 µg/g | ≤ 0.03 ppm | 70 - 130% | [9][10][11] |
| LC-HRMS | Multiple Nitrosamines | Analyte & Matrix Dependent | Analyte & Matrix Dependent | - | [8] |
| GC-MS/MS | Volatile Nitrosamines | Analyte & Matrix Dependent | Analyte & Matrix Dependent | - | [12] |
Regulatory guidelines often require the LOQ to be at or below the acceptable intake (AI) limit, which for many nitrosamines is in the parts-per-billion (ppb) range.[9]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for LC-MS/MS and GC-MS analysis of nitrosamines.
Protocol 1: LC-MS/MS Analysis of Nitrosamines in a Drug Product
This protocol is a representative example for the analysis of various nitrosamines in a drug product.[9]
-
Sample Preparation:
-
Accurately weigh the powdered sample equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 500 mg) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol).
-
Spike with an appropriate internal standard (e.g., NDMA-d6).
-
Sonicate for a defined period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to pelletize insoluble materials.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into an HPLC vial.[12]
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable column for retaining polar compounds (e.g., a biphenyl or C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: An optimized gradient to separate the target nitrosamines from each other and from matrix interferences.
-
Flow Rate: A typical flow rate (e.g., 0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: A defined volume (e.g., 5 µL).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each this compound and internal standard. For example, for NDMA, the transition m/z 75.0 → 58.1 might be monitored.[12]
-
Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.
-
Protocol 2: GC-MS/MS Analysis of Volatile Nitrosamines
This protocol is suitable for the analysis of volatile nitrosamines.[12]
-
Sample Preparation:
-
Weigh a specific amount of the sample (e.g., 1.0 g) into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., dichloromethane).
-
Spike with a suitable internal standard (e.g., NDMA-d6).
-
Vortex and/or sonicate to ensure thorough mixing and extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube and concentrate it under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial.
-
-
GC Conditions:
-
GC System: A gas chromatograph.
-
Column: A suitable capillary column (e.g., Agilent VF-WAXms).
-
Inlet Temperature: A temperature that ensures volatilization without degradation (e.g., 230 °C).
-
Injection Mode: Splitless injection to maximize sensitivity.
-
Oven Temperature Program: A program that provides good separation of the target analytes (e.g., start at 40 °C, hold, then ramp to 240 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each volatile this compound. For example, for NDMA, precursor ion m/z 74 with product ions m/z 42 and 74.[12]
-
Visualizations
General Experimental Workflow for this compound Analysis
References
- 1. Overcoming the Challenges of this compound Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Technical Support Center for NDSRI Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has presented a significant analytical challenge to the pharmaceutical industry.[1][2] These potential carcinogens, which are structurally similar to the active pharmaceutical ingredient (API), can form during drug manufacturing and storage, necessitating rigorous analytical surveillance to ensure patient safety.[2][3][4] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the identification and characterization of NDSRIs.
Frequently Asked Questions (FAQs)
1. What are NDSRIs and why are they a major concern?
NDSRIs are a subcategory of this compound impurities that are structurally similar to the API.[5] Like other nitrosamines, they are classified as probable human carcinogens, making their presence in pharmaceutical products a significant safety concern.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for their control.[1][6]
2. How are NDSRIs formed?
NDSRIs can form through several pathways:
-
Reaction with Nitrosating Agents: The most common pathway involves the reaction of secondary or tertiary amine functional groups within the API or its degradants with nitrosating agents like nitrites.[1][7][8] These reactions are often facilitated by acidic conditions.[7]
-
Degradation of the Drug Substance: Some APIs may degrade over time to form precursors that can then be nitrosated.[1]
-
Contaminated Raw Materials: Excipients or other raw materials may contain nitrite or other nitrosating agents that can react with the API.[1][9]
-
Manufacturing Processes: Certain manufacturing conditions can promote the formation of NDSRIs.[3]
3. What are the primary analytical techniques for NDSRI detection?
Due to the typically low levels at which NDSRIs are present, highly sensitive and selective analytical methods are required. The most widely accepted techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and versatile technique, offering high sensitivity and specificity for a wide range of NDSRIs.[6][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly suitable for volatile nitrosamines.[6][10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which aids in the confident identification of unknown NDSRIs and can help to minimize false positives.[11]
Conventional methods like HPLC with UV or PDA detectors are generally not sensitive enough for the trace-level detection required for NDSRIs.[12]
4. What are the regulatory expectations for NDSRI control?
Regulatory agencies require a three-step approach:
-
Risk Assessment: Manufacturers must conduct a thorough risk assessment to identify the potential for NDSRI formation in their products.[1][13]
-
Confirmatory Testing: If a risk is identified, confirmatory testing using validated analytical methods is required to detect and quantify any NDSRIs present.[6][13]
-
Mitigation Strategy: If NDSRIs are detected above the acceptable intake (AI) limit, a mitigation strategy must be implemented.[6] This may involve process optimization, changes in raw material sourcing, or reformulation.[1]
The FDA provides guidance on recommended AI limits for various NDSRIs.[14][15]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Inability to Reach Required Limit of Quantification (LOQ)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry (MS) Parameters | Infuse the NDSRI reference standard to optimize MS parameters, including precursor and product ions, collision energy, and source settings (e.g., ionization mode - ESI vs. APCI).[16] |
| Matrix Effects | The drug product matrix can suppress or enhance the ionization of the NDSRI. To mitigate this, improve sample preparation (e.g., solid-phase extraction), dilute the sample, or use a matrix-matched calibration curve. An isotopically labeled internal standard is highly recommended to compensate for matrix effects.[4] |
| Inefficient Sample Extraction | Optimize the extraction solvent and procedure to ensure efficient recovery of the NDSRI from the sample matrix.[16] |
| Poor Chromatographic Peak Shape | Poor peak shape leads to lower sensitivity. Adjust the mobile phase composition (pH, organic modifier) and gradient profile. Ensure compatibility between the sample diluent and the initial mobile phase to prevent peak distortion.[17] |
Issue 2: Co-elution of NDSRI with the API or Other Interferences
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | The high structural similarity between the NDSRI and the API can make separation challenging.[12][18] Explore different stationary phases (e.g., C18, phenyl-hexyl) to exploit different retention mechanisms like π-π interactions.[18] Adjusting the mobile phase pH and gradient slope can also significantly improve resolution. |
| High Concentration of API Overloading the Column | A high concentration of the API can lead to a broad peak that masks the NDSRI peak.[18] Develop a method with a divert valve to direct the API peak to waste, preventing it from entering the mass spectrometer.[16] This also protects the instrument from contamination. |
| Interference from Matrix Components | Other components in the drug product can co-elute with the NDSRI. Enhance the selectivity of the sample preparation method (e.g., using a more specific SPE sorbent). High-resolution mass spectrometry (HRMS) can also be used to distinguish the NDSRI from isobaric interferences. |
Issue 3: Suspected False Positive Results
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| In-situ Formation During Sample Preparation or Analysis | The analytical conditions themselves (e.g., pH, temperature, presence of residual nitrites) can sometimes lead to the artificial formation of NDSRIs.[19] Investigate the sample preparation and analytical workflow. Consider adding a nitrosating agent inhibitor, like ascorbic acid, to the sample diluent. Analyze a control sample (placebo) spiked with the API to see if the NDSRI is formed under the analytical conditions. |
| Contamination from Lab Environment or Reagents | This compound contamination can be present in solvents, glassware, or even the air. Use high-purity solvents and meticulously clean all glassware. Analyze a method blank with every sample set to monitor for background contamination. |
| Misidentification of an Interfering Peak | An interfering substance may have the same mass transition as the target NDSRI. Use at least two MRM transitions for each analyte and verify that their ion ratio in the sample matches that of a reference standard. HRMS can provide higher confidence in identification through accurate mass measurement. |
Quantitative Data Summary
Table 1: Typical Limits of Quantification (LOQ) for NDSRI Analysis
| Analytical Technique | Typical LOQ Range | Notes |
| LC-MS/MS | 0.05 - 10 ppb (ng/g) | Highly dependent on the specific NDSRI, matrix, and instrument sensitivity. Routinely achievable levels are often in the 50-100 ppb range.[12][20] |
| GC-MS/MS | 0.1 - 20 ppb (ng/g) | Best suited for volatile nitrosamines. |
| LC-HRMS | 0.1 - 15 ppb (ng/g) | Provides high specificity and is excellent for structural elucidation of unknown NDSRIs. |
Note: The required LOQ for a specific product is determined by the Acceptable Intake (AI) limit of the NDSRI and the maximum daily dose of the drug. The analytical method's LOQ should ideally be at or below 10% of the calculated limit in the drug product.[12]
Experimental Protocols
Protocol 1: General LC-MS/MS Method for NDSRI Quantification
This protocol provides a general framework. Method parameters must be optimized and validated for each specific NDSRI and drug product matrix.
-
Standard Preparation:
-
Accurately weigh a certified reference standard of the target NDSRI.
-
Prepare a stock solution in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to prepare a series of calibration standards and quality control (QC) samples. The concentration range should bracket the expected concentration and the required LOQ.
-
-
Sample Preparation (from Tablets):
-
Crush a sufficient number of tablets to obtain a representative sample.
-
Accurately weigh a portion of the powdered tablets equivalent to a target API concentration (e.g., 1 mg/mL) into a centrifuge tube.
-
Add the extraction solvent (e.g., methanol).
-
Vortex mix for 1-2 minutes to disperse the powder.
-
Shake for 30-60 minutes on a mechanical shaker.
-
Centrifuge at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[21]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase column with appropriate selectivity (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient: Develop a gradient elution program that provides adequate separation of the NDSRI from the API and other matrix components.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common, but APCI may be better for certain compounds.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the NDSRI and one for the internal standard (if used).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (NDSRI/Internal Standard) against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the NDSRI in the samples.
-
Visualizations
NDSRI Formation Pathway
Caption: General pathway for the formation of NDSRIs.
Analytical Workflow for NDSRI Identification
Caption: A typical workflow for NDSRI analysis.
Troubleshooting Logic for Co-elution Issues
References
- 1. Understanding this compound Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]
- 2. Analytical Challenges And The Effective Management Of Nitrosamines: The Evolving Landscape Of NDSRI Analysis | Lhasa Limited [lhasalimited.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Webinar: Analytical challenges and the effective management of nitrosamines: The evolving landscape of NDSRI analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. How to predict for the formation of NDSRIs ? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. 📅 Analytical challenges and the effective management of nitrosamines: The evolving landscape of NDSRI analysis - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound and NDSRIs conventional detection methods and other options - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recommended Acceptable Intake Limits for this compound Drug Substance-Related Impurities | FDA [fda.gov]
- 15. CDER this compound Impurity Acceptable Intake Limits | FDA [fda.gov]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of this compound Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. antisel.gr [antisel.gr]
- 21. fda.gov [fda.gov]
Mitigation strategies for nitrosamine impurities in finished pharmaceutical products
Welcome to the Technical Support Center for Nitrosamine Impurity Mitigation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, controlling, and preventing this compound impurities in finished pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are nitrosamines and why are they a concern in pharmaceuticals?
A1: Nitrosamines, or N-nitroso compounds, are a class of chemical compounds with the structure R₂N-N=O.[1] They are classified as probable or possible human carcinogens based on animal studies, meaning long-term exposure above certain levels may increase the risk of cancer.[2][3] Their presence in medicines is considered unacceptable from both a quality and safety perspective, prompting strict regulatory oversight.[4][5]
Q2: How are this compound impurities formed in pharmaceutical products?
A2: this compound formation typically requires the presence of a nitrosatable amine (a secondary, tertiary, or quaternary amine) and a nitrosating agent (like nitrites or nitrous acid) under specific conditions.[6][7][8] This reaction is often facilitated by acidic conditions, elevated temperatures, and the presence of moisture.[3][6]
Q3: What are the primary root causes of this compound contamination?
A3: The root causes are multifaceted and can occur at various stages of the product lifecycle:
-
Raw Materials: Contamination can originate from starting materials, reagents, and solvents used in the synthesis of the Active Pharmaceutical Ingredient (API).[9] Excipients are a key focus, as many commonly used ones contain trace levels of nitrites.[8][10]
-
Manufacturing Process: Conditions such as acidic pH, high temperatures, and certain unit operations like wet granulation can promote this compound formation.[3][9] Cross-contamination from equipment used for different processes is also a risk.[3]
-
API and Drug Product Degradation: The API itself can degrade over time during storage, releasing amines that can then form nitrosamines.[3] This formation can be exacerbated by heat and humidity.[6][11]
-
Packaging Materials: Certain packaging materials, like those containing nitrocellulose or some rubber stoppers, can leach nitrosating agents or amines into the drug product.[3]
Q4: What is a this compound Drug Substance-Related Impurity (NDSRI)?
A4: An NDSRI is a type of this compound that is structurally similar to the API or its fragments.[12] These impurities form when the API molecule itself, which may contain a secondary or tertiary amine functional group, reacts with a nitrosating agent.[13] Because they are unique to each API, they require specific safety assessments.[12]
Troubleshooting Guides
Problem 1: I have detected a known this compound (e.g., NDMA, NDEA) above the acceptable intake limit in my finished product. What are the immediate steps?
Solution:
-
Confirm the Result: Re-test the batch using a validated analytical method to ensure the initial result was not an error.[11]
-
Quarantine the Batch: Do not release the affected batch for distribution. If it is already on the market, initiate a recall if levels are above the regulatory limit.[12][14]
-
Initiate an Investigation: Begin a root cause analysis immediately. The investigation should cover all potential sources as outlined in the risk assessment workflow below.
-
Report to Regulatory Authorities: Inform the relevant regulatory bodies (e.g., FDA, EMA) of your findings and your intended corrective actions.[15]
Problem 2: My stability studies show that this compound levels are increasing over the shelf life of the product. What could be the cause and how can I fix it?
Solution: This indicates that this compound formation is occurring within the finished drug product during storage.
-
Potential Causes:
-
API Degradation: The drug substance may be degrading to form a nitrosatable amine.[11]
-
Excipient Interaction: Trace nitrites in one or more excipients are likely reacting with the amine from the API.[6]
-
Environmental Factors: High humidity and temperature can accelerate the reaction.[6][16] Water can mobilize the nitrite impurities, facilitating the reaction.[6]
-
Packaging: The container closure system may be inadequate or contributing reactive species.[3][16]
-
-
Mitigation Strategies:
-
Formulation Change: Consider adding an antioxidant like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), which can inhibit this compound formation.[17] Adjusting the formulation's micro-pH to neutral or basic conditions can also significantly slow the reaction.[17]
-
Excipient Control: Switch to suppliers providing excipients with lower, controlled levels of nitrites.[17]
-
Process Change: If using wet granulation, consider switching to direct compression to reduce moisture and heat exposure during manufacturing.[9][17]
-
Packaging Optimization: A study on sitagliptin found that modifying the secondary packaging to prevent air ingress significantly reduced this compound formation during storage.[16]
-
Problem 3: My analytical test has detected a peak that looks like a this compound, but it's not one of the common ones and I can't identify it. What should I do?
Solution:
-
Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF or Orbitrap MS are essential for identifying unknown impurities.[1][18] HRMS provides high mass accuracy, allowing you to determine the elemental composition of the unknown peak and differentiate it from other interfering compounds.[1]
-
Characterize the Impurity: If confirmed as a new this compound, it is likely an NDSRI. The structure will need to be elucidated.
-
Conduct a Safety Assessment: Once the structure is known, its carcinogenic potential must be assessed. Regulatory agencies like the FDA and EMA have endorsed the Carcinogenic Potency Categorization Approach (CPCA) for deriving an Acceptable Intake (AI) limit for new NDSRIs based on their structural features.[12][19]
-
Implement Controls: Once an AI limit is established, you must develop a control strategy to ensure the impurity remains below this limit in all future batches.[7]
Data Presentation
Table 1: Regulatory Acceptable Intake (AI) Limits for Common this compound Impurities
| This compound Impurity | Abbreviation | FDA AI Limit (ng/day)[12] | EMA AI Limit (ng/day)[20] |
| N-Nitrosodimethylamine | NDMA | 96 | 96 |
| N-Nitrosodiethylamine | NDEA | 26.5 | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | 96 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 | 26.5 |
| N-Nitrosomethylphenylamine | NMPA | 26.5 | Not Listed |
| 1-methyl-4-nitrosopiperazine | MeNP | Not Listed | 400 |
| N-nitrosomorpholine | NMOR | Not Listed | 127 |
Note: The FDA has also published recommended AI limits for over 250 potential NDSRIs, ranging from 26.5 ng/day to 1,500 ng/day, based on the CPCA framework.[12]
Table 2: Reported Nitrite Levels in Common Pharmaceutical Excipients
| Excipient | Mean Nitrite Level (ppm) | Range of Nitrite Levels (ppm) | Source |
| Lactose | 0.54 | 0.07 - 1.7 | [21] |
| Microcrystalline Cellulose (MCC) | 0.70 | 0.04 - 2.4 | [21] |
| Crospovidone | 8.3 | Up to 14 | [21] |
| Povidone | Not specified | Can be a source | [22] |
| Hydroxypropylmethylcellulose (HPMC) | Not specified | Can be a source | [22] |
Note: Nitrite content can vary significantly between excipient types and even between different suppliers of the same excipient.[10] A sensitive method for quantifying nitrite down to 0.05 ppm has been developed.[23][24]
Visualizations
Caption: Chemical pathway for the formation of N-nitrosamines.
Caption: Workflow for conducting a this compound risk assessment.
Caption: Decision tree for selecting a mitigation strategy.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Quantification in Tablets
This protocol is a composite representation for the analysis of common nitrosamines (e.g., NDMA, NDEA, NDIPA, NEIPA, NDBA) in a tablet formulation. Users must validate this method for their specific product and instrumentation.[14][18]
-
Sample Preparation:
-
Weigh and grind a representative number of tablets (e.g., 6 tablets) to create a homogenous powder.[19]
-
Accurately weigh a portion of the powder equivalent to a target API concentration (e.g., 100 mg of API) into a 15 mL centrifuge tube.[25]
-
Add 5.0 mL of a suitable solvent (e.g., methanol).[25] Add an internal standard solution (e.g., d6-NDMA, d10-NDEA) at this stage.[5]
-
Vortex the sample for 1 minute, then shake on a mechanical shaker for 30-40 minutes.[19][25]
-
Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pellet the excipients.[25]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[25][26]
-
-
Chromatographic Conditions (LC):
-
HPLC System: A UPLC™ or equivalent system capable of high-pressure gradient elution.[19]
-
Column: A column providing good retention and separation for small polar molecules, such as an Ascentis® Express C18 (150 x 3.0 mm, 2.7 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Methanol or Acetonitrile.[5]
-
Gradient: Develop a gradient program to separate the target nitrosamines from the API and other matrix components. It is critical to ensure the large API peak does not co-elute with the analytes of interest. A divert valve can be used to direct the API peak to waste, preventing source contamination.[27]
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Column Temperature: e.g., 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Agilent 6495C, Xevo™ TQ-S) is recommended.[5][19]
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte. ESI is often suitable for more complex nitrosamines, while APCI works well for low-mass nitrosamines.[27]
-
Mode: Positive Ion Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each this compound to ensure identity and selectivity.[27]
-
Example MRM Transitions:
-
NDMA: m/z 75.1 → 43.1
-
NDEA: m/z 103.1 → 43.1
-
-
Note: Specific transitions must be optimized for the instrument being used.
-
Protocol 2: General GC-MS/MS Method for Volatile this compound Analysis
This protocol is suitable for more volatile nitrosamines (e.g., NDMA, NDEA, NDIPA, NEIPA) and is based on direct liquid injection. Users must validate this method for their specific product and instrumentation.[26]
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the API or ground tablet powder into a 15 mL centrifuge tube.[17]
-
Add 10 mL of an appropriate solvent (e.g., dichloromethane).[17] Add an internal standard solution (e.g., d6-NDMA).
-
Add 10 mL of a basic solution (e.g., 1M NaOH) to suspend the sample, vortex briefly, and shake for at least 5 minutes.[17]
-
Allow the layers to separate (or centrifuge if necessary).
-
Carefully transfer the organic (bottom) layer to a clean vial for analysis.
-
-
Chromatographic Conditions (GC):
-
GC System: An Agilent 7890B or equivalent system.[26]
-
Column: A wax-type column, such as a DM-WAX (30 m x 0.25 mm, 0.5 µm), is often used.[26]
-
Inlet Temperature: e.g., 240 °C.
-
Injection Mode: Splitless liquid injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and hold for several minutes, then ramp at a controlled rate (e.g., 20 °C/min) to a final temperature (e.g., 240 °C) and hold.[26]
-
Carrier Gas: Helium at a constant flow rate.[26]
-
-
Mass Spectrometric Conditions (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for the sensitivity and selectivity needed.
-
Ion Source: Electron Ionization (EI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
NDMA: Precursor m/z 74 → Product m/z 42
-
NDEA: Precursor m/z 102 → Product m/z 56
-
-
Note: Specific transitions must be optimized for the instrument being used.
-
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound impurities in medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. Quantitative Analysis of this compound Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. An update on the current status and prospects of nitrosation pathways and possible root causes of this compound formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pehelspecialities.com [pehelspecialities.com]
- 11. alston.com [alston.com]
- 12. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 13. fda.gov [fda.gov]
- 14. This compound impurities in medications: Guidance - Canada.ca [canada.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. edqm.eu [edqm.eu]
- 17. This compound Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 18. FDA Releases New Acceptable Intake Levels for this compound Drug Substance-Related Impurities | Exponent [exponent.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pharmtech.com [pharmtech.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. fda.gov [fda.gov]
- 25. turkjps.org [turkjps.org]
- 26. lcms.cz [lcms.cz]
- 27. Analysis of this compound Impurities in Drugs by GC-MS/MS [restek.com]
Technical Support Center: Preventing Nitrosamine Cross-Contamination in Multi-Purpose Manufacturing Facilities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing nitrosamine cross-contamination in multi-purpose manufacturing facilities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work related to this compound cross-contamination.
Issue 1: High this compound Levels Detected in a "Clean" Equipment Swab Sample
-
Question: After performing a cleaning validation protocol, my swab analysis shows this compound levels above the acceptable limit, but the equipment appears visually clean. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common and serious issue. Here’s a step-by-step troubleshooting guide:
-
Verify the Analytical Method:
-
Blank Analysis: Analyze a blank swab and solvent to ensure no contamination is coming from your sampling materials or analytical process.
-
Spike Recovery: Perform a spike recovery test on a clean surface of the same material to ensure your analytical method is accurately quantifying the this compound. Low recovery could indicate issues with the method, while excessively high recovery might suggest matrix effects.
-
Method Specificity: Confirm that your analytical method is specific for the target this compound and that there are no co-eluting peaks from cleaning agents or other residues that could be interfering with the quantification.[1]
-
-
Review the Cleaning Procedure:
-
Cleaning Agent Selection: Was the cleaning agent appropriate for the specific this compound and the product it was previously used for? The solubility and chemical properties of the this compound must be considered.
-
Cleaning Parameters: Verify that the critical cleaning parameters (time, temperature, concentration of cleaning agent, and mechanical action) were within the validated range. Temperature and pH can significantly impact the degradation and removal of nitrosamines.
-
Rinsing: Ensure that the rinsing steps were adequate to remove both the product residues and the cleaning agent. Insufficient rinsing can leave behind trace amounts of contamination.
-
-
Investigate Potential "Hard-to-Clean" Locations:
-
Nitrosamines can accumulate in areas that are difficult to clean, such as nozzles, valves, seals, and pipe elbows. Your swabbing plan should include these high-risk locations.
-
-
Consider the Possibility of In-Situ Formation:
-
If your cleaning agent contains secondary or tertiary amines, it could potentially react with residual nitrosating agents on the equipment surface to form new this compound contamination.[2] Review the composition of your cleaning agents.
-
-
Evaluate Dirty Hold Time:
-
Was the equipment left dirty for an extended period before cleaning? This could make the residues more difficult to remove. The dirty hold time should be validated.
-
-
Issue 2: Low or Inconsistent Swab Recovery for Nitrosamines
-
Question: I am experiencing low and variable recovery rates (less than 50%) when performing swab sampling for nitrosamines as part of my cleaning validation. What could be causing this and how can I improve it?
-
Answer: Low and inconsistent swab recovery is a frequent challenge, especially with volatile or sticky nitrosamines. Here are some troubleshooting steps:
-
Optimize Swab Material and Technique:
-
Swab Material: Ensure the swab material is compatible with the sampling solvent and the this compound of interest. Some materials may adsorb the analyte, leading to poor recovery.
-
Swabbing Technique: Standardize the swabbing technique, including the pressure applied, the number of passes, and the direction of swabbing, to ensure consistency between analysts.[1]
-
-
Select an Appropriate Sampling Solvent:
-
The solvent must be able to efficiently desorb the this compound from the equipment surface and the swab. You may need to experiment with different solvents or solvent mixtures of varying polarity and pH to find the optimal one for your target this compound.
-
-
Address Analyte Volatility:
-
Some nitrosamines are volatile, and the analyte can be lost during sample collection and processing.[3] To mitigate this, consider sampling immediately after the surface is dried and use cooled solvents for sample collection and extraction.
-
-
Optimize the Extraction Procedure:
-
Ensure that the extraction of the this compound from the swab is complete. This may involve vortexing, sonication, or allowing sufficient extraction time. However, be cautious with sonication as it can potentially degrade some nitrosamines.
-
-
Investigate Matrix Effects:
-
Residual cleaning agents or other excipients on the surface could interfere with the analytical method, leading to suppression of the analyte signal and apparently low recovery.[4] Consider using a matrix-matched standard for calibration or implementing a sample cleanup step like solid-phase extraction (SPE).
-
-
Frequently Asked Questions (FAQs)
1. Risk Assessment and Prevention
-
Q1: What are the primary sources of this compound cross-contamination in a multi-purpose facility?
-
A1: The main sources include:
-
Shared Equipment: Residues from a previous product containing nitrosamines or their precursors (secondary/tertiary amines and nitrites) can be carried over to the next product.[5]
-
Cleaning Agents: Some cleaning agents may contain secondary or tertiary amines that can react with residual nitrites on equipment surfaces to form nitrosamines.[2]
-
Raw Materials: Contaminated raw materials, including recovered solvents, can introduce nitrosamines into the manufacturing process.[5]
-
Utilities: Potable water used in cleaning processes may contain low levels of nitrites or chloramine, which can be nitrosating agents.
-
Personnel and Environment: While less common, poor gowning practices and airborne particles can also contribute to cross-contamination.
-
-
-
Q2: How do I establish a scientifically justified acceptance limit for this compound residues on equipment surfaces?
-
A2: Acceptance limits should be based on a health-based exposure limit, such as the Acceptable Intake (AI). The AI is the maximum daily intake of a substance that is considered safe. Regulatory agencies like the FDA and EMA have published AI limits for common nitrosamines.[6] The Maximum Allowable Carryover (MAC) can be calculated using the following formula:
-
MAC (mg) = (AI (mg/day) x Minimum Batch Size of the Next Product (mg)) / Maximum Daily Dose of the Next Product (mg/day) The limit per surface area is then calculated by dividing the MAC by the total shared equipment surface area.
-
-
2. Cleaning Validation
-
Q3: What is a "worst-case" product for cleaning validation in the context of this compound cross-contamination?
-
A3: A worst-case product is the one that is most difficult to clean. For this compound cross-contamination, the worst-case product would be one that:
-
Contains a high concentration of a potent this compound.
-
Is known to be difficult to clean due to its formulation (e.g., low solubility).
-
Is followed by a product with a low maximum daily dose and a large batch size, leading to a more stringent acceptance limit.
-
-
-
Q4: What are the key elements of a robust cleaning validation protocol for this compound removal?
-
A4: A comprehensive protocol should include:
-
Objective and Scope: Clearly define the purpose of the validation and the equipment it covers.
-
Worst-Case Product Rationale: Justify the selection of the worst-case product.
-
Cleaning Procedure: Detail the cleaning steps, including cleaning agent, concentration, temperature, contact time, and rinsing procedures.
-
Sampling Plan: Specify the sampling locations (including hard-to-clean areas), sampling method (swab or rinse), and the number of samples.
-
Analytical Method: Use a validated, specific, and sensitive analytical method for this compound detection.
-
Acceptance Criteria: Define the acceptable residue limits based on a toxicological assessment.
-
Recovery Studies: Demonstrate the effectiveness of the sampling and analytical methods.
-
-
3. Analytical Methods
-
Q5: What are the most common analytical techniques for detecting trace levels of nitrosamines on equipment surfaces?
-
A5: The most widely used techniques are hyphenated mass spectrometry methods due to their high sensitivity and selectivity:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and versatile technique, suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[5]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is preferred for volatile nitrosamines.
-
-
-
Q6: What should I do if I suspect matrix effects are impacting my this compound analysis?
-
A6: Matrix effects from excipients, cleaning agents, or the API itself can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results. To mitigate this:
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate the this compound from interfering compounds.
-
Sample Preparation: Use sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and remove matrix components.[4]
-
Isotope-Labeled Internal Standards: Use an isotope-labeled internal standard that co-elutes with the analyte of interest to compensate for matrix effects.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is similar to your samples.[4]
-
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Applicability | Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds. | Preferred for volatile nitrosamines. |
| Sensitivity | High sensitivity, capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. | Also highly sensitive, particularly for volatile analytes. |
| Selectivity | Excellent selectivity through Multiple Reaction Monitoring (MRM).[5] | High selectivity, also utilizing MRM. |
| Matrix Effects | Can be susceptible to matrix effects from non-volatile components.[4] | Generally less susceptible to matrix effects from non-volatile components, but can be affected by volatile matrix components. |
| Sample Preparation | Often requires sample cleanup to minimize matrix effects. | May require derivatization for non-volatile nitrosamines. |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Common Nitrosamines by LC-MS/MS
| This compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Matrix Examples |
| NDMA | 0.2 - 70 | 0.5 - 100 | Metformin, Sartans |
| NDEA | 0.2 - 20 | 0.5 - 40 | Metformin, Sartans |
| NEIPA | 0.2 | 0.5 | Metformin |
| NDIPA | 0.4 | 1.0 | Metformin |
| NDBA | 0.4 | 1.0 | Metformin |
| NMBA | 1.0 | 1.0 | Metformin |
Note: These values are illustrative and can vary significantly based on the specific instrumentation, method, and sample matrix.
Experimental Protocols
Protocol 1: General Swab Sampling for this compound Residue Analysis
-
Preparation:
-
Define the sampling area (typically 10 cm x 10 cm).
-
Prepare the wetting solvent (e.g., methanol, water, or a mixture, depending on the target this compound's solubility).
-
Label a sterile vial for each sample.
-
-
Sampling Procedure:
-
Moisten a low-recovery swab with the wetting solvent.
-
Firmly and slowly swab the defined area, making overlapping strokes in one direction.
-
Using the other side of the same swab, repeat the process in a perpendicular direction.
-
Place the swab head into the labeled vial.
-
-
Sample Extraction:
-
Add a defined volume of extraction solvent to the vial.
-
Vortex the vial for a specified time (e.g., 1-2 minutes) to ensure complete extraction of the this compound from the swab.
-
The extract is now ready for analysis by a validated method (e.g., LC-MS/MS).
-
Protocol 2: Outline for Cleaning Validation of this compound Removal
-
Objective: To provide documented evidence that the cleaning procedure effectively removes a target this compound from a specific piece of equipment to a pre-determined acceptable level.
-
Worst-Case Selection:
-
Identify the product with the highest risk of this compound contamination to be used as the challenge for the cleaning validation.
-
-
Procedure:
-
Manufacture a batch of the worst-case product.
-
After manufacturing, hold the equipment in a "dirty" state for the maximum validated dirty hold time.
-
Perform the cleaning procedure as per the standard operating procedure.
-
Visually inspect the equipment for any visible residues.
-
Perform swab and/or rinse sampling at pre-defined "hard-to-clean" locations.
-
-
Analysis:
-
Analyze the samples using a validated, specific analytical method for the target this compound.
-
-
Acceptance Criteria:
-
The amount of residual this compound must be below the calculated Maximum Allowable Carryover (MAC) limit.
-
The equipment must be visually clean.
-
-
-
If all acceptance criteria are met for three consecutive successful runs, the cleaning procedure is considered validated.
-
Mandatory Visualizations
Caption: Workflow for this compound Risk Assessment and Control.
Caption: Decision Tree for an Out-of-Specification (OOS) Result.
References
- 1. Overcoming the Challenges of this compound Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. Cleaning Validations Criteria - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Use of Antioxidants and Scavengers to Inhibit Nitrosamine Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to inhibit nitrosamine formation using antioxidants and scavengers.
Frequently Asked Questions (FAQs)
Q1: What are nitrosamines and why are they a concern in pharmaceutical products?
A1: N-nitrosamines are organic compounds that can form from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite salts under acidic conditions.[1][2] Many nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer, and their presence as contaminants in drug products is a significant safety concern.[1][2][3] Regulatory authorities globally have established frameworks for the risk assessment, testing, and mitigation of nitrosamines in pharmaceuticals.[1][4][5]
Q2: How do antioxidants and scavengers inhibit this compound formation?
A2: Antioxidants and scavengers, often referred to as "blocking agents," work by competing with the amine for the nitrosating agent.[6][7] For example, ascorbic acid (Vitamin C) can rapidly reduce nitrosating agents like nitrous acid (HNO₂) to nitric oxide (NO), a non-nitrosating compound, thereby preventing them from reacting with a vulnerable amine.[6][8] This process effectively quenches the reactive species required for nitrosation.[9]
Q3: Which antioxidants are most commonly used and recommended?
A3: Ascorbic acid (vitamin C) and α-tocopherol (vitamin E) are the most widely studied and recommended antioxidants for inhibiting this compound formation in pharmaceutical products.[1][5][10] Their use has been specifically mentioned by the FDA.[1][10] Other compounds that have shown efficacy include caffeic acid, ferulic acid, sodium ascorbate, and certain amino acids like L-cysteine.[1][11][12][13]
Q4: Can antioxidants be used in all types of drug formulations?
A4: Antioxidants can be incorporated into various formulations, including solid oral dosage forms and liquid formulations.[6][14] Ascorbic acid, being water-soluble, is versatile and can be added to granulation solutions for tablets.[14] α-Tocopherol is lipophilic, making it effective in lipid-based systems where lipophilic nitrosating agents may be present.[15] The choice of antioxidant should consider the properties of the drug substance, the formulation type (e.g., aqueous vs. lipid-based), and compatibility with other excipients.[13][16]
Q5: What is the typical concentration of an antioxidant needed for effective inhibition?
A5: Studies have shown that spiking antioxidants at levels of approximately 1.0-2.4 wt% in solid drug products can inhibit this compound formation by over 80%.[3][11][12][14] Even lower levels, below one percent, in combination with low-nitrite excipients, have been shown to significantly minimize nitrosamines.[9] The optimal concentration depends on factors like the amount of nitrite present and the reactivity of the amine.[16]
Q6: Are there synergistic effects when using multiple antioxidants?
A6: Yes, combining antioxidants such as ascorbic acid and α-tocopherol can produce cooperative and synergistic effects.[14] Ascorbic acid can regenerate α-tocopherol after it scavenges a free radical, enhancing its overall antioxidant capacity.[3] This combination can be a beneficial strategy for comprehensive protection.[14]
Quantitative Data Summary
The following tables summarize the efficacy of various inhibitors and list commonly used scavengers.
Table 1: Efficacy of Inhibitors on this compound Formation
| Inhibitor | Concentration (wt%) | Inhibition Efficiency | Model System | Reference |
|---|---|---|---|---|
| Ascorbic Acid | ~1.0 | >80% | Oral Solid Dosage Form | [11][12][15] |
| Sodium Ascorbate | ~1.0 | >80% | Oral Solid Dosage Form | [11][12][15] |
| α-Tocopherol | ~1.0 | >80% | Oral Solid Dosage Form | [11][12][15] |
| Caffeic Acid | ~1.0 | >80% | Oral Solid Dosage Form | [11][12][15] |
| Ferulic Acid | ~1.0 | >80% | Oral Solid Dosage Form | [11][12][15] |
| Trolox (TRX) | 5.0 | 62.16% | Metformin Tablets (Accelerated Storage) | [15] |
| Ascorbic Acid | - | Complete removal of nitrite | Aqueous Solution (pH 3, 20°C) |[14] |
Table 2: Common Nitrite Scavengers and Their Properties
| Scavenger | Chemical Class | Key Properties | References |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | Vitamin / Antioxidant | Water-soluble; highly effective in aqueous, acidic conditions. Reduces nitrosating agents. | [8][10][14] |
| α-Tocopherol (Vitamin E) | Vitamin / Antioxidant | Lipid-soluble; effective against lipophilic nitrosating agents. Only non-esterified form is active. | [3][6][15] |
| Propyl Gallate | General Antioxidant | Phenolic antioxidant. | [1][10] |
| Butylated Hydroxyanisole (BHA) | General Antioxidant | Phenolic antioxidant; effectiveness may be limited. | [1][4] |
| Butylated Hydroxytoluene (BHT) | General Antioxidant | Phenolic antioxidant; effectiveness may be limited. | [1][4] |
| L-Cysteine | Amino Acid | Contains a thiol group that acts as a nitrite scavenger. | [1][6][13] |
| Para-aminobenzoic acid (PABA) | Aromatic Acid | Shown to be an efficient inhibitor in dosage forms. |[1][16] |
Visualized Mechanisms and Workflows
Mechanism of this compound Inhibition
The following diagram illustrates the fundamental chemical pathway of this compound formation and its inhibition by an antioxidant like ascorbic acid.
Caption: this compound formation is blocked when an antioxidant scavenges the nitrosating agent.
General Experimental Workflow
This workflow outlines the key steps for evaluating the effectiveness of a this compound inhibitor in a solid dosage formulation.
Caption: Workflow for testing the efficacy of this compound inhibitors in a drug product.
Troubleshooting Guides
Q: My chosen antioxidant shows lower-than-expected inhibition of this compound formation. What could be the cause?
A: Several factors can lead to poor inhibitor performance. Consider the following:
-
pH of the System: The efficacy of many antioxidants is pH-dependent.[17][18] Ascorbic acid, for instance, is highly effective under acidic conditions where nitrosating agents readily form.[10] If your formulation creates a neutral or basic microenvironment, the antioxidant's reactivity might be reduced.[16][18]
-
Solubility and Distribution: Ensure the antioxidant is soluble and homogenously distributed within the formulation to allow close contact with the nitrite source.[9][15] A water-soluble antioxidant like ascorbic acid may be less effective in a highly lipidic formulation, where a lipophilic antioxidant like α-tocopherol would be more suitable.[15][19] The particle size of the antioxidant can also impact its efficiency.[9]
-
Inhibitor Concentration: The molar ratio of the inhibitor to the nitrosating agent is critical.[20] A study demonstrated that a ratio of more than two-fold (ascorbic acid to nitrite) can completely inhibit this compound formation.[3] You may need to increase the concentration of your inhibitor.[16]
-
Type of Amine and Nitrosating Agent: The kinetics of nitrosation can vary significantly depending on the structure of the amine and the specific nitrosating agents present.[10] Some inhibitors may be more effective against certain amines or in specific matrixes.[13] A case-by-case evaluation is often necessary.[13]
Troubleshooting Unexpected Analytical Results
This decision tree helps diagnose common issues encountered during the analytical quantification of nitrosamines.
Caption: A logical guide for troubleshooting common analytical issues in this compound testing.
Experimental Protocols
Protocol: Evaluating Antioxidant Efficacy in a Model Solid Tablet
This protocol describes a general method for assessing the ability of an antioxidant to inhibit this compound formation in a placebo tablet formulation under stress conditions.
1. Materials and Reagents:
-
Model secondary amine (e.g., N-methylaniline or 1-phenylpiperazine)[13]
-
Sodium Nitrite (NaNO₂)
-
Selected Antioxidant/Scavenger (e.g., Ascorbic Acid, α-tocopherol)
-
Excipients: Microcrystalline cellulose (MCC), Povidone (PVP), Magnesium Stearate (MS)[19]
-
Solvents: Purified water, Ethanol
-
Buffers: 50 mM Ammonium bicarbonate buffer (pH 7.0)[19]
2. Preparation of Formulations:
-
Control Formulation:
-
Prepare nitrite-spiked MCC by adding a sodium nitrite solution to MCC powder to achieve a target concentration (e.g., 2 ppm) and mix until homogenous.[19]
-
Add PVP and MS to the mixture and blend thoroughly.[19]
-
Add the model amine hydrochloride in powder form and mix.[19]
-
Add a water/ethanol (50/50) solution (without scavenger) and mix to form a wet mass.[19]
-
-
Test Formulation:
3. Tablet Manufacturing:
-
Dry the wet powders from both formulations under nitrogen at 50°C for 8 hours or until a consistent moisture level is reached.[19]
-
Compress the dried powders into tablets of a defined weight (e.g., 0.2 g) using a hydraulic press.[19]
4. Stress Testing:
-
Analyze one tablet from each batch (Control and Test) to establish a baseline (T=0) this compound level.
-
Place the remaining tablets in open dishes within a stability chamber under stress conditions (e.g., 50°C and 75% relative humidity) for a defined period (e.g., 28 days).[19]
5. Sample Analysis (LC-MS/MS):
-
Weigh and suspend a tablet (or half-tablet) in 50 mM ammonium bicarbonate buffer to a target concentration.[19]
-
Shake the suspension until the tablet is fully disintegrated.[19]
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) to pellet the excipients.[19]
-
Filter the supernatant through a 0.2 µm syringe filter into an LC vial.[21]
-
Analyze the sample using a validated, sensitive LC-MS/MS method to quantify the concentration of the specific N-nitrosamine.[21][22]
6. Data Interpretation:
-
Compare the final this compound concentration in the Test tablets to that in the Control tablets.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Nitrosamine_Test / Nitrosamine_Control)] * 100
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. fda.gov [fda.gov]
- 3. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 9. How ascorbic acid helps mitigate this compound risk in drug products | dsm-firmenich Health, Nutrition & Care [dsm-firmenich.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. A new study on nitrite scavengers for this compound formation prevention - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. dsm-firmenich.com [dsm-firmenich.com]
- 15. researchgate.net [researchgate.net]
- 16. FDA Workshop: Mitigation Strategies for this compound Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. The influence of ascorbic acid and DL-alpha-tocopherol on the formation of nitrosamines in an in vitro gastrointestinal model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. irf.fhnw.ch [irf.fhnw.ch]
Validation & Comparative
Navigating the Labyrinth of Nitrosamine Analysis: A Guide to Inter-Laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
The pervasive issue of nitrosamine impurities in pharmaceutical products has underscored the critical need for robust and reliable analytical methods. As regulatory bodies worldwide tighten their acceptable intake limits, the pharmaceutical industry faces the dual challenge of not only detecting these potent carcinogens at trace levels but also ensuring the consistency and comparability of results across different laboratories. This guide provides a comprehensive comparison of the prevalent analytical methodologies for this compound testing, delves into the sources of inter-laboratory variability, and presents available data from collaborative studies to aid in the development and validation of dependable analytical workflows.
The Analytical Arsenal: A Comparison of Methods
The detection and quantification of nitrosamines at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels demand highly sensitive and selective analytical techniques.[1] The most commonly employed methods in the pharmaceutical industry are based on chromatography coupled with mass spectrometry.
Table 1: Comparison of Key Analytical Methods for this compound Analysis
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and selectivity, suitable for a wide range of nitrosamines (volatile and non-volatile), can handle complex matrices.[1] | Potential for matrix effects, requires careful method development and validation. | NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA and other NDSRIs. |
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. | Excellent for volatile nitrosamines, well-established technique.[2] | Not suitable for non-volatile or thermally labile nitrosamines, may require derivatization. | NDMA, NDEA, and other small volatile nitrosamines. |
| LC-HRMS | Liquid chromatography coupled with high-resolution mass spectrometry. | Provides high mass accuracy for confident identification of known and unknown nitrosamines. | Higher instrument cost compared to triple quadrupole MS/MS. | Broad screening for known and novel nitrosamines. |
| GC-TEA | Gas chromatography with a Thermal Energy Analyzer detector. | Highly selective for nitroso compounds. | Lower sensitivity compared to mass spectrometry-based methods. | Volatile nitrosamines in specific matrices like tobacco. |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NEIPA: N-Nitrosoethylisopropylamine, NDIPA: N-Nitrosodiisopropylamine, NDBA: N-Nitrosodibutylamine, NMBA: N-Nitroso-N-methyl-4-aminobutyric acid, NDSRIs: this compound Drug Substance-Related Impurities.
Insights from Inter-Laboratory Studies: The Quest for Consistency
A collaborative effort by several international regulatory bodies, including the US FDA, Health Canada, and European agencies, was undertaken to investigate the consistency of this compound measurements.[2] The study, "Performance characteristics of mass spectrometry-based analytical procedures for quantitation of nitrosamines in pharmaceuticals: Insights from an interlaboratory study," provides valuable insights into the state of this compound analysis.
While the detailed quantitative data from this study is not fully public, the published findings indicate that mass spectrometry-based methods are capable of quantifying small molecule nitrosamines with acceptable accuracy, precision, and detectability in spiked samples.[2] However, the study also revealed that analyses of authentically contaminated samples exhibited higher variability.[2] This highlights that while the analytical techniques themselves are sound, the entire analytical workflow, from sample handling to data analysis, contributes to the final result's consistency.
Unraveling the Sources of Variability
The discrepancy in results between laboratories can be attributed to a multitude of factors throughout the analytical process. Understanding these sources is the first step toward mitigating them.
Figure 1. Key factors contributing to inter-laboratory variability in this compound analysis.
Sample preparation has been identified as a particularly critical step.[2] The efficiency of extracting trace levels of nitrosamines from complex drug product matrices can vary significantly depending on the chosen solvent, extraction technique (e.g., sonication, vortexing), and pH. Furthermore, the potential for artificial this compound formation or degradation during sample preparation must be carefully controlled.
Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process in the mass spectrometer, can lead to either underestimation or overestimation of the this compound content. These effects are highly dependent on the specific drug formulation and the clean-up procedures employed.
Standardizing the Approach: Experimental Protocols
To facilitate method harmonization and reduce inter-laboratory variability, detailed and robust experimental protocols are essential. Below are generalized protocols for the two most common analytical techniques.
Protocol 1: General LC-MS/MS Method for this compound Analysis
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized drug product.
-
Add a suitable extraction solvent (e.g., methanol, dichloromethane) and an internal standard solution (e.g., isotopically labeled nitrosamines).
-
Vortex or sonicate to ensure complete extraction.
-
Centrifuge to pelletize excipients.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the extract as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column suitable for separating polar and non-polar compounds.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted nitrosamines, monitoring at least two specific precursor-to-product ion transitions for each analyte.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum sensitivity.
-
Protocol 2: General Headspace GC-MS/MS Method for Volatile this compound Analysis
-
Sample Preparation:
-
Accurately weigh the drug product into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide, water) and an internal standard solution.
-
Seal the vial.
-
Incubate the vial at a specific temperature for a set time to allow volatile nitrosamines to partition into the headspace.
-
-
GC Conditions:
-
Column: A polar capillary column (e.g., WAX-type).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Headspace autosampler with optimized transfer line temperature.
-
Oven Temperature Program: A temperature gradient to separate the volatile nitrosamines.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source and Transfer Line Temperatures: Optimized to prevent analyte degradation or condensation.
-
A Collaborative Path Forward: The Inter-Laboratory Study Workflow
Conducting inter-laboratory studies is a cornerstone of method validation and standardization. A typical workflow for such a study in the context of this compound analysis is depicted below.
Figure 2. Generalized workflow of an inter-laboratory study for this compound analysis.
Conclusion: A Call for Harmonization
The challenge of inter-laboratory variability in this compound analysis is not insurmountable. It necessitates a multi-faceted approach that includes the use of standardized reference materials, robust and detailed analytical protocols, and ongoing proficiency testing. As the pharmaceutical industry and regulatory agencies continue to collaborate and share data, the path towards harmonized and consistently reliable this compound testing becomes clearer. By understanding the nuances of the analytical methods and the potential pitfalls that lead to variability, researchers and scientists can develop and implement more effective control strategies, ultimately ensuring the safety and quality of pharmaceutical products for patients worldwide.
References
Navigating the Analytical Maze: A Comparative Guide to NDMA Quantification in Metformin
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in metformin drug products has necessitated the development and validation of robust analytical methods for its quantification. This guide provides an objective comparison of commonly employed quantitative methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
The presence of NDMA in metformin has prompted regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish acceptable daily intake limits to ensure patient safety.[1][2] The FDA has set an acceptable daily intake limit for NDMA at 96 nanograms per day.[1] Consequently, highly sensitive and specific analytical methods are crucial for the accurate quantification of NDMA at trace levels in metformin drug substances and products. The most prevalent techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).
Comparative Analysis of Quantitative Methods
The choice of analytical technique depends on various factors, including sensitivity requirements, sample matrix, and available instrumentation. Below is a comparative summary of different validated methods for NDMA quantification in metformin.
| Method | Instrumentation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | UPLC-MS/MS | - | 1 ng/mL | 1-10 ng/mL (r² = 0.994) | ~100% | < 8% | [3] |
| LC-MS | UPLC-MS | - | 10 ng/mL | 10-100 ng/mL (r² = 0.971) | ~100% | < 8% | [3] |
| UPLC-LCMS/MS | Waters ACQUITY UPLC I-Class PLUS with Xevo TQ-S micro | - | 3 ng/mL | 3-200 ng/mL | 91.6 - 95.4% | 2.3% | [4] |
| GC-MS/MS | Agilent VF-WAXms capillary column | 0.06 ng/mL | 0.21 ng/mL | 0.25 - 50.00 ng/mL (r = 0.9998) | 98.62% | 4.31% | [5] |
| LC-HRMS | HPLC or UHPLC with HRAM mass spectrometer | 1.0 ng/mL (0.01 ppm) | 3.0 ng/mL (0.03 ppm) | 3.0 - 10 ng/mL (0.03 – 0.1 ppm) | - | - | [6] |
| LC-ESI-HRMS | HPLC or UHPLC with HRAM mass spectrometer | 0.5 ng/mL (0.005 ppm) | 1.0 ng/mL (0.01 ppm) | - | - | - | [1] |
| GC-MS/MS | - | - | - | 0.5–9.5 ng/mL | Accurate and Precise | - | [2] |
| HRAM-GC-MS | Orbitrap mass spectrometer | 10 ng/g | 20 ng/g | - | - | - | [7] |
Experimental Protocols: A Closer Look
Detailed methodologies are critical for replicating and validating analytical methods. Below are summaries of experimental protocols for some of the key methods.
LC-MS/MS Method
This method offers high selectivity and sensitivity for the detection and quantification of multiple nitrosamine impurities in metformin.[8]
-
Sample Preparation:
-
For drug substance: Weigh 500 mg of metformin drug substance into a 15 mL centrifuge tube. Dissolve in 5 mL of methanol and vortex until dissolved. Filter the solution using a 0.22 μm PVDF syringe filter.[8]
-
For drug product: Crush tablets to obtain a powder equivalent to 100 mg of metformin API. Transfer to a 15 mL centrifuge tube, add 250 µL of methanol, and sonicate for 15 minutes. Add LC/MS-grade water to a final volume of 5 mL. Sonicate for another 15 minutes, followed by 10 minutes of shaking. Centrifuge at 4,500 rpm for 15 minutes and filter the supernatant through a 0.22 μm PVDF syringe filter.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
GC-MS/MS Method
This technique provides a robust and sensitive solution for the determination of various this compound impurities in metformin drug substances and products.[5][9]
-
Sample Preparation (Screening):
-
Weigh a maximum of 400 mg of Metformin-HCl API into a glass vial.
-
Add 20 µl of the internal standard working solution.
-
Add 5.0 ml of water and dissolve by vortexing for 2 minutes.
-
Add 1.0 ml of CH2Cl2 and vortex for 2 x 2 minutes.
-
After phase separation, inject the lower organic layer.[10]
-
-
Chromatographic and Mass Spectrometric Conditions:
LC-HRMS Method
The FDA has developed and validated a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for the determination of NDMA in metformin.[6] This method is highly specific and can be used for both detection and quantitation.[11]
-
Sample Preparation:
-
For drug substance: Accurately weigh 500 mg of the drug substance into a 15 mL glass centrifuge tube. Add 5.0 mL of methanol, vortex, and shake for 40 minutes.[6]
-
For drug product: Crush tablets to obtain a target concentration of 100 mg/mL of API in methanol. Add methanol, vortex, and shake for 40 minutes. Centrifuge the sample for 15 minutes at 4500 rpm and filter the supernatant using a 0.22 µm PVDF syringe filter.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Principle: NDMA is separated from metformin by reverse-phase chromatography and detected by a high-resolution and high-mass accuracy (HRAM) mass spectrometer. Quantification is performed by comparing the peak area of NDMA in the sample to that of a reference standard.[6]
-
Interference: It is crucial to ensure sufficient mass accuracy during data acquisition and processing to prevent overestimation of NDMA levels due to potential interference from co-eluting substances like N,N-dimethylformamide (DMF).[11]
-
Experimental Workflow Visualization
To better illustrate the analytical process, a generalized workflow for the quantification of NDMA in metformin drug products using LC-MS/MS is presented below.
Caption: Generalized workflow for NDMA analysis in metformin via LC-MS/MS.
Conclusion
The selection of an appropriate analytical method for the quantification of NDMA in metformin is a critical decision for pharmaceutical quality control. LC-MS/MS and GC-MS/MS methods offer excellent sensitivity and selectivity, making them suitable for trace-level analysis. LC-HRMS provides an additional layer of confidence through high mass accuracy, which is particularly important for avoiding potential interferences. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in establishing and validating robust and reliable methods to ensure the safety and quality of metformin products. It is essential to validate the chosen method according to the relevant guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity.[3]
References
- 1. fda.gov [fda.gov]
- 2. N-Nitrosodimethylamine Contamination in the Metformin Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study in Metformin Tablet Quality Assessment: LC-MS and LC-MS/MS Method Quantification of N-Nitroso-Dimethylamine in the Presence of Dimethyl Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 👨💻 Quantitative Analysis of N-Nitrosodimethylamine in Metformin HCl by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. fda.gov [fda.gov]
- 7. Analysis of N-nitrosodimethylamine in metformin hydrochloride products by high-resolution accurate mass gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. edqm.eu [edqm.eu]
- 11. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical platforms for nitrosamine testing
A Comparative Guide to Analytical Platforms for Nitrosamine Testing
The detection and quantification of this compound impurities in pharmaceutical products remain a critical safety concern for regulatory bodies and manufacturers worldwide. Due to their classification as probable human carcinogens, health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of these impurities to protect patient health.[1][2] Achieving compliance requires robust, sensitive, and reliable analytical methods capable of detecting nitrosamines at trace levels.[2]
This guide provides a cross-validation overview of the most prominent analytical platforms used for this compound testing. It compares their performance characteristics, offers detailed experimental protocols, and is designed for researchers, scientists, and drug development professionals to aid in method selection and implementation.
Overview of Key Analytical Platforms
The primary analytical techniques for this compound analysis are hyphenated mass spectrometry methods, which provide the necessary sensitivity and selectivity for trace-level detection. The most commonly employed platforms include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard by many, this technique is versatile and suitable for a broad range of nitrosamines, including non-volatile and thermally unstable compounds.[3][4]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A trusted and powerful method, particularly for the analysis of volatile nitrosamines.[3]
-
High-Resolution Mass Spectrometry (HRMS): Often coupled with liquid chromatography (LC-HRMS), this technique offers exceptional accuracy and selectivity, making it invaluable for identifying unknown nitrosamines and differentiating them from other impurities.[3][5]
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): A newer, high-throughput technique that allows for the direct, rapid screening of volatile nitrosamines in a sample's headspace, often with simplified sample preparation.[6][7]
Data Presentation: Performance Comparison
The selection of an analytical platform often depends on the specific this compound of interest, the sample matrix, and the required sensitivity. The tables below summarize typical performance data for the most common platforms.
Table 1: Comparison of LC-MS/MS and GC-MS/MS for this compound Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Versatile for a wide range of nitrosamines, including less volatile and thermally labile compounds.[8] | Preferred for volatile nitrosamines. |
| Sensitivity | High sensitivity, capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3] | Also highly sensitive, particularly for volatile analytes. |
| Selectivity | Excellent selectivity using Multiple Reaction Monitoring (MRM). | High selectivity, also utilizing MRM. |
| Matrix Effects | Can be susceptible to matrix effects, often requiring cleanup steps or use of stable isotope-labeled internal standards. | Generally less prone to matrix effects than ESI-LC-MS/MS, but still a consideration. |
| Derivatization | Not typically required. | May be necessary for less volatile nitrosamines, though direct injection is common for volatile ones. |
Table 2: Typical Performance Data for Common Nitrosamines
| This compound | Method | LOD (ppb) | LOQ (ppb) | Accuracy (Recovery %) | Precision (% RSD) |
| NDMA | LC-MS/MS | 0.05 - 0.2 | 0.1 - 0.5 | 90 - 110% | < 10% |
| GC-MS/MS | 0.1 - 0.5 | 0.3 - 1.0 | 85 - 115% | < 15% | |
| LC-HRMS | 0.01 | 0.03 | Not specified | Not specified | |
| NDEA | LC-MS/MS | 0.05 - 0.2 | 0.1 - 0.5 | 90 - 110% | < 10% |
| GC-MS/MS | 0.1 - 0.5 | 0.3 - 1.0 | 85 - 115% | < 15% |
Note: NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Values are compiled from representative studies and can vary based on matrix, instrumentation, and specific method parameters.[9]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound impurities, from initial risk assessment to final method implementation.
Caption: Workflow for this compound analytical method validation.
Experimental Protocols
Detailed and reproducible methodologies are essential for successful cross-validation. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis.
Protocol 1: LC-MS/MS Analysis of Nitrosamines
This protocol is suitable for a broad range of nitrosamines in a solid dosage form (e.g., tablets).
1. Sample Preparation
-
Accurately weigh and transfer the powdered tablet sample equivalent to 500 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.
-
Add 25 mL of methanol and sonicate for 30 minutes to extract the nitrosamines.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ACE C18-AR (4.6 mm × 150 mm, 3 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A time-based gradient program should be established to ensure optimal separation of target nitrosamines.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Interface Voltage: 4000 V.
-
Ion Source Temperature: 350 °C.
-
MRM Transition: For NDMA, monitor the transition of m/z 75.0 → 58.1. Transitions for other nitrosamines must be optimized individually.
Protocol 2: GC-MS/MS Analysis of Volatile Nitrosamines
This protocol is optimized for volatile nitrosamines like NDMA and NDEA.
1. Sample Preparation
-
Weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane and vortex for 1 minute.
-
Spike with an appropriate internal standard (e.g., NDMA-d6).
-
Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube and concentrate it to 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
2. GC Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm) or similar polar column.
-
Inlet Temperature: 230 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MRM Transitions:
-
NDMA: Precursor ion m/z 74, product ions m/z 42 and 74.
-
NDEA: Precursor ion m/z 102, product ions m/z 42 and 56.
-
Conclusion
The cross-validation of analytical platforms is crucial for ensuring the safety and quality of pharmaceutical products by reliably monitoring this compound impurities. LC-MS/MS stands out for its versatility, especially for non-volatile and thermally sensitive nitrosamines, which are increasingly a focus of regulatory concern.[4][8] GC-MS/MS remains a robust and highly effective technique for the analysis of volatile nitrosamines.[10]
Emerging technologies like SIFT-MS offer significant advantages in throughput for screening volatile compounds, potentially streamlining quality control processes.[7] Ultimately, the choice of platform should be guided by a thorough risk assessment, the physicochemical properties of the target analytes, and the specific requirements of the drug product matrix.[11] By employing well-validated and cross-validated analytical methods, manufacturers can ensure compliance with global regulatory expectations and safeguard public health.[12]
References
- 1. FDA this compound Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. news-medical.net [news-medical.net]
- 8. ellutia.com [ellutia.com]
- 9. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
Comparative Analysis of Extraction Techniques for Nitrosamines in Complex Matrices
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitrosamines in complex matrices such as food, pharmaceuticals, and environmental samples are critical for ensuring public health and regulatory compliance. The choice of extraction technique is a pivotal step that significantly influences the sensitivity, accuracy, and efficiency of the overall analytical method. This guide provides a comparative analysis of common extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS, and Stir Bar Sorptive Extraction (SBSE), supported by experimental data to aid researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Extraction Techniques
The selection of an optimal extraction method depends on the specific nitrosamine, the complexity of the matrix, and the desired analytical performance. The following tables summarize quantitative data from various studies, offering a comparative overview of recovery rates, limits of detection (LOD), and limits of quantification (LOQ) for different techniques across food, pharmaceutical, and water matrices.
Table 1: Performance in Food Matrices
| Technique | Matrix | Target Nitrosamines | Recovery (%) | LOD | LOQ | Reference(s) |
| QuEChERS | Cooked Bacon | NDMA, NDEA, NDBA, NPIP, NPYR | 70-120 | - | 0.1 ng/g | [1][2] |
| QuEChERS | Processed Fish/Meat | 11 N-Nitrosamines | 70-120 | 0.10-7.81 ng/g | - | [3] |
| LLE | Meat Products | 9 Volatile N-Nitrosamines | 70-114 | 0.15-0.37 µg/kg | 0.50-1.24 µg/kg | [4] |
| SPE | Sausages, Dried Milk | 8 Volatile N-Nitrosamines | - | <0.3 ppb | - | [4] |
NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NDBA: N-nitrosodibutylamine, NPIP: N-nitrosopiperidine, NPYR: N-nitrosopyrrolidine.
Table 2: Performance in Pharmaceutical Matrices
| Technique | Matrix | Target Nitrosamines | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference(s) |
| SPE | Cough Syrup | NDMA, NMOR, NDEA, NDIPA, NIPEA | 90-120 | 0.02-0.1 | - | [5] |
| LLE (Salting-out) | Biological Medicines | 13 N-Nitrosamines | 75.4-114.7 | - | 0.5 µg/L | [6] |
NMOR: N-nitrosomorpholine, NDIPA: N-nitrosodiisopropylamine, NIPEA: N-nitrosoisopropylethylamine.
Table 3: Performance in Water Matrices
| Technique | Matrix | Target Nitrosamines | Recovery (%) | MDL (ng/L) | LOQ (ng/L) | Reference(s) |
| SPE (EPA Method 521) | Drinking Water | 7 N-Nitrosamines | - | - | <1 | [7][8][9] |
| Automated SPE | Drinking Water | 9 N-Nitrosamines | 80-120 | 0.08-1.7 | - | [4] |
| LLE | Drinking Water | 11 N-Nitrosamines | 47-125 | 0.71-8.9 µg/L | 2.3-29.8 µg/L | [10] |
| SBSE | Environmental Water | Volatile Organic Compounds | 80-120 | - | 0.1-1 ng/L | [10] |
MDL: Method Detection Limit.
Experimental Workflow
A generalized workflow for the analysis of nitrosamines from complex matrices involves several key stages, from sample collection to final data analysis. The specific parameters and steps within this workflow will vary depending on the chosen extraction technique and the analytical instrumentation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the extraction of nitrosamines using SPE, LLE, and QuEChERS, based on established and published methods.
This method is suitable for the determination of various nitrosamines in drinking water.[8][9]
-
Sample Preparation:
-
Collect a 0.5 L water sample in a clean glass bottle.[9]
-
If residual chlorine is present, dechlorinate the sample.
-
Spike the sample with internal standards.
-
-
SPE Cartridge Conditioning:
-
Use a 6-mL coconut charcoal SPE cartridge.[8]
-
Sequentially rinse the cartridge with methylene chloride, followed by methanol, and finally with reagent water.
-
-
Sample Extraction:
-
Pass the 0.5 L water sample through the conditioned SPE cartridge at a controlled flow rate.[8]
-
After loading, dry the cartridge using a stream of nitrogen gas.
-
-
Elution and Concentration:
-
Analysis:
-
Analyze the concentrated extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[8]
-
This protocol is a general guideline and may require optimization for specific drug products.
-
Sample Preparation:
-
Weigh an appropriate amount of the powdered drug product into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Add an internal standard solution.
-
-
Extraction:
-
Vortex or sonicate the sample to ensure thorough mixing and extraction of nitrosamines.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Partitioning:
-
Add a water-immiscible organic solvent (e.g., dichloromethane) to the supernatant.
-
Vortex vigorously to partition the nitrosamines into the organic layer.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully collect the organic layer.
-
-
Concentration and Analysis:
-
Concentrate the organic extract to a final volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS/MS.
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of various contaminants in food matrices.[1]
-
Sample Preparation:
-
Homogenize a representative sample of the cooked meat product.
-
Weigh a portion of the homogenized sample into a centrifuge tube.
-
Add internal standards.
-
-
Extraction:
-
Add acetonitrile to the sample tube.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for a specified time to ensure thorough extraction.
-
Centrifuge the tube to separate the acetonitrile layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex the tube to allow the sorbents to remove interfering matrix components.
-
Centrifuge the d-SPE tube.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for direct analysis by GC-MS/MS or LC-MS/MS.
-
SBSE is a solventless extraction technique suitable for the enrichment of volatile and semi-volatile organic compounds from aqueous samples.
-
Sample Preparation:
-
Place a defined volume of the water sample into a glass vial.
-
Add a magnetic stir bar coated with a sorptive phase (e.g., polydimethylsiloxane - PDMS).
-
-
Extraction:
-
Stir the sample for a predetermined time to allow the nitrosamines to partition into the PDMS coating of the stir bar.
-
The extraction can be performed at a controlled temperature.
-
-
Desorption:
-
After extraction, remove the stir bar from the sample, rinse with deionized water, and dry it carefully.
-
Place the stir bar into a thermal desorption tube.
-
Thermally desorb the trapped analytes, which are then transferred to a GC-MS system for analysis. Alternatively, liquid desorption can be performed using a small volume of an appropriate solvent.
-
-
Analysis:
-
The desorbed nitrosamines are analyzed by GC-MS or GC-MS/MS.
-
References
- 1. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of QuEChERS-based LC-MS/MS method for simultaneous quantification of eleven N-nitrosamines in processed fish meat, processed meat, and salted fish products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ovid.com [ovid.com]
- 7. fms-inc.com [fms-inc.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NEMI Method Summary - 521 [nemi.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Guide to Sourcing and Utilizing Certified Nitrosamine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. Accurate detection and quantification of these potentially carcinogenic compounds are paramount to ensure patient safety and regulatory compliance. This guide provides a comparative overview of commercially available certified this compound reference standards and details the experimental protocols for their use in analytical testing.
Sourcing Certified this compound Reference Standards: A Comparative Overview
Choosing a reliable supplier for certified this compound reference standards is a critical first step in establishing a robust analytical testing strategy. Key factors to consider include the range of available standards, their purity, concentration, format (neat, solution), and the supplier's quality certifications. The following table summarizes the offerings of several prominent suppliers in the market.
| Supplier | Range of this compound Standards | Certification/Accreditation | Available Formats | Noteworthy Features |
| AccuStandard | Offers a variety of single and multi-component certified reference materials (CRMs) for this compound impurities in food and pharmaceuticals.[1][2] Products are designed for methods such as those from the FDA, ASTM, and EPA.[1][3] | ISO 17034, ISO/IEC 17025, ISO 9001.[2] | Solutions in various concentrations (e.g., 100 µg/mL, 1000 µg/mL, 2000 µg/mL) and neat materials.[1][3] | Provides standards for a wide array of analytical methods, including those for environmental testing.[1] |
| LGC Standards | Provides a wide range of highly pure small molecule this compound and this compound Drug Substance Related Impurities (NDSRI) reference materials.[4] Their portfolio includes products from brands like TRC and Dr. Ehrenstorfer.[4][5] | ISO 17034 and ISO/IEC 17025 accredited.[4][5] | Neat materials, single solutions, and mixtures.[4][5][6] Offers stable isotope-labeled standards.[5][6] | Extensive portfolio covering both common and drug-specific nitrosamines, with detailed certificates of analysis.[4] |
| Sigma-Aldrich (MilliporeSigma) | Offers a comprehensive portfolio of this compound reference materials, including certified reference materials (CRMs) and pharmaceutical secondary standards.[7] Provides standards from USP and EP.[7] | Manufactured in ISO 17034 and ISO/IEC 17025 accredited facilities.[7] | Neat materials and solutions. Offers stable isotope-labeled internal standards.[8] | Provides a range of products to support the entire analytical workflow, from sample preparation to analysis.[7] |
| Pharmaffiliates | Manufactures and supplies a wide range of this compound impurity standards, including those related to specific active pharmaceutical ingredients (APIs).[9][10] | Synthesized, characterized, and validated under stringent GLP and ISO-accredited protocols.[9] | Not explicitly detailed in the search results, but custom synthesis is a key service.[11] | Specializes in API-specific this compound impurities and offers custom synthesis services.[10][11] |
| Clinivex | Offers a comprehensive collection of this compound research tools, including reference standards and stable isotopes.[12] | ISO and GMP certified.[12] | Not explicitly detailed in the search results. | Provides a broad range of pharmaceutical reference standards beyond nitrosamines.[13] |
| ZeptoMetrix (Chiron) | Provides high-quality this compound certified reference materials (CRMs) manufactured by Chiron.[14] | Chiron is an ISO 17034 certified reference material producer with an ISO/IEC 17025 accredited facility.[14] | Solutions in various concentrations (e.g., 1000 µg/mL).[15][16] | Focus on high-quality CRMs with detailed documentation to support validation and regulatory compliance.[14] |
| USP (United States Pharmacopeia) | Develops and provides a comprehensive portfolio of highly characterized this compound reference standards.[17][18] | As a pharmacopeia, USP standards are globally recognized and trusted. | Typically supplied as neat materials. | USP reference standards are integral for methods outlined in the USP General Chapter <1469>.[17][18] |
Experimental Protocols for this compound Analysis
Accurate and reliable quantification of this compound impurities requires robust and validated analytical methods. The United States Pharmacopeia (USP) General Chapter <1469> "this compound Impurities" outlines several procedures for this purpose.[19][20][21] Below are detailed methodologies for two common techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Method 1: LC-MS/MS for this compound Analysis (Based on USP <1469> Procedure 3)
This method is suitable for the quantification of common nitrosamines such as NDMA, NDEA, NDIPA, NEIPA, NMBA, and NDBA in pharmaceutical products.[19][21][22]
1. Standard and Sample Preparation:
-
Internal Standard (IS) Solution: Prepare a stock solution of isotopically labeled this compound standards (e.g., NDMA-d6, NDEA-d10) in a suitable solvent like methanol or water.
-
Standard Solution: Prepare a series of calibration standards by diluting a certified this compound reference standard mixture with the appropriate diluent (e.g., methanol, water with 0.1% formic acid) to achieve concentrations spanning the expected range of the samples. Spike each standard with the internal standard solution.
-
Sample Solution: Accurately weigh a known amount of the drug substance or product. Dissolve or extract it with a suitable solvent, such as dichloromethane or a mixture of water and an organic solvent.[23][24] For solid dosage forms, grinding the tablets may be necessary.[24] The final solution should be spiked with the internal standard and filtered through a 0.2 µm filter before analysis.[20]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., Restek Raptor ARC-18, 2.7-μm, 150-mm × 3.0-mm).[20]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[20]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: Typically 5 to 20 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[20]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each this compound and internal standard must be optimized.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the this compound content in the samples by interpolating their peak area ratios from the calibration curve.
Method 2: GC-MS/MS for this compound Analysis
This method is particularly useful for the analysis of volatile nitrosamines.
1. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the LC-MS/MS method, prepare calibration standards and sample solutions in a suitable volatile solvent like dichloromethane or methanol.[23][25] Headspace analysis is an alternative for volatile nitrosamines, where the sample is heated in a sealed vial to partition the analytes into the headspace for injection.[26]
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a suitable injector (e.g., split/splitless or direct injection).
-
Column: A capillary column with a stationary phase appropriate for separating nitrosamines (e.g., a mid-polar phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp to ensure the separation of all target analytes.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS).
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
4. Data Analysis:
-
Data analysis is performed in the same manner as the LC-MS/MS method, using a calibration curve generated from certified reference standards.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of this compound analysis and the context of their formation, the following diagrams are provided.
References
- 1. accustandard.com [accustandard.com]
- 2. accustandard.com [accustandard.com]
- 3. accustandard.com [accustandard.com]
- 4. This compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 5. This compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 6. This compound Research and Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Nitrosamines in Pharmaceuticals [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. clinivex.com [clinivex.com]
- 13. theclinivex.com [theclinivex.com]
- 14. zeptometrix.com [zeptometrix.com]
- 15. zeptometrix.com [zeptometrix.com]
- 16. zeptometrix.com [zeptometrix.com]
- 17. USP New Nitrosamines Reference Standards [go.usp.org]
- 18. pharmtech.com [pharmtech.com]
- 19. This compound Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 20. arcbioassay.com [arcbioassay.com]
- 21. usp.org [usp.org]
- 22. Quantitative Analysis of this compound Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. edqm.eu [edqm.eu]
- 25. Analysis of this compound Impurities in Drugs by GC-MS/MS [restek.com]
- 26. A headspace GC-MS method to quantify this compound impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Carcinogenic Risk of NDSRIs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosamine drug substance-related impurities (NDSRIs) as potential carcinogens has presented a significant challenge in drug development and safety assessment. Understanding the relationship between the chemical structure of these impurities and their carcinogenic activity is paramount for risk evaluation and mitigation. This guide provides a comparative analysis of the structure-activity relationship (SAR) for NDSRI carcinogenicity, supported by experimental data and detailed methodologies, to aid researchers in this critical area.
The Mechanism of NDSRI Carcinogenicity: A Tale of Metabolic Activation
The carcinogenicity of most N-nitrosamines, including NDSRIs, is not inherent to the molecule itself but is a consequence of its metabolic activation within the body.[1][2] The primary pathway for this activation is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1][2] This initial step is critical as it transforms the relatively stable nitrosamine into a highly reactive alkylating agent.
Following α-hydroxylation, the intermediate is unstable and spontaneously decomposes to form a diazonium ion. This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts.[1][3] If these adducts are not repaired by the cell's DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations.[1][4] The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.
Structure-Activity Relationship: Decoding the Carcinogenic Potential
The carcinogenic potency of an NDSRI is intrinsically linked to its chemical structure. Specific molecular features can either enhance or diminish the likelihood and rate of metabolic activation, thereby influencing the ultimate carcinogenic risk.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have developed a "Carcinogenic Potency Categorization Approach" (CPCA) to classify NDSRIs based on these structural features.[5][6][7][8]
Key Structural Determinants of Carcinogenic Potency:
-
α-Hydrogens: The presence of hydrogen atoms on the carbon adjacent to the nitroso group (α-hydrogens) is a primary requirement for metabolic activation via α-hydroxylation. The number and steric accessibility of these hydrogens significantly impact the rate of this reaction.
-
Activating Groups: Electron-donating groups near the N-nitroso center can increase the electron density, facilitating metabolic activation and thus increasing carcinogenic potency.
-
Deactivating Groups: Conversely, electron-withdrawing groups or bulky substituents near the α-carbons can hinder metabolic activation through steric hindrance or by reducing the electron density, thereby decreasing carcinogenic potency.[9]
The interplay of these structural features determines the overall carcinogenic potential of an NDSRI. This understanding forms the basis for in silico predictive models and the categorization of these impurities for risk assessment.
Quantitative Assessment of Carcinogenic Potency: A Comparative Overview
The carcinogenic potency of nitrosamines is often quantified by the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at a zero dose.[10] A lower TD50 value indicates a higher carcinogenic potency. The following tables summarize TD50 values for several common N-nitrosamines and the FDA's Carcinogenic Potency Categories for NDSRIs.
Table 1: Comparative Carcinogenic Potency (TD50) of Selected N-Nitrosamines in Rats
| N-Nitrosamine | TD50 (mg/kg/day) | Target Organ(s) |
| N-Nitrosodiethylamine (NDEA) | 0.033 | Liver, Esophagus |
| N-Nitrosodimethylamine (NDMA) | 0.096 | Liver |
| N-Nitrosodi-n-propylamine | 0.89 | Liver, Nasal Cavity |
| N-Nitrosopiperidine (NPIP) | 1.8 | Esophagus, Nasal Cavity |
| N-Nitrosopyrrolidine (NPYR) | 18.2 | Liver |
| N-Nitrosodiethanolamine (NDELA) | 26.5 | Liver, Kidney |
Data sourced from the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB).[7][11][12]
Table 2: FDA Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs
| Potency Category | Recommended Acceptable Intake (AI) Limit (ng/day) | Rationale | Representative N-Nitrosamines |
| 1 | 26.5 | Based on the most potent, robustly tested this compound.[7][9] | N-Nitrosodiethylamine (NDEA) |
| 2 | 100 | Representative of two potent, robustly tested nitrosamines.[7][9] | N-Nitrosodimethylamine (NDMA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| 3 | 400 | Lower carcinogenic potency due to weakly deactivating structural features.[7] | - |
| 4 | 1500 | Predicted to be of low carcinogenic potency due to disfavored metabolic activation or favored clearance pathways.[9] | - |
| 5 | 1500 | Not predicted to be metabolically activated via α-hydroxylation or predicted to form unstable species that do not react with DNA.[9] | - |
Experimental Protocols for Carcinogenicity Assessment
The evaluation of the carcinogenic potential of NDSRIs relies on a combination of in vitro and in vivo assays.
Enhanced Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[13] For nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[13]
Detailed Methodology:
-
Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA (pKM101)) are used. These strains are engineered with mutations in genes involved in histidine or tryptophan synthesis, respectively, making them unable to grow on a medium lacking the specific amino acid.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction). For NDSRIs, it is recommended to use S9 fractions from both rat and hamster liver, typically at a 30% concentration, prepared from rodents treated with CYP450 inducers (e.g., a combination of phenobarbital and β-naphthoflavone).[7]
-
Exposure: The tester strains are exposed to a range of concentrations of the test NDSRI in the presence or absence of the S9 mix. A pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together before plating, is recommended for nitrosamines.
-
Plating and Incubation: The mixture is then plated on a minimal agar medium. The plates are incubated for 48-72 hours.
-
Scoring and Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.
Rodent Carcinogenicity Bioassay
The definitive assessment of carcinogenic potential is conducted through long-term in vivo studies in rodents, typically following OECD Test Guideline 451.[14]
Summary of a Typical Protocol:
-
Test Animals: Two rodent species (e.g., rats and mice) are typically used. Animals are young, healthy, and of a defined strain.
-
Group Size and Dosing: At least 50 animals of each sex are assigned to each dose group and a control group. At least three dose levels of the test NDSRI are administered daily for the majority of their lifespan (e.g., 24 months for rats). The route of administration (e.g., oral gavage, in drinking water) is chosen to be relevant to human exposure.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation to identify neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a statistically significant increase in tumor formation.
Visualizing the Path to Carcinogenicity
The following diagrams illustrate the key processes involved in NDSRI-induced carcinogenicity and the workflow for their risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | Semantic Scholar [semanticscholar.org]
- 5. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]
- 6. What Does The EMA Update On this compound Impurities Mean For You? | Lhasa Limited [lhasalimited.org]
- 7. cir-safety.org [cir-safety.org]
- 8. m.youtube.com [m.youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. veeprho.com [veeprho.com]
- 11. lhasalimited.org [lhasalimited.org]
- 12. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Nitrosation Potential in Drug Molecules: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the nitrosation potential among various drug molecules, targeting researchers, scientists, and professionals in drug development. The formation of N-nitroso compounds, which are classified as probable human carcinogens, is a significant concern in the pharmaceutical industry. Understanding the propensity of different drug substances to undergo nitrosation is crucial for risk assessment and mitigation. This document summarizes quantitative data from various studies, details key experimental protocols, and provides visual representations of experimental workflows and metabolic pathways.
Comparative Nitrosation Potential of Selected Drug Molecules
The susceptibility of a drug molecule to nitrosation is influenced by its chemical structure, particularly the presence of secondary or tertiary amine functional groups, and the environmental conditions, such as pH and the presence of nitrosating agents like nitrite.[1] Generally, drugs containing secondary amine groups exhibit a higher propensity for nitrosation compared to those with tertiary amine groups.[1] The following tables summarize the quantitative nitrosation potential of various drugs under two common experimental conditions: the World Health Organization (WHO) Nitrosation Assay Procedure (NAP) test and simulated gastric conditions.
Table 1: Nitrosation Potential under WHO Nitrosation Assay Procedure (NAP) Conditions
The NAP test is a standardized in vitro method to assess the nitrosation susceptibility of drugs under conditions favorable for N-nitrosamine formation.[2]
| Drug Molecule | Amine Type | N-Nitroso Compound Yield (%) | Reference |
| Aminophenazone | Tertiary | High | [3][4] |
| Minocycline | Tertiary | High | [1] |
| Oxytetracycline | Tertiary | 63% | [5] |
| Varenicline | Secondary | 69% | [5] |
| Duloxetine | Secondary | 85% | [5] |
| Ethambutol | Secondary | >99% | [5] |
| Imipramine | Tertiary | Low | [1] |
| Chlorpromazine | Tertiary | Low | [1] |
| Promethazine | Tertiary | Low | [1] |
| Disulfiram | - | Low | [1] |
| Amitriptyline | Tertiary | Not Detected | [1] |
| Clomiphene | Tertiary | Not Detected | [1] |
| Diphenhydramine | Tertiary | Not Detected | [1] |
Table 2: Nitrosation Potential under Simulated Gastric Conditions
These studies mimic the environment of the human stomach to assess the potential for in vivo nitrosation.
| Drug Molecule | Amine Type | Observations | Reference |
| Penicillin G (benzathine salt) | Secondary | Highest yield of N-nitroso compounds | [6] |
| Aminophenazone | Tertiary | Nitrosatable | [3] |
| Ampicillin | Secondary | Nitrosatable | [3] |
| Clomipramine | Tertiary | Nitrosatable | [3] |
| Desipramine | Secondary | Nitrosatable | [3] |
| Ethambutol | Secondary | Nitrosatable | [3][7] |
| Imipramine | Tertiary | Nitrosatable | [3] |
| Noramidopyrinmethansulfonate | - | Nitrosatable | [3] |
| Oxacillin | Secondary | Nitrosatable | [3] |
| Phenoxymethylpenicillin | Secondary | Nitrosatable | [3][7] |
| Piperazine | Secondary | Nitrosatable | [3][7] |
| Hydrochlorothiazide | - | No detectable N-nitroso derivative | [6] |
| Chlorthalidone | - | No detectable N-nitroso derivative | [6] |
Experimental Protocols
WHO Nitrosation Assay Procedure (NAP) Test
This standardized protocol is designed to evaluate the potential of a drug substance to form N-nitroso compounds under worst-case conditions.[2][8]
-
Reaction Mixture Preparation:
-
Reaction Conditions:
-
Analysis:
-
The formation of N-nitroso compounds is quantified. Volatile nitrosamines are often measured by Gas Chromatography-Thermal Energy Analyzer (GC-TEA), while total N-nitroso compounds can be determined by chemical denitrosation followed by chemiluminescence detection.[1][3] Modern methods often employ Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[7]
-
Simulated Gastric Conditions Assay
This protocol aims to mimic the physiological conditions of the human stomach to provide a more relevant assessment of in vivo nitrosation risk.[2][6]
-
Reaction Medium:
-
Simulated gastric fluid is prepared, typically containing pepsin and electrolytes at a physiological pH.
-
-
Reaction Conditions:
-
Analysis:
-
Quantification of N-nitroso compounds is performed using sensitive analytical techniques such as LC-MS/MS.[7]
-
Visualizing Methodologies and Pathways
Experimental Workflow for Assessing Nitrosation Potential
The following diagram illustrates a typical workflow for the experimental assessment of a drug molecule's nitrosation potential.
General Metabolic Activation Pathway of N-Nitrosamines
N-nitrosamines are typically not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑this compound Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrosation of drugs under in-vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Carcinogenic Potency of NDSRIs Versus Known Nitrosamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) as a class of potential carcinogens has presented a significant challenge in drug development and safety assessment. This guide provides a comparative analysis of the carcinogenic potency of NDSRIs against well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). By presenting quantitative data, detailed experimental protocols, and illustrating key biological pathways and workflows, this document aims to equip researchers with the necessary information to navigate this complex toxicological landscape.
Quantitative Assessment of Carcinogenic Potency
The carcinogenic potency of nitrosamines is often quantified by the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at a zero dose.[1] While extensive carcinogenicity data is available for common nitrosamines, such data is limited for the vast and structurally diverse class of NDSRIs.[2]
In the absence of robust carcinogenicity data for most NDSRIs, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have developed a Carcinogenic Potency Categorization Approach (CPCA). This approach assigns an Acceptable Intake (AI) limit based on structure-activity relationships (SAR) to predict carcinogenic potential.[2][3]
The following table summarizes available TD50 values for some known nitrosamines and the AI limits for selected NDSRIs based on the FDA's potency categorization.
| Compound | Type | TD50 (mg/kg/day) - Rat | FDA Potency Category | FDA Recommended AI (ng/day) |
| N-Nitrosodimethylamine (NDMA) | Known this compound | 0.096[4][5] | 2 | 96[2] |
| N-Nitrosodiethylamine (NDEA) | Known this compound | 0.0265 | 1 | 26.5 |
| N-Nitrosodiethanolamine (NDELA) | Known this compound | 0.78[6] | - | - |
| N-Nitroso-propranolol | NDSRI | Not Available | - | - |
| N-Nitroso-varenicline | NDSRI | Not Available | - | - |
| N-Nitroso-quinapril | NDSRI | Not Available | - | - |
| N-Nitroso-nortriptyline | NDSRI | Not Available | 1 | 18[3][7] |
| N-Nitroso-ranitidine-2 | NDSRI | Not Available | 2 | 100[8] |
Note: The absence of a TD50 value for NDSRIs highlights the reliance on predictive models for risk assessment. The FDA's potency categories are ranked from 1 (most potent) to 5 (least potent).
Experimental Protocols
Accurate assessment of carcinogenic potency relies on standardized and robust experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
Enhanced Bacterial Reverse Mutation Assay (Ames Test) for Nitrosamines
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[9]
Objective: To detect gene mutations induced by the test substance in bacterial strains.
Methodology:
-
Tester Strains: A minimum of five strains of bacteria are used, including Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101).[9]
-
Metabolic Activation (S9): The assay is conducted with and without a metabolic activation system. For nitrosamines, a higher concentration (30%) of liver S9 fraction from both rats and hamsters pre-treated with enzyme inducers (e.g., phenobarbital and β-naphthoflavone) is recommended.[9][10]
-
Assay Type: The pre-incubation method is preferred over the plate incorporation method.[9]
-
Procedure: a. The test substance, bacterial culture, and S9 mix (or buffer for the non-activated condition) are pre-incubated for 30 minutes.[9] b. The mixture is then mixed with molten top agar and poured onto minimal glucose agar plates. c. Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[10]
-
Positive Controls: Known mutagens, including at least two nitrosamines that require metabolic activation, should be used as positive controls.[11]
Long-Term Rodent Carcinogenicity Bioassay
The long-term rodent bioassay is the gold standard for in vivo carcinogenicity testing.
Objective: To determine the carcinogenic potential of a substance following prolonged exposure in rodents.
Methodology:
-
Test System: Two rodent species, typically rats (e.g., Fischer 344) and mice, of both sexes are used.[12][13]
-
Group Size: A minimum of 50 animals per sex per dose group is recommended at the start of the study.[13]
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), determined from subchronic toxicity studies.[13]
-
Route of Administration: The route of administration should be relevant to human exposure, often via drinking water or diet for nitrosamines.
-
Study Duration: The study duration should cover the majority of the animal's lifespan, typically 24 months for rats and 18-24 months for mice.[14]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Visualizing Key Processes
To better understand the mechanisms of this compound carcinogenicity and the workflows for its assessment, the following diagrams are provided.
The diagram above illustrates the general workflow for assessing the carcinogenic potential of a substance, integrating both in vitro and in vivo data for a comprehensive risk assessment.
This diagram outlines the key steps in this compound-induced cancer, from metabolic activation to the formation of tumors. All N-nitrosamines require metabolic activation to exert their carcinogenic effects.[15] This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive electrophilic intermediates.[16][17] These intermediates can then form covalent bonds with DNA, creating DNA adducts such as O6-methylguanine.[17] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which in turn can activate oncogenes or inactivate tumor suppressor genes, ultimately resulting in uncontrolled cell proliferation and tumor development.[18][19][20][21]
References
- 1. N-nitrosodimethylamine: Carcinogenic Potency Database [leadscope.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pmda.go.jp [pmda.go.jp]
- 5. scribd.com [scribd.com]
- 6. N-nitrosodiethanolamine: Carcinogenic Potency Database [files.toxplanet.com]
- 7. medicinesforeurope.com [medicinesforeurope.com]
- 8. veeprho.com [veeprho.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. jrfglobal.com [jrfglobal.com]
- 11. aurigeneservices.com [aurigeneservices.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. hesiglobal.org [hesiglobal.org]
- 16. researchgate.net [researchgate.net]
- 17. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Models for Nitrosamine Formation Prediction: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of nitrosamines, a class of potent mutagenic impurities, in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. In silico models offer a rapid and cost-effective approach to predict the likelihood of nitrosamine formation, enabling proactive risk assessment and mitigation. This guide provides a comparative analysis of prominent in silico models used for this purpose, supported by available performance data and detailed experimental protocols for model validation.
Comparative Analysis of In Silico Models
Several computational models are available to predict the potential for this compound formation from precursor molecules. This section compares three leading platforms: Zeneth , QSAR Flex , and Derek Nexus . Due to the absence of a standardized, head-to-head benchmarking study on a single dataset, the performance metrics presented below are collated from various independent studies. This inherent limitation should be considered when interpreting the data.
Model Performance Data
The following table summarizes the available quantitative performance data for each model. It is important to note that the reported metrics are often for broader toxicological endpoints like mutagenicity and carcinogenicity, which are relevant to the risk assessment of nitrosamines.
| In Silico Model | Prediction Endpoint | Accuracy | Sensitivity | Specificity | Notes |
| Zeneth (Lhasa Limited) | Degradation Pathway & this compound Formation Prediction | Not explicitly reported in quantitative terms for this compound formation. | Not explicitly reported. | Not explicitly reported. | Zeneth predicts degradation pathways and has been updated to specifically include this compound formation risk assessment. Its strength lies in identifying potential degradation products under various conditions.[1] |
| QSAR Flex (MultiCASE, Inc.) | Nitrosation Potential (Statistical Model) | ~84% | Low | ~100% | This model is part of a two-pronged approach, complemented by an expert rule-based model.[2] |
| Nitrosation Potential (Statistical & Expert Rule-Based Models Combined) | ~80% | Not explicitly reported. | Not explicitly reported. | The combination of both models is intended to balance the biases of each, improving overall reliability.[3] | |
| Derek Nexus (Lhasa Limited) | In Vitro Mutagenicity | 95% | Not explicitly reported. | Not explicitly reported. | Based on a study of 40 nitrosamines.[4] |
| In Vitro Mammalian Cell Genotoxicity | 89% | Not explicitly reported. | Not explicitly reported. | Based on a study of 40 nitrosamines.[4] | |
| In Vivo Genotoxicity & Carcinogenicity | 92% | Not explicitly reported. | Not explicitly reported. | Based on a study of 40 nitrosamines.[4] |
Experimental Protocols for Model Validation
The validation of in silico predictions relies on robust experimental data. The following are detailed protocols for key experimental procedures used to assess this compound formation and for the analytical quantification of these impurities.
Nitrosation Assay Procedure (NAP Test)
The NAP test is a standardized in vitro method to evaluate the propensity of a drug substance to form nitrosamines under conditions that mimic the gastric environment.[5]
Objective: To determine the potential of a secondary or tertiary amine-containing substance to form nitrosamines in the presence of a nitrosating agent.
Materials:
-
Test substance (drug substance or precursor)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
Organic solvent (e.g., dichloromethane, methanol) for extraction
-
pH meter
-
Incubator or water bath set at 37°C
-
Vortex mixer and centrifuge
-
Analytical instrumentation (LC-MS/MS or GC-MS/MS)
Procedure:
-
Preparation of Test Solution: Dissolve the test substance in a suitable solvent (typically aqueous and acidic) to a final concentration of 10 mmol/L.
-
Preparation of Nitrosating Agent: Prepare a fresh solution of sodium nitrite in deionized water to a final concentration of 40 mmol/L.
-
Reaction Incubation:
-
Mix the test solution and the sodium nitrite solution.
-
Adjust the pH of the reaction mixture to 3-4 using HCl.
-
Incubate the mixture at 37°C for a defined period, typically 1 to 4 hours.
-
-
Sample Quenching and Extraction:
-
Stop the reaction by raising the pH or by adding a quenching agent like ascorbic acid.
-
Extract the formed nitrosamines from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane).
-
-
Analysis: Analyze the organic extract for the presence and quantity of specific nitrosamines using a validated analytical method, such as LC-MS/MS or GC-MS/MS.
A modified NAP test using tertiary butyl nitrite in an organic solvent has also been proposed to address issues of drug solubility and potential artifacts in the standard aqueous test.[5]
Analytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of nitrosamines in pharmaceutical matrices.
Objective: To accurately quantify trace levels of nitrosamines in a drug substance or product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., APCI or ESI)
-
Analytical column (e.g., C18)
Typical Method Parameters:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., powdered tablets).
-
Dissolve the sample in a suitable diluent (e.g., methanol, water, or a mixture).
-
Sonicate and/or vortex to ensure complete dissolution.
-
Centrifuge to pelletize any excipients.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, volatile nitrosamines, while Electrospray Ionization (ESI) can be suitable for larger, less volatile this compound drug substance-related impurities (NDSRIs).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target this compound.
-
Analytical Quantification by GC-MS/MS
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for the analysis of volatile nitrosamines.
Objective: To quantify volatile nitrosamines in pharmaceutical samples.
Instrumentation:
-
Gas Chromatograph (GC)
-
Tandem Mass Spectrometer (MS/MS) with an Electron Ionization (EI) source
-
GC column (e.g., a mid-polar phase like a WAX or a 624-type column)
Typical Method Parameters:
-
Sample Preparation:
-
Liquid Injection: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Headspace Injection (for very volatile nitrosamines): The sample is heated in a sealed vial, and the vapor phase is injected into the GC.
-
Perform extraction and cleanup steps as necessary to remove matrix interferences.
-
-
GC Conditions:
-
Injection Mode: Splitless injection is common for trace analysis.
-
Inlet Temperature: Typically around 230-250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.
-
Carrier Gas: Helium is typically used.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Visualizing In Silico Prediction and Validation Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for in silico this compound prediction and the subsequent experimental validation process.
References
- 1. waters.com [waters.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. efpia.eu [efpia.eu]
- 4. freethinktech.com [freethinktech.com]
- 5. Modified NAP Test: A Simple and Responsive Nitrosating Methodology for Risk Evaluation of NDSRIs -Pub - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Comparative risk assessment of nitrosamine exposure from pharmaceuticals versus diet
For Immediate Release – A comprehensive analysis of nitrosamine exposure from pharmaceuticals compared to dietary sources reveals a nuanced risk landscape that commands the attention of researchers, scientists, and drug development professionals. While both can be sources of these probable human carcinogens, the levels and context of exposure differ significantly, necessitating distinct risk assessment and mitigation strategies.
Nitrosamines, a class of organic compounds, have come under intense scrutiny in recent years, leading to widespread recalls of common medications, including certain angiotensin II receptor blockers (ARBs) like valsartan, and the diabetes drug metformin.[1][2][3][4] These events have highlighted the potential for this compound impurities to form during drug manufacturing and storage.[5] Simultaneously, the long-standing presence of nitrosamines in the human diet—primarily in cured and processed meats, beer, and some vegetables—provides a constant, low-level source of exposure for the general population.[6][7][8][9][10]
This guide provides a comparative risk assessment, supported by quantitative data, detailed experimental protocols for detection, and visualizations of the underlying biochemical pathways, to offer an objective overview for the scientific community.
Quantitative Exposure: A Tale of Two Sources
The concentration of nitrosamines in both pharmaceuticals and food can vary widely. In pharmaceuticals, the presence of this compound impurities is considered a contamination issue, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) setting strict acceptable daily intake (AI) limits to protect patient safety.[11] For instance, the AI for N-nitrosodimethylamine (NDMA) is set at 96 nanograms/day.[12]
Recalled medications have been found to contain this compound levels exceeding these limits. For example, some recalled valsartan batches contained average NDMA concentrations of approximately 60 parts per million (ppm).[1][13] In the case of metformin, certain extended-release formulations were recalled due to NDMA levels surpassing the acceptable daily intake.[2][3][4][14]
In contrast, dietary exposure to nitrosamines is more widespread but often at lower concentrations. Cured meats, due to the use of nitrites as preservatives, are a significant source. Studies have shown that the cooking process, particularly frying, can increase the levels of nitrosamines like N-nitrosopyrrolidine (NPYR).[9] Beer and whiskey can also contain low levels of NDMA, a byproduct of the malting process, although levels have decreased significantly in recent decades due to changes in manufacturing practices.[6][7][15] Processed vegetables, especially when stored improperly, can also be a source of nitrosamines.[16][17][18][19]
The following tables summarize the quantitative data on this compound levels from both sources.
Table 1: this compound Levels in Pharmaceuticals (Recalled Products)
| Drug Product | This compound Impurity | Reported Concentration Levels |
| Valsartan | N-Nitrosodimethylamine (NDMA) | Average of ~60 ppm in some recalled batches.[1][13] Reaching up to 240.1 ppm in some instances.[20] |
| Metformin (Extended-Release) | N-Nitrosodimethylamine (NDMA) | Levels exceeding the Acceptable Daily Intake (ADI) of 96 ng/day in tested lots.[3][4][12][14] |
Table 2: this compound Levels in Dietary Sources
| Food Category | Common Nitrosamines | Typical Concentration Range (ppb or µg/kg) |
| Cured Meats (e.g., Bacon, Sausages) | NDMA, N-Nitrosopyrrolidine (NPYR) | Fried Bacon: NDMA up to 14.9 ppb, NPYR up to 3.7 ppb.[9] NPYR in fried bacon can range from 5 to 75 ppb.[6] |
| Beer | N-Nitrosodimethylamine (NDMA) | Average of <1 ppb to 3 ppb in more recent surveys, a significant reduction from historical levels.[6][21] |
| Whiskey (Scotch) | N-Nitrosodimethylamine (NDMA) | Some samples showed levels between 0.3 to 2.0 µ g/litre .[6] |
| Processed Vegetables (e.g., pureed, stored) | NDMA, NPYR, N-Nitrosopiperidine (NPIP) | NPYR in arugula stored at ambient temperature reached 21.7 µg/kg.[16][17][18] |
| Agricultural Food Products | NDMA, N-Nitrosodiethylamine (NDEA) | NDMA mean level of 0.85 µg/kg; NDEA mean level of 0.36 µg/kg.[22] |
Experimental Protocols for this compound Detection
Accurate quantification of nitrosamines at trace levels is critical for risk assessment. The gold-standard analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.[23][24][25][26]
Key Experimental Methodologies:
1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Principle: This technique separates volatile nitrosamines based on their boiling points and then detects and quantifies them based on their mass-to-charge ratio. It is particularly well-suited for the analysis of volatile nitrosamines like NDMA.[24]
-
Sample Preparation (Food Matrix - e.g., Cured Meat):
-
A homogenized sample is mixed with a solution (e.g., sulfamic acid) to inhibit further this compound formation.
-
Nitrosamines are extracted from the matrix using a solvent like dichloromethane.
-
The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering compounds.
-
The final extract is injected into the GC-MS/MS system.
-
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is commonly used.
-
Data Analysis: Quantification is typically performed using an internal standard method with isotopically labeled nitrosamines to correct for matrix effects and variations in extraction efficiency.
2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Principle: LC-HRMS is highly effective for analyzing a broader range of nitrosamines, including less volatile and heat-sensitive compounds, in complex matrices like pharmaceutical formulations.[27] It separates compounds based on their polarity and provides high-resolution mass data for accurate identification and quantification.
-
Sample Preparation (Pharmaceuticals - e.g., Metformin Tablets):
-
Tablets are dissolved in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
The solution is sonicated and centrifuged to precipitate excipients.
-
The supernatant is filtered through a syringe filter (e.g., 0.22 µm) before injection into the LC-HRMS system.[28]
-
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Quantification is achieved by comparing the peak area of the target this compound to a calibration curve prepared with certified reference standards. The high mass accuracy of the instrument allows for confident identification of the impurities.[27]
Visualizing the Path to Carcinogenesis and Risk Assessment
To understand the potential health risks, it is crucial to visualize the biological pathways of this compound-induced carcinogenicity and the logical workflow of risk assessment.
The above diagram illustrates the metabolic activation of a this compound like NDMA by cytochrome P450 enzymes, leading to the formation of a reactive alkyldiazonium ion. This ion can then alkylate DNA, forming adducts that, if not properly repaired, can lead to mutations and potentially initiate cancer.
This workflow outlines the systematic process regulators and manufacturers follow to assess and manage this compound risks, from identifying potential sources to implementing corrective actions.
Conclusion: A Call for Vigilance and Further Research
The comparative risk assessment of this compound exposure from pharmaceuticals and diet underscores that while dietary exposure is a chronic, low-level concern for the general population, the presence of these impurities in medications represents an acute patient safety issue that necessitates stringent regulatory control. The levels found in some recalled drug products can significantly exceed the typical daily dietary intake, highlighting the importance of robust manufacturing process controls and sensitive analytical testing.
For researchers, scientists, and drug development professionals, a deep understanding of the sources, analytical detection methods, and toxicological pathways of nitrosamines is paramount. Continued research into the formation mechanisms of nitrosamines in both food and pharmaceuticals, along with the development of more effective mitigation strategies, will be crucial in minimizing the public health risks associated with these potent carcinogens.
References
- 1. Analysis of the valsartan batches recalled in July 2018 confirms NDMA contamination [swissmedic.ch]
- 2. FDA names five companies recalling NDMA-contaminated metformin | RAPS [raps.org]
- 3. terrellhogan.com [terrellhogan.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of the Cocktail: When Whisky Was (Possibly) (Slightly) (More) Carcinogenic [cocktailchem.blogspot.com]
- 8. earthwormexpress.com [earthwormexpress.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Nitrosamines in food raise a health concern | EFSA [efsa.europa.eu]
- 11. Reliably quantify this compound impurities in drugs using an HRAM LC-MS method | Separation Science [sepscience.com]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Update on review of recalled valsartan medicines: preliminary assessment of possible risk to patients | European Medicines Agency (EMA) [ema.europa.eu]
- 14. apotex.com [apotex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. gcms.cz [gcms.cz]
- 24. resolvemass.ca [resolvemass.ca]
- 25. waters.com [waters.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. fda.gov [fda.gov]
- 28. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrosamines
Essential guidelines for the safe management and disposal of carcinogenic nitrosamine waste, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the handling of this compound compounds demands rigorous safety protocols due to their carcinogenic properties.[1] Adherence to proper disposal procedures is not merely a matter of regulatory compliance but a critical component of laboratory safety. This guide provides a comprehensive, step-by-step approach to managing this compound waste, from initial handling to final disposal.
Section 1: Immediate Safety and Handling Protocols
Before beginning any work with nitrosamines, it is imperative to establish a safe handling environment. This involves a combination of personal protective equipment (PPE), engineering controls, and specific handling procedures.
1.1 Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves and Lab Coat: Always wear chemical-resistant gloves and a lab coat. For certain procedures, a disposable, one-piece suit with close-fitting ankles and wrists may be necessary.[2][3]
-
Eye and Face Protection: Use safety goggles or a face shield to protect against splashes.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be required for certain procedures.[2][5]
-
Ventilation: All handling of this compound standards and waste, including weighing and solution preparation, must occur within a designated fume hood or a biological safety cabinet (BSC).[1][2][3]
1.2 Waste Segregation and Storage:
-
Designated Waste Containers: Use clearly labeled, leak-proof containers made of chemically compatible material for all this compound waste.[1][2]
-
Segregation: this compound waste must be kept separate from other chemical waste streams to prevent cross-contamination and hazardous reactions.[1][4]
-
Labeling: All containers must be explicitly labeled "HAZARDOUS WASTE" and include the chemical constituents and the date of generation.[2]
-
Storage: Store waste containers in a designated, secure area with secondary containment.[2] Samples should be protected from light to prevent photolytic decomposition and refrigerated at 4°C.[6]
Section 2: Step-by-Step Disposal and Decontamination Procedures
The primary and preferred method for the final disposal of this compound waste is high-temperature hazardous-waste incineration.[1] However, for laboratory-scale decontamination of equipment and dilute solutions, several chemical degradation methods can be employed before final disposal.
2.1 On-site Decontamination and Chemical Degradation:
For decontamination of laboratory equipment and dilute aqueous waste, the following methods can be considered. These procedures should only be performed by trained personnel under institutional Environmental Health and Safety (EHS) authorization.[1]
Experimental Protocol: Reductive Decomposition using Aluminum-Nickel Alloy
This one-step procedure rapidly reduces nitrosamines to their corresponding, less harmful amines.[7]
-
Objective: To chemically degrade this compound residues in a laboratory setting.
-
Materials:
-
This compound-contaminated material
-
Aluminum-nickel alloy powder
-
Aqueous alkali solution (e.g., sodium hydroxide)
-
-
Procedure:
-
In a suitable reaction vessel within a fume hood, combine the this compound waste with the aqueous alkali solution.
-
Carefully add the aluminum-nickel alloy powder to the mixture.
-
The reaction will proceed, reducing the nitrosamines to amines, ammonia, and in some cases, alcohols.[7] Transitory hydrazines may be produced but are also reduced under these conditions.[7]
-
Allow the reaction to complete. The resulting mixture should be collected and disposed of as hazardous waste.
-
-
Note: This method is not recommended for use with acetone or dichloromethane solutions, as reactions can be slow, incomplete, or lead to unidentified byproducts.[7]
Conceptual Decontamination Methods:
The following are conceptual pathways for this compound degradation. They are not operational methods and should only be handled by trained professionals in authorized facilities.[1]
-
Acidic Hydrolysis: Using a 1:1 solution of hydrobromic acid and acetic acid can cleave the N–N═O bond of nitrosamines, forming a secondary amine and nitrite.[1][8]
-
UV Photolysis: Exposure to UV light at a wavelength of 254 nm can break the N-N bond in aqueous nitrosamines, leading to less hazardous fragments.[1][9][10] This is particularly effective for highly dilute waste, such as rinse solutions.[1]
2.2 Preparing for Final Disposal:
-
Solid Waste: Contaminated solid materials such as gloves, wipes, and absorbent paper should be double-bagged in transparent, sealable bags and placed in the designated hazardous waste container.[2]
-
Liquid Waste: Collect all this compound solutions, including rinsate from triple-rinsed containers, into a designated hazardous waste container.[4]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the original label before disposing of the container according to institutional guidelines.[4]
2.3 Professional Disposal:
-
Contact EHS: Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]
-
Documentation: Ensure all required waste manifests and documentation are completed in compliance with local, state, and federal regulations, such as those from the U.S. EPA.[1][2]
Section 3: Spill Response
In the event of a this compound spill, follow these immediate steps:
-
Evacuate and Alert: Leave the immediate area and inform others.
-
Seek Medical Attention: If personal contamination occurs, seek immediate medical attention.[2]
-
Spill Cleanup:
-
Use absorbent paper to clean up liquid spills. Be cautious, as some nitrosamines may react with cellulose-based absorbents.[2]
-
Wash any contaminated surfaces with an appropriate solution.[2]
-
Dispose of all contaminated materials as hazardous waste.[2]
-
Follow your institution's specific chemical spill response procedures.[2]
-
Quantitative Data Summary
| Parameter | Value/Condition | Application | Source |
| Storage Temperature | 4°C | Refrigeration of samples | [6] |
| UV Photolysis Wavelength | 254 nm | Degradation of aqueous nitrosamines | [1][10] |
| UV/Sulfite Process pH | Alkaline (pH 11 showed high efficiency) | Enhanced degradation of NDMA | [9] |
| NDMA Removal Efficiency | 94.40% | UV/Sulfite Advanced Reduction Process | [9] |
| Direct UV Photolysis Efficiency | 45.48% | Degradation of NDMA under the same conditions as UV/Sulfite | [9] |
This compound Waste Disposal Workflow
Caption: A workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound waste.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. How to deal with this compound standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism [mdpi.com]
- 10. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Nitrosamines
FOR IMMEDIATE IMPLEMENTATION: This document provides essential safety and logistical information for all laboratory personnel handling nitrosamine compounds. Adherence to these protocols is mandatory to ensure a safe working environment and mitigate the risks associated with these potent carcinogens.
Researchers, scientists, and drug development professionals are increasingly encountering nitrosamines, necessitating a robust framework for safe handling, emergency preparedness, and proper disposal. This guide delivers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and building trust in our commitment to laboratory excellence.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling nitrosamines. The following table summarizes the required equipment. Always consult the Safety Data Sheet (SDS) for the specific this compound compound for any additional precautions.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner Glove: Nitrile. Outer Glove: Butyl rubber or SilverShield™ for concentrated forms. For diluted solutions, two pairs of nitrile gloves may be used. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Disposable, solid-front, back-tying gown or a disposable, close-fitting suit. A lab coat is also required. | Gowns and suits should be made of a low-permeability material. Cuffs should be tucked into the outer gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Must be worn at all times in the designated handling area. |
| Face Protection | Face shield | Required when there is a risk of splashes or aerosol generation. Must be worn in conjunction with safety glasses or goggles. |
| Respiratory Protection | NIOSH-approved respirator | A minimum of a half-mask filter-type respirator (e.g., N-95) is required for handling solids. For volatile nitrosamines or procedures with a high risk of aerosolization, a full-facepiece respirator with appropriate cartridges or a supplied-air respirator is necessary. A respiratory protection program, including fit testing, is mandatory. |
Operational Plan: From Handling to Disposal
All work with nitrosamines must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
Experimental Workflow for Safe Handling of Nitrosamines
Decontamination Protocol
Effective decontamination is critical to prevent the spread of this compound contamination.
For Work Surfaces and Equipment:
-
Initial Wipe: At the end of each procedure, wipe down all surfaces and equipment within the fume hood with a disposable towel soaked in a suitable solvent (e.g., methanol) to remove gross contamination.
-
Chemical Degradation: Prepare a 1:1 solution of 3% hydrogen peroxide (H₂O₂) and 0.1 M hydrochloric acid (HCl). Liberally apply this solution to all surfaces and equipment and allow a contact time of at least 30 minutes. Alternatively, a solution of hydrobromic acid and acetic acid can be used.[1]
-
Final Rinse: Thoroughly rinse all surfaces and equipment with deionized water.
-
UV Irradiation: For an additional layer of decontamination, particularly for heat-sensitive equipment, exposure to UV light (254 nm) can be effective in degrading residual nitrosamines.[1]
In Case of a Spill:
-
Evacuate and Alert: Immediately evacuate the area and alert your supervisor and the institutional safety office.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the material with a damp cloth to avoid generating dust.
-
Cleanup: Carefully collect the contaminated materials into a designated hazardous waste container.
-
Decontaminate: Follow the decontamination procedure for work surfaces as described above.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing nitrosamines in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name(s) of the this compound(s), and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Chemical Degradation (for dilute aqueous waste): For small quantities of dilute aqueous this compound waste, chemical degradation can be performed as a pre-treatment step. A recommended procedure involves the use of aluminum-nickel alloy powder and aqueous alkali to reduce the nitrosamines to their corresponding amines.[1] This procedure should only be carried out by trained personnel in a fume hood.
-
Final Disposal: The primary and preferred method for the final disposal of all this compound waste is high-temperature incineration by a licensed hazardous waste disposal company.[2] Never dispose of this compound waste down the drain.
By adhering to these rigorous safety protocols, we can ensure a secure research environment for all personnel and maintain our commitment to the highest standards of laboratory safety and operational excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
